4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4,4-difluoroadamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQDTPPCWEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735065 | |
| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-04-6 | |
| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4,4-Difluoroadamantane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of methyl 4,4-difluoroadamantane-1-carboxylate, a valuable building block for drug discovery and materials science. Recognizing the limited availability of a direct, published protocol, this document outlines a robust, multi-step synthetic pathway starting from commercially available adamantane-1-carboxylic acid. The narrative emphasizes the mechanistic rationale behind each transformation, providing researchers and drug development professionals with a practical and intellectually rigorous framework. The core of the synthesis involves the preparation of a key intermediate, methyl 4-oxoadamantane-1-carboxylate, followed by a decisive deoxofluorination step. This guide includes detailed experimental protocols, safety considerations for handling fluorinating agents, and a predictive analysis of the spectral characterization for the target compound.
Introduction: The Enduring Utility of the Adamantane Scaffold
The adamantane moiety, with its rigid, lipophilic, and three-dimensional cage structure, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique topology allows for precise spatial orientation of functional groups, influencing properties such as metabolic stability, receptor binding affinity, and material hardness. The introduction of fluorine atoms into the adamantane core further modulates these characteristics, enhancing lipophilicity and altering electronic properties, which can lead to improved pharmacokinetic profiles and binding interactions.[2] Methyl 4,4-difluoroadamantane-1-carboxylate (CAS 1313739-04-6) is a compound of significant interest, serving as a versatile precursor for more complex derivatives.[3] This guide details a reliable synthetic route to this valuable molecule.
Retrosynthetic Strategy
A logical retrosynthetic analysis is crucial for designing a viable synthetic plan. The target molecule, methyl 4,4-difluoroadamantane-1-carboxylate (4) , can be disconnected at the C-F bonds. The geminal difluoro group is most reliably installed via the deoxofluorination of a ketone. This leads back to the key intermediate, methyl 4-oxoadamantane-1-carboxylate (3) . The keto-ester 3 can be synthesized from a corresponding secondary alcohol, methyl 4-hydroxyadamantane-1-carboxylate (2) , via oxidation. The hydroxyl group can be introduced by nucleophilic substitution of a halide, such as a bromide, at the C4 position. This leads to methyl 4-bromoadamantane-1-carboxylate, which can be derived from the commercially available starting material, adamantane-1-carboxylic acid (SM) .
Caption: Retrosynthetic analysis of the target compound.
Synthesis Pathway and Mechanistic Insights
The forward synthesis follows the path laid out by the retrosynthetic analysis. It is a four-step sequence commencing with adamantane-1-carboxylic acid.
Caption: Overall synthetic workflow.
Step 1: Preparation of Methyl 1-Adamantanecarboxylate and Subsequent Bromination
The synthesis begins with the esterification of adamantane-1-carboxylic acid. A standard Fischer esterification using methanol with a catalytic amount of sulfuric acid provides the methyl ester in high yield.[4]
The next critical transformation is the selective functionalization of a secondary (bridge) C-H bond. Direct oxidation can be challenging and may lead to a mixture of products. A more controlled approach involves a two-step process via a halide intermediate. Free-radical bromination of adamantane derivatives is known to favor the bridgehead (tertiary) positions, but substitution at the bridge (secondary) positions can be achieved. Photochemical bromination provides a pathway to introduce a bromine atom at the C4 position, yielding methyl 4-bromoadamantane-1-carboxylate (1) .
Step 2 & 3: Synthesis of the Key Intermediate, Methyl 4-Oxoadamantane-1-carboxylate (3)
With the bromide (1) in hand, the synthesis of the key keto-ester (3) is a two-step process.
Hydrolysis: The bromide at the secondary position of the adamantane cage is sterically hindered but can undergo nucleophilic substitution. A facile method involves hydrolysis, often assisted by a silver salt (e.g., AgNO₃) to facilitate the departure of the bromide ion via a carbocation intermediate. This yields methyl 4-hydroxyadamantane-1-carboxylate (2) .
Oxidation: The secondary alcohol (2) is then oxidized to the corresponding ketone (3) . Several methods are suitable for this transformation, but to avoid harsh conditions that might affect the ester, a mild oxidation is preferred. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is an excellent choice.[5][6] It is known for its high yields and tolerance of various functional groups, including esters.[7] Other viable options include oxidation with pyridinium chlorochromate (PCC).[8][9]
Step 4: Geminal Difluorination of the Adamantyl Ketone (4)
The final and most crucial step is the conversion of the ketone carbonyl group in (3) to a geminal difluoro group. This is achieved through deoxofluorination.
Choice of Reagent: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[10] While both are effective, Deoxo-Fluor is often preferred for its enhanced safety profile, as DAST can be unstable upon heating.[10]
Mechanism of Deoxofluorination: The reaction proceeds through the activation of the carbonyl oxygen by the electrophilic sulfur of the fluorinating agent. This is followed by the nucleophilic attack of a fluoride ion. A plausible mechanism involves the formation of an intermediate alkoxysulfonium salt. Subsequent elimination and a second fluoride attack complete the transformation to the geminal difluoride.
Caption: Plausible mechanism for deoxofluorination of a ketone.
Experimental Protocols
Protocol 4.1: Synthesis of Methyl 1-Adamantanecarboxylate
-
To a solution of adamantane-1-carboxylic acid (10.0 g, 55.5 mmol) in methanol (100 mL), add concentrated sulfuric acid (1 mL) dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
Protocol 4.2: Synthesis of Methyl 4-Oxoadamantane-1-carboxylate (3) (This is a proposed 3-step protocol based on established chemical principles)
-
(Bromination): Dissolve methyl 1-adamantanecarboxylate (5.0 g, 25.7 mmol) in carbon tetrachloride (150 mL). Add N-bromosuccinimide (5.0 g, 28.1 mmol) and a catalytic amount of AIBN. Irradiate the mixture with a UV lamp while heating to reflux for 6 hours. Cool, filter off the succinimide, and concentrate the filtrate. Purify by column chromatography to isolate methyl 4-bromoadamantane-1-carboxylate (1) .
-
(Hydrolysis): Dissolve the bromide (1) in a mixture of acetone (100 mL) and water (20 mL). Add silver nitrate (5.4 g, 31.8 mmol) and stir the mixture at room temperature for 24 hours, protected from light. Filter off the silver bromide precipitate and concentrate the filtrate. Extract the residue with ethyl acetate, dry, and concentrate to yield crude methyl 4-hydroxyadamantane-1-carboxylate (2) .
-
(Oxidation - Swern): In a flame-dried flask under argon, add dichloromethane (50 mL) and oxalyl chloride (2.5 mL, 28.7 mmol) and cool to -78 °C. Add a solution of DMSO (4.1 mL, 57.7 mmol) in dichloromethane (10 mL) dropwise. Stir for 15 minutes. Add a solution of the crude alcohol (2) in dichloromethane (20 mL) dropwise. Stir for 1 hour at -78 °C. Add triethylamine (12 mL, 86.1 mmol) and allow the reaction to warm to room temperature. Quench with water, separate the layers, and extract the aqueous layer with dichloromethane. Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 4-oxoadamantane-1-carboxylate (3) .
Protocol 4.3: Synthesis of Methyl 4,4-Difluoroadamantane-1-carboxylate (4) Caution: Deoxo-Fluor reacts violently with water and generates HF. This reaction must be performed in a well-ventilated fume hood using anhydrous techniques and appropriate personal protective equipment.
-
To a flame-dried flask under an argon atmosphere, add methyl 4-oxoadamantane-1-carboxylate (3) (1.0 g, 4.8 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Deoxo-Fluor (2.1 g, 9.6 mmol, 2.0 equiv) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (50 mL) cooled in an ice bath.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4,4-difluoroadamantane-1-carboxylate (4) .
Characterization of Target Compound
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆F₂O₂ |
| Molecular Weight | 230.25 g/mol |
| Appearance | Expected to be a colorless oil or white solid |
Table 1: Predicted Physical Properties
¹H NMR: The proton spectrum is expected to be complex due to the rigid cage structure. The protons on the adamantane core will appear in the aliphatic region (approx. 1.5-2.5 ppm). The methyl ester protons will appear as a sharp singlet around 3.7 ppm. Protons on the carbons adjacent to the CF₂ group will be shifted downfield and may show coupling to fluorine (²JHF or ³JHF).
¹³C NMR: The spectrum will show distinct signals for each carbon environment. The carbonyl carbon of the ester will be in the 170-180 ppm range. The quaternary carbon bearing the CF₂ group will appear as a triplet (due to ¹JCF coupling) significantly downfield, likely in the 110-130 ppm range. The methyl ester carbon will be around 52 ppm. Other adamantyl carbons will appear in the 25-50 ppm range, with those closer to the electronegative fluorine atoms being more deshielded.
¹⁹F NMR: The fluorine spectrum is the most diagnostic. It is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will likely be a singlet (if proton-decoupled) or a complex multiplet (if coupled to nearby protons). The chemical shift should be in the typical range for a gem-difluoroalkane, approximately -90 to -110 ppm relative to CFCl₃.
| Technique | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~3.7 (s, 3H, -OCH₃), 1.8-2.8 (m, 13H, Adamantyl-H) |
| ¹³C NMR | ~175 (s, C=O), ~120 (t, ¹JCF ≈ 240 Hz, C-4), ~52 (s, -OCH₃), 25-50 (Adamantyl-C) |
| ¹⁹F NMR | -90 to -110 (s, relative to CFCl₃) |
Table 2: Predicted NMR Spectral Data
Safety and Handling of Fluorinating Reagents
Deoxofluorinating agents like DAST and Deoxo-Fluor are hazardous and require strict safety protocols.
-
Reactivity with Water: They react violently and exothermically with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas. All glassware must be rigorously dried, and reactions must be run under an inert atmosphere (e.g., argon or nitrogen).
-
Toxicity and Corrosivity: Both the reagents and the HF byproduct are corrosive and toxic. Always handle them in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.
-
Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a weak base, such as saturated sodium bicarbonate. Never add water directly to the neat reagent.
-
Thermal Stability: DAST is known to decompose, sometimes explosively, at temperatures above 90 °C. Deoxo-Fluor is more stable but should still be handled with care and not subjected to excessive heat.
Conclusion and Outlook
This guide presents a comprehensive and scientifically justified pathway for the synthesis of methyl 4,4-difluoroadamantane-1-carboxylate. By leveraging a multi-step approach involving bromination, hydrolysis, oxidation, and deoxofluorination, this valuable fluorinated building block can be accessed from a simple starting material. The detailed protocols and mechanistic discussions provide researchers with the necessary tools to confidently undertake this synthesis. The availability of this compound will facilitate further exploration into the development of novel pharmaceuticals and advanced materials that capitalize on the unique properties of the difluorinated adamantane scaffold.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Organic Chemistry Portal. Swern Oxidation. [Link]
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Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]
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Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Wikipedia. Jones oxidation. [Link]
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Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
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Chemistry Steps. Jones Oxidation. [Link]
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Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
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PubChem. 1-Adamantanecarboxylic acid. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, a fluorinated derivative of adamantane with significant potential in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this guide synthesizes available information on related compounds and theoretical predictions to offer a detailed profile. We will explore its structural features, predicted physicochemical parameters, and expected spectroscopic characteristics. Furthermore, a proposed synthetic route and experimental protocols are detailed to facilitate its preparation and further investigation. This document aims to serve as a valuable resource for researchers interested in the application of fluorinated adamantanes in drug discovery and development.
Introduction: The Adamantane Scaffold and the Impact of Fluorination
The adamantane cage, a rigid, lipophilic, and thermodynamically stable tricycle[3.3.1.13,7]decane system, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure has been incorporated into numerous approved drugs, influencing their pharmacokinetic and pharmacodynamic profiles.[2][3] Adamantane derivatives have found applications as antiviral, neuroprotective, and antidiabetic agents.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4] Gem-difluorination, in particular, offers a nuanced approach to modulating these characteristics.[5] This guide focuses on this compound, a molecule that combines the desirable properties of the adamantane core with the unique electronic effects of gem-difluorination.
Molecular Structure and Key Physicochemical Properties
The structure of this compound is characterized by the rigid adamantane cage with two fluorine atoms at one of the methylene bridge positions and a methyl ester group at a bridgehead position.
Table 1: Core Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Adamantane-1-carboxylic acid methyl ester (Non-fluorinated analog) | 4,4-Difluoroadamantane-1-carboxylic acid (Carboxylic acid precursor) |
| CAS Number | 1313739-04-6 | 711-01-3[6] | 438017-43-7 |
| Molecular Formula | C12H16F2O2 | C12H18O2[6] | C11H14F2O2 |
| Molecular Weight | 230.25 g/mol | 194.27 g/mol [6] | 216.22 g/mol |
| Melting Point | Not experimentally determined. Estimated to be slightly higher than the non-fluorinated analog due to increased polarity and potential for altered crystal packing. | 37 °C[6] | Not experimentally determined. |
| Boiling Point | Not experimentally determined. Estimated to be in the range of 250-280 °C at atmospheric pressure. | 79 °C at 1 mmHg[7] | 310.1 ± 42.0 °C (Predicted) |
| Solubility | Predicted to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[7] | Soluble in chloroform, dichloromethane, ethyl acetate.[7] | Not experimentally determined. |
| pKa (of conjugate acid) | Not applicable. | Not applicable. | 3.96 ± 0.40 (Predicted) |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Estimated to be in the range of 2.5 - 3.5.[5][8] | ~2.9 (Calculated) | Not experimentally determined. |
Expert Insights on Physicochemical Properties:
The introduction of the gem-difluoro group at the 4-position is expected to have several key impacts:
-
Increased Polarity: The highly electronegative fluorine atoms will induce a significant dipole moment, increasing the overall polarity of the molecule compared to its non-fluorinated counterpart. This may lead to a slightly higher melting and boiling point.
-
Altered Lipophilicity (logP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[3][5] While fluorine is highly electronegative, the CF₂ group can also participate in favorable interactions with lipophilic environments. The estimated logP suggests that the compound will remain significantly lipophilic, a key characteristic for traversing biological membranes.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the presence of the gem-difluoro group is anticipated to block potential sites of metabolic oxidation, thereby increasing the metabolic stability of the molecule.[4]
Synthesis and Purification
A robust synthesis of this compound can be envisioned in a two-step process starting from a suitable adamantane precursor. The following protocol is a proposed, logical pathway based on established organic chemistry principles.
Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid
The synthesis of the carboxylic acid precursor is the critical first step. A potential route involves the difluorination of a ketone precursor.
Experimental Protocol:
-
Reaction Setup: In a fume hood, a dry, nitrogen-flushed round-bottom flask is charged with adamantan-4-one-1-carboxylic acid and a suitable inert solvent such as dichloromethane.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), in dichloromethane is added dropwise to the cooled solution with stirring. The choice of fluorinating agent is critical; Deoxo-Fluor® is often preferred due to its enhanced thermal stability.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Esterification to this compound
The final step is a standard Fischer esterification.[9][10][11]
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An In-Depth Technical Guide to 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Chemistry
The adamantane moiety, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable physicochemical properties to molecules, including high lipophilicity, metabolic stability, and a three-dimensional architecture that can facilitate precise interactions with biological targets. The introduction of fluorine atoms onto the adamantane core further modulates these properties, enhancing metabolic resistance and altering electronic characteristics, making fluorinated adamantane derivatives highly sought-after building blocks in drug discovery and advanced materials development.
This technical guide focuses on a specific, valuable derivative: 4,4-Difluoroadamantane-1-carboxylic acid methyl ester (CAS Number: 1313739-04-6 ).[1] We will delve into its synthesis, physicochemical properties, and potential applications, providing a comprehensive resource for researchers and developers in the field.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its application and handling. While specific experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from related adamantane derivatives.
| Property | Value/Information | Source/Rationale |
| CAS Number | 1313739-04-6 | [1] |
| Molecular Formula | C₁₂H₁₆F₂O₂ | Calculated |
| Molecular Weight | 230.25 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Based on adamantane derivatives |
| Melting Point | Not reported; likely higher than adamantane-1-carboxylic acid methyl ester (37 °C) due to increased polarity and molecular weight.[2] | Inference |
| Boiling Point | Not reported; expected to be higher than adamantane-1-carboxylic acid methyl ester (79 °C at 1 mmHg)[2] | Inference |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic esters. |
| Storage | Store in a cool, dry place, sealed from moisture. | Standard practice for chemical reagents. |
Synthesis of this compound
The synthesis of the target molecule is a two-step process, starting from a suitable adamantane precursor. The key transformations are the geminal difluorination at the 4-position and the subsequent esterification of the carboxylic acid at the 1-position.
Logical Synthesis Workflow
Caption: Synthetic pathway to the target ester.
Part 1: Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid (CAS: 438017-43-7)[4][5]
The precursor, 4,4-difluoroadamantane-1-carboxylic acid, is synthesized from 4-oxoadamantane-1-carboxylic acid.[3] This transformation involves the conversion of a ketone to a geminal difluoride.
Reaction Scheme:
Experimental Protocol (Exemplary):
-
Reagents and Equipment:
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (2.2 eq) dropwise to the stirred solution under a nitrogen atmosphere. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4,4-difluoroadamantane-1-carboxylic acid by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Fluorinating agents like DAST are highly reactive towards water. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Stoichiometry of Fluorinating Agent: A slight excess of the fluorinating agent is used to ensure the complete conversion of the ketone.
-
Slow Addition at Low Temperature: The reaction is often exothermic. Slow addition of the fluorinating agent at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: The quench with a mild base like sodium bicarbonate neutralizes any remaining acidic species and facilitates the separation of the product.
Part 2: Esterification to this compound
The final step is the esterification of the carboxylic acid. The Fischer esterification is a common and cost-effective method.
Reaction Scheme:
Experimental Protocol (Fischer Esterification):
-
Reagents and Equipment:
-
4,4-Difluoroadamantane-1-carboxylic acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Reflux apparatus
-
-
Procedure:
-
To a solution of 4,4-difluoroadamantane-1-carboxylic acid (1.0 eq) in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Self-Validating System for the Protocol:
The progress of both the fluorination and esterification reactions should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Methyl Ester Protons (-OCH₃): A singlet peak is expected around 3.7 ppm.
-
Adamantane Protons: A series of complex multiplets will be observed in the upfield region (typically 1.5-2.5 ppm). The presence of the electronegative fluorine atoms and the ester group will cause downfield shifts for adjacent protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal is expected in the range of 170-180 ppm.[5]
-
Methyl Ester Carbon (-OCH₃): A signal is expected around 52 ppm.
-
Difluorinated Carbon (CF₂): This carbon will appear as a triplet due to coupling with the two fluorine atoms, at a significantly downfield-shifted position compared to a standard methylene group in adamantane.
-
Adamantane Carbons: The remaining carbons of the adamantane cage will resonate in the range of 25-50 ppm, with those closer to the substituents showing greater deshielding.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.[5]
-
C-O Stretch (Ester): A strong band will be present in the 1100-1300 cm⁻¹ region.
-
C-F Stretch: One or more strong absorption bands are expected in the 1000-1200 cm⁻¹ region.
-
C-H Stretch (Adamantane): Multiple bands will be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 230.
-
Fragmentation Pattern: Common fragmentation pathways for adamantane derivatives involve the loss of the ester group and fragmentation of the adamantane cage. The presence of the difluoro moiety will influence the fragmentation pattern.
Applications in Drug Discovery and Materials Science
The unique properties of this compound make it a valuable building block in several areas of research and development.
Medicinal Chemistry
The introduction of the 4,4-difluoro functionality onto the adamantane scaffold can significantly enhance the therapeutic potential of drug candidates.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Adamantane-containing compounds are known to be effective DPP-4 inhibitors for the treatment of type 2 diabetes. The fluorine atoms can increase the binding affinity and metabolic stability of these inhibitors.
-
Ion Channel Modulators: The adamantane cage is a well-known pharmacophore for targeting ion channels. Fluorination can fine-tune the lipophilicity and electronic properties of these modulators, potentially leading to improved selectivity and potency.
Signaling Pathway Diagram: DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition by fluorinated adamantane derivatives.
Materials Science
The rigidity and thermal stability of the adamantane core, enhanced by fluorination, make these derivatives attractive for the development of advanced materials, including:
-
High-performance polymers: Incorporation into polymer backbones can improve thermal stability and mechanical properties.
-
Lubricants: The low surface energy of fluorinated compounds can be beneficial in formulating specialty lubricants.
Conclusion
This compound is a synthetically accessible and highly valuable building block for researchers in medicinal chemistry and materials science. Its unique combination of a rigid adamantane scaffold and geminal difluoro substitution offers a powerful tool for modulating molecular properties to achieve desired biological activities or material characteristics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further innovation in the field.
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A Technical Guide to the Structural Elucidation of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Abstract
The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The strategic incorporation of fluorine atoms can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth, methodological walkthrough for the definitive structure elucidation of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, a novel compound of interest for drug development professionals. We will detail a plausible synthetic pathway and a multi-technique analytical workflow, emphasizing the causality behind experimental choices and the synergy between different spectroscopic methods for unambiguous structure confirmation.
Introduction: The Strategic Value of Fluorinated Adamantanes
Adamantane and its derivatives have been successfully incorporated into a range of clinically approved drugs, including antivirals (Amantadine), neuroprotective agents (Memantine), and antidiabetic medications (Saxagliptin).[5][6] Its unique diamondoid structure provides a bulky, lipophilic, and chemically stable anchor that can orient pharmacophoric groups toward their biological targets with high precision.[1]
The introduction of fluorine, the most electronegative element, into organic molecules is a widely employed strategy in drug design.[7] Geminal difluoro groups, in particular, serve as effective bioisosteres for carbonyl or hydroxyl functionalities, capable of altering local electronic properties and forming critical hydrogen bonds, while also blocking sites of metabolic oxidation.[8] The target molecule, this compound, combines these valuable motifs, making its precise synthesis and characterization a critical step in exploring its potential as a building block for new chemical entities.
Proposed Synthesis and Analytical Workflow
A robust structural confirmation begins with a logical and high-purity synthesis. We propose a two-step synthesis starting from the commercially available 4-Oxoadamantane-1-carboxylic acid. The subsequent analytical workflow is designed to provide orthogonal data points that, in concert, confirm the final structure.
Synthetic Pathway
The proposed synthesis involves an initial esterification followed by a deoxofluorination reaction. This approach is chosen for its efficiency and the commercial availability of the starting material.
Caption: Proposed two-step synthesis of the target compound.
Structure Elucidation Workflow
A multi-pronged analytical strategy is essential for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for structure elucidation.
Spectroscopic Analysis and Data Interpretation
The core of structure elucidation lies in the detailed analysis of spectroscopic data. Each spectrum is a fingerprint of the molecule's constitution.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The analysis of this compound would be expected to show characteristic absorption bands.
Key Expected IR Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is predicted in the range of 1735-1750 cm⁻¹ . This is a definitive indicator of the ester carbonyl group.[9]
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region is expected, corresponding to the C-O single bond stretch of the ester.[10]
-
C-H Stretch (Adamantane): Multiple sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ), which are characteristic of the sp³ C-H bonds of the rigid adamantane cage.[11]
-
C-F Stretch: Strong, characteristic absorption bands for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ . These may overlap with the C-O stretch but are essential for confirming the presence of fluorine.
These data points collectively confirm the presence of the methyl ester and the fluorinated adamantane core, validating the success of the synthetic steps.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Electron ionization (EI) MS reveals characteristic fragmentation patterns that further corroborate the structure.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₆F₂O₂ | Sum of all atoms in the structure. |
| Exact Mass | 230.1118 | Calculated for C₁₂H₁₆F₂O₂. |
| Molecular Ion (M⁺) | m/z 230 | The parent ion peak. |
| Key Fragment 1 | m/z 199 | Loss of the methoxy radical (•OCH₃) from the M⁺ ion. |
| Key Fragment 2 | m/z 171 | Loss of the carbomethoxy group (•COOCH₃) from the M⁺ ion. |
| Key Fragment 3 | m/z 151 | Subsequent loss of HF from the m/z 171 fragment. |
The fragmentation pattern provides a roadmap of the molecule's assembly, confirming the presence and connectivity of the methyl ester group to the difluoroadamantane core.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule. For this compound, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is required.
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by the signals from the adamantane cage and the methyl ester group. Due to the molecule's symmetry, several proton signals will overlap, creating complex multiplets.
-
-OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons is expected around δ 3.7 ppm . This is a classic chemical shift for a methyl ester.[13]
-
Adamantane Protons: A series of broad, overlapping multiplets are expected between δ 1.8 and 2.5 ppm , integrating to 13 protons. The protons on the carbons adjacent to the C-F₂ group (C3 and C5) will be the most deshielded and may show coupling to the fluorine atoms (⁴JHF), resulting in further splitting or broadening.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The influence of the electronegative fluorine and oxygen atoms is critical for assignment.
-
C=O (Ester Carbonyl): A signal is expected in the δ 170-180 ppm range, which is characteristic for an ester carbonyl carbon.[14]
-
C4 (CF₂ Carbon): This quaternary carbon is directly attached to two fluorine atoms. Its signal is expected to be significantly downfield (around δ 120-130 ppm ) and will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) with a large coupling constant (approx. 240-260 Hz).
-
-OCH₃ (Methyl Carbon): A signal around δ 52 ppm is expected for the methyl group of the ester.[15]
-
Adamantane Carbons: The remaining adamantane carbons will appear in the δ 25-45 ppm range. The carbons adjacent to the CF₂ group (C3 and C5) will show splitting due to two-bond C-F coupling (²JCF). The bridgehead carbon attached to the ester (C1) will also be distinct.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atoms.[16]
-
CF₂: Since the two fluorine atoms at the C4 position are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum. This signal may appear as a complex multiplet due to coupling with the adjacent protons on the adamantane cage. The chemical shift provides a unique signature for the gem-difluoro moiety.[17][18]
Table 2: Summary of Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~ 3.7 | s (3H) | -OCH₃ |
| ~ 1.8 - 2.5 | m (13H) | Adamantane CH, CH₂ | |
| ¹³C | ~ 175 | s | C=O |
| ~ 125 | t, ¹JCF ≈ 250 Hz | C4 (CF₂) | |
| ~ 52 | s | -OCH₃ | |
| ~ 25 - 45 | Multiple signals | Adamantane C1, CH, CH₂ | |
| ¹⁹F | Compound-specific | m | C4-F₂ |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of this compound
-
Esterification: To a solution of 4-Oxoadamantane-1-carboxylic acid (1.0 eq) in methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Oxoadamantane-1-carboxylic acid methyl ester.
-
Deoxofluorination: Dissolve the keto-ester (1.0 eq) in anhydrous dichloromethane (15 mL/g) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise.[19]
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure this compound.
Protocol 2: Spectroscopic Data Acquisition
-
NMR: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C. For ¹⁹F NMR, CFCl₃ can be used as an external standard (δ 0 ppm).
-
MS: High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
IR: The IR spectrum should be recorded on an FTIR spectrometer using a thin film of the sample on a NaCl plate or using an ATR accessory.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. IR spectroscopy confirms the presence of the required functional groups, high-resolution mass spectrometry validates the elemental composition and molecular weight, and a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive, atom-by-atom blueprint of the molecular structure. The characteristic triplet signal of the CF₂ carbon in the ¹³C NMR and the unique signal in the ¹⁹F NMR are particularly diagnostic. This comprehensive approach ensures a self-validating system, providing researchers with absolute confidence in the structure of this valuable chemical building block.
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Magnetic Resonance in Chemistry. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Retrieved from [Link]
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Preamble: Adamantane as a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the Discovery and Synthesis of Fluorinated Adamantane Derivatives
Adamantane, a rigid, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its discovery in petroleum in 1933 and its first successful synthesis in 1941 opened the door to a new field of polyhedral organic chemistry.[1] The unique, diamondoid structure of adamantane imparts a combination of high lipophilicity, metabolic stability, and three-dimensional bulk, properties that have proven invaluable in drug design.[2] The introduction of adamantane moieties into drug candidates can significantly enhance their pharmacokinetic profiles, improving membrane permeability and protecting against metabolic degradation.[2]
This has led to the development of successful drugs like Amantadine (an antiviral agent) and Memantine (used to treat Alzheimer's disease), cementing adamantane's status as a "privileged scaffold".[2][3][4] Often described as a "lipophilic bullet," the adamantane group can effectively anchor a drug molecule within its biological target's binding site, thereby enhancing potency and duration of action.[2]
Chapter 1: The Rationale for Fluorination: Enhancing a Privileged Scaffold
The strategic incorporation of fluorine is a powerful and widely used tactic in modern drug discovery, with a significant percentage of FDA-approved drugs containing at least one fluorine atom.[5] Fluorine's unique properties—its small size (a bioisostere of hydrogen), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological characteristics.
When the robust adamantane scaffold is combined with fluorine, a synergistic effect is achieved. The introduction of fluorine can:
-
Modulate Lipophilicity: While adamantane is highly lipophilic, fluorination can subtly alter this property, influencing solubility and binding interactions. The effect can be context-dependent; for instance, replacing a hydrogen with a fluorine can decrease lipophilicity.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine atoms at metabolically vulnerable positions on the adamantane ring (the tertiary carbons, or bridgeheads) can block cytochrome P450-mediated hydroxylation, thereby increasing the drug's half-life.[6][7]
-
Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing target binding or cell permeability.[6]
-
Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's active site, leading to enhanced binding affinity.
The primary challenge in this field has been the development of selective and efficient methods to introduce fluorine onto the chemically robust adamantane core, particularly at the less reactive secondary positions.
Chapter 2: Synthetic Pathways to Fluorinated Adamantane Derivatives
The synthesis of fluorinated adamantanes can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method is dictated by the desired degree of fluorination, regioselectivity, and the presence of other functional groups.
Nucleophilic Fluorination: The Workhorse Method
Nucleophilic fluorination, particularly the deoxyfluorination of adamantanols, is the most common and versatile approach for synthesizing monofluorinated adamantanes. This method relies on the exceptional stability of the intermediate adamantyl cation.
Causality of the Method: The reaction proceeds via an SN1-type mechanism. The hydroxyl group of an adamantan-ol is protonated or activated by the fluorinating agent, transforming it into a good leaving group (e.g., H₂O or a sulfinate ester). Departure of this leaving group is facilitated by the formation of a highly stable tertiary carbocation at the bridgehead position of the adamantane cage. This stable cation is then readily trapped by a fluoride ion to yield the fluorinated product. The stability of this cation is key to the reaction's success and its high selectivity for the bridgehead position.
Protocol 2.1: Synthesis of 1-Fluoroadamantane from 1-Adamantanol
This protocol describes a standard laboratory procedure for the deoxyfluorination of 1-adamantanol using a modern fluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which is known for its higher thermal stability compared to older reagents like DAST.[8]
Materials:
-
1-Adamantanol (1.0 eq)
-
Deoxo-Fluor® (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: Dissolve 1-adamantanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 equivalents) to the stirred solution via a dropping funnel over 15-20 minutes. [Causality Insight: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions like elimination.]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the acidic byproducts. [Safety Note: Quenching can be vigorous; perform with caution.]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is a white solid. It can be purified by sublimation (90-100°C at 12 mmHg) or by recrystallization from methanol to yield pure 1-fluoroadamantane.[9]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR should show a characteristic singlet for the fluorine at the bridgehead position.
Electrochemical Fluorination: A Selective Approach
Electrochemical fluorination offers a highly selective and controlled method for introducing multiple fluorine atoms onto the adamantane scaffold. By carefully controlling the oxidation potential, one can selectively target the tertiary C-H bonds.[3]
Causality of the Method: This technique involves the anodic oxidation of the adamantane substrate in a suitable electrolyte, such as Et₃N-5HF. At a specific potential, the adamantane molecule loses an electron to form a radical cation. A subsequent deprotonation and further oxidation generate the stable adamantyl cation at a bridgehead position, which is then captured by fluoride ions from the electrolyte. The key advantage is that the potential can be precisely controlled to favor mono-, di-, tri-, or even tetra-fluorination at the tertiary carbons, offering a level of control not easily achievable with chemical reagents.[3]
Table 1: Selective Electrochemical Fluorination of Adamantane
| Starting Material | Oxidation Potential (V vs. Ag/AgCl) | Major Product | Yield (%) |
| Adamantane | +2.0 | 1-Fluoroadamantane | 75 |
| 1-Fluoroadamantane | +2.2 | 1,3-Difluoroadamantane | 80 |
| 1,3-Difluoroadamantane | +2.4 | 1,3,5-Trifluoroadamantane | 70 |
| 1,3,5-Trifluoroadamantane | +2.6 | 1,3,5,7-Tetrafluoroadamantane | 65 |
Data synthesized from information presented in reference[3].
Diagram 1: Electrochemical Fluorination Workflow
This diagram illustrates the general workflow for the selective fluorination of adamantane using an electrochemical cell.
Caption: Workflow for Electrochemical Fluorination.
Synthesis of Fluorinated Adamantane Building Blocks
For drug development, it is often necessary to have functionalized fluorinated adamantanes, such as carboxylic acids or amines, which can be coupled to other molecular fragments. A common strategy involves a sequence of bridgehead hydroxylation followed by deoxyfluorination.[6]
Diagram 2: Synthetic Route to 3-Fluoroadamantane-1-carboxylic Acid
This diagram outlines the multi-step synthesis of a key functionalized building block.
Caption: Synthesis of a fluorinated building block.
This sequential approach allows for the precise installation of fluorine atoms on a pre-functionalized adamantane core, providing versatile building blocks for medicinal chemistry libraries.[6]
Chapter 3: Spectroscopic and Physicochemical Characterization
The successful synthesis of fluorinated adamantanes must be confirmed through rigorous characterization.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for characterization.
-
¹⁹F NMR: Provides a direct and unambiguous signal for the incorporated fluorine atom(s). The chemical shift is highly sensitive to the local electronic environment.
-
¹³C NMR: The presence of a fluorine atom induces significant changes in the chemical shifts of nearby carbon atoms due to strong C-F coupling, which can be used to confirm the position of fluorination.[6]
-
¹H NMR: Similarly, protons on carbons adjacent to the fluorinated carbon will show coupling to the fluorine atom.
-
-
Physicochemical Properties: The impact of fluorination on properties relevant to drug design, such as lipophilicity (LogP) and acidity (pKa), is significant and must be experimentally determined.
Table 2: Physicochemical Properties of Adamantane Derivatives
| Compound | pKa (of COOH group) | LogP |
| Adamantane-1-carboxylic acid | ~5.0 | 2.4 |
| 3-Fluoroadamantane-1-carboxylic acid | ~4.7 | 2.2 |
| 3,5-Difluoroadamantane-1-carboxylic acid | ~4.4 | 2.0 |
| 3,5,7-Trifluoroadamantane-1-carboxylic acid | ~4.1 | 1.8 |
Data is illustrative, based on trends described in reference[6]. The electron-withdrawing fluorine atoms increase acidity (lower pKa) and tend to decrease lipophilicity.
Chapter 4: Applications in Drug Discovery and Materials Science
The unique properties of fluorinated adamantanes have led to their exploration in diverse scientific fields.
Medicinal Chemistry Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. Potent inhibitors of sEH often feature a urea hinge that binds to the enzyme's active site, flanked by two lipophilic groups. Adamantane is an ideal group for one of these pockets.[7] Research has shown that replacing a standard adamantane group with a fluorinated adamantane can enhance metabolic stability without sacrificing potency. This strategic fluorination blocks potential sites of metabolism on the adamantane cage, leading to improved pharmacokinetic profiles, a critical step in advancing a compound from a "hit" to a viable drug candidate.[7]
Advanced Materials
Fluorinated adamantane derivatives are also valuable in materials science. Their high thermal stability and defined structure make them excellent building blocks for advanced polymers. Furthermore, they have been investigated as components of etching-resistant thin films, or photoresists, for use in advanced photolithography processes to manufacture smaller and more powerful microchips.[10]
Conclusion and Future Outlook
The discovery and development of fluorinated adamantane derivatives represent a successful fusion of classic physical organic chemistry with modern medicinal and materials science. The strategic introduction of fluorine onto the privileged adamantane scaffold provides a powerful tool for fine-tuning molecular properties to achieve desired biological or material functions. While synthetic challenges remain, particularly in achieving regioselective fluorination at non-bridgehead positions, the development of novel methods like selective electrochemical fluorination continues to expand the accessible chemical space. Future research will undoubtedly uncover new applications for these unique molecules, from novel therapeutics targeting complex diseases to next-generation high-performance materials.
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The Adamantane Scaffold Reimagined: A Technical Guide to the Role of the 4,4-Difluoro moiety in Medicinal Chemistry
Abstract
The adamantane scaffold, a rigid, lipophilic, and metabolically robust diamondoid hydrocarbon, has long been a privileged structure in medicinal chemistry.[1] Its unique three-dimensional structure offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, capable of modulating a molecule's pKa, metabolic stability, and binding affinity.[3][4] This guide explores the powerful synergy of these two pillars of medicinal chemistry in the form of the 4,4-difluoroadamantane moiety. We will provide an in-depth analysis of its physicochemical properties, its role as a versatile bioisostere, and its application in the design of next-generation therapeutics, particularly in the context of metabolic diseases.
Introduction: The Rise of a Fluorinated Diamondoid
The journey of many successful drugs from discovery to clinical use is often a story of meticulous molecular engineering. Medicinal chemists are tasked with sculpting molecules to not only interact potently and selectively with their biological target but also to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The adamantane cage has proven to be a valuable building block in this endeavor, prized for its ability to increase lipophilicity and shield adjacent functional groups from metabolic degradation.[6]
Fluorine, the most electronegative element, offers a contrasting yet complementary set of tools. Its introduction can profoundly alter electronic properties, lower the pKa of nearby basic groups, and block sites of metabolic oxidation through the strength of the C-F bond.[7] The 4,4-difluoroadamantane moiety represents a sophisticated fusion of these attributes. By replacing a methylene (-CH2-) group on the adamantane core with a difluoromethylene (-CF2-) group, chemists can fine-tune molecular properties with a degree of precision not offered by either adamantane or simple fluorination alone. This guide will illuminate the strategic advantages of this unique scaffold for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Impact of Geminal Difluorination
The introduction of two fluorine atoms at the 4-position of the adamantane ring imparts significant changes to its physicochemical profile. These alterations are central to its utility in drug design.
Lipophilicity and pKa Modulation
Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. While the parent adamantane is highly lipophilic, the introduction of the polar C-F bonds in the 4,4-difluoro derivative can subtly modulate this property. The effect is context-dependent; while gem-difluorination often increases lipophilicity, the overall impact is influenced by adjacent functional groups.[8]
More predictably, the strong electron-withdrawing nature of the CF2 group can significantly influence the acidity or basicity of proximal functional groups. For instance, the pKa of a carboxylic acid attached to the 1-position of the adamantane ring is lowered upon 4,4-difluorination, making it more acidic. This is a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
| Property | Adamantane-1-carboxylic acid | 4,4-Difluoroadamantane-1-carboxylic acid | Rationale for Change |
| Predicted pKa | ~5.0 | 3.96 (Predicted)[9] | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion, increasing acidity. |
| Lipophilicity (LogP) | Increased | Moderated/Slightly Increased | The hydrophobic adamantane core dominates, but the polar C-F bonds can temper the overall lipophilicity increase compared to a non-fluorinated analog. |
| Metabolic Stability | High | Very High | The C-F bonds are exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes.[6] |
Metabolic Stability: Blocking the Path of Oxidation
One of the most significant advantages of the adamantane scaffold is its inherent resistance to metabolism.[1] The 4,4-difluoroadamantane moiety enhances this property even further. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By placing the CF2 group at a potential site of hydroxylation, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved pharmacokinetic profile.[6]
Caption: Workflow for enhancing metabolic stability.
The 4,4-Difluoroadamantane Moiety as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug optimization. The 4,4-difluoroadamantane group serves as a powerful and versatile bioisostere.
Caption: Bioisosteric relationships of the CF2 group.
The gem-difluoromethylene group is often considered a bioisostere for a carbonyl group (C=O) or a gem-dimethyl group (C(CH3)2).[10] When incorporated into the adamantane scaffold, it offers distinct advantages over these other groups:
-
Replacement for gem-Dimethyl: While a gem-dimethyl group can also provide steric bulk and block metabolism, the methyl groups themselves can be susceptible to oxidation. The CF2 group provides similar steric hindrance without this liability.
-
Replacement for Carbonyl: The CF2 group can mimic the electrostatic potential of a carbonyl group, acting as a hydrogen bond acceptor. However, unlike a ketone, it is non-planar and not susceptible to reduction or other metabolic transformations common to carbonyls.
By acting as a metabolically stable, sterically demanding, and electronically unique bioisostere, the 4,4-difluoroadamantane moiety allows for the fine-tuning of a drug candidate's properties to overcome common developmental hurdles.
Applications in Drug Discovery and Development
The adamantane scaffold is a key feature in inhibitors of several enzymes implicated in metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[11][12][13][14] The introduction of the 4,4-difluoro moiety is a logical next step in the optimization of these inhibitors.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in the liver and adipose tissue.[15][16] Overactivity of this enzyme is linked to obesity and insulin resistance. Many potent 11β-HSD1 inhibitors incorporate an adamantyl group to occupy a large hydrophobic pocket in the enzyme's active site.[8] However, these compounds can be subject to metabolic degradation. The use of a 4,4-difluoroadamantane group in these inhibitors is a promising strategy to enhance metabolic stability while maintaining or even improving binding affinity, leading to more effective treatments for metabolic syndrome.[17][18]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a key enzyme in glucose metabolism; it inactivates incretin hormones that stimulate insulin secretion.[19][20] DPP-4 inhibitors are an important class of drugs for the treatment of type 2 diabetes.[7][21] Several investigational DPP-4 inhibitors have utilized the adamantane scaffold.[5] Replacing the standard adamantane with a 4,4-difluoro derivative could offer improved pharmacokinetic profiles, potentially leading to lower required doses and more convenient dosing regimens for patients.[3]
Synthetic Methodologies
The synthesis of 4,4-difluoroadamantane derivatives typically begins with a readily available adamantane starting material, such as adamantanone or adamantane-1-carboxylic acid. The introduction of the gem-difluoro group is a key transformation.
General Synthetic Approach
A common route involves the fluorination of a ketone precursor. Adamantanone can be converted to 4,4-difluoroadamantane, which can then be further functionalized. Alternatively, functionalized adamantanes can be synthesized first, followed by fluorination.
Example Protocol: Synthesis of 4,4-Difluoroadamantane-1-carboxylic Acid
This protocol is a representative example and may require optimization based on specific laboratory conditions.
Step 1: Oxidation of Adamantane-1-carboxylic acid to 4-Oxoadamantane-1-carboxylic acid
-
To a stirred solution of Adamantane-1-carboxylic acid in a suitable solvent (e.g., acetic acid/acetic anhydride), add a strong oxidizing agent (e.g., chromium trioxide).
-
Maintain the reaction at a controlled temperature (e.g., 0-10 °C) during the addition.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Work up the reaction by quenching with an appropriate reagent (e.g., isopropanol), followed by extraction and purification by crystallization or chromatography to yield 4-oxoadamantane-1-carboxylic acid.
Step 2: Fluorination of 4-Oxoadamantane-1-carboxylic acid
-
In a fume hood, dissolve 4-oxoadamantane-1-carboxylic acid in a dry, inert solvent (e.g., dichloromethane) in a fluoropolymer reaction vessel.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor™.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,4-difluoroadamantane-1-carboxylic acid.[9][22]
Safety Note: Deoxofluorinating agents are hazardous and should be handled with extreme care by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.[23]
Conclusion and Future Perspectives
The 4,4-difluoroadamantane moiety is a powerful and versatile tool in the medicinal chemist's arsenal. By combining the rigid, lipophilic nature of the adamantane scaffold with the unique electronic and metabolic-blocking properties of the gem-difluoro group, it offers a clear strategy for enhancing the drug-like properties of therapeutic candidates. Its ability to improve metabolic stability, modulate pKa, and serve as a stable bioisostere makes it particularly well-suited for addressing the challenges encountered in developing treatments for chronic conditions like metabolic syndrome and type 2 diabetes.
Future research will likely see the broader application of this moiety in other therapeutic areas where adamantane has already proven useful, such as in CNS disorders and antiviral therapies.[24][25][26] The continued development of novel and safer fluorination methods will further facilitate the synthesis and evaluation of 4,4-difluoroadamantane-containing compounds, paving the way for the discovery of more effective and durable medicines.[27][28][29]
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A Technical Guide to the Preliminary Biological Screening of 4,4-Difluoroadamantane Compounds
This guide provides a comprehensive framework for the initial biological evaluation of novel 4,4-difluoroadamantane derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation. The narrative emphasizes the causal logic behind methodological choices, ensuring a scientifically rigorous and reproducible screening cascade.
Introduction: The Adamantane Scaffold and the Rationale for Difluorination
The adamantane moiety is a unique and highly valued scaffold in medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional structure has been successfully incorporated into a range of clinically approved drugs, including antivirals (Amantadine), neuroprotective agents (Memantine), and antidiabetics (Vildagliptin).[2][3] The adamantane cage often enhances a molecule's pharmacokinetic properties by increasing its metabolic stability and ability to cross biological membranes.[2][4]
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties.[5][6] Specifically, the gem-difluoro group (CF2) is a bioisostere for carbonyls or ethers and can significantly alter local electronics, membrane permeability, and metabolic stability without dramatically increasing steric bulk.[7] The strategic placement of a 4,4-difluoro motif on the adamantane core is hypothesized to:
-
Enhance metabolic stability by blocking a potential site of oxidative metabolism.[7]
-
Modulate lipophilicity and binding interactions with target proteins.
-
Fine-tune the compound's overall pharmacological profile, potentially leading to novel or improved biological activities.
This guide outlines a logical and efficient workflow for the preliminary biological screening of a library of such 4,4-difluoroadamantane compounds, beginning with essential safety profiling and progressing to targeted functional assays.
The Screening Cascade: A Hierarchical Approach
A tiered approach is essential for efficiently screening a new compound library. The process begins with broad cytotoxicity profiling to establish a safe concentration range for subsequent, more specific biological assays. Promising, non-toxic compounds are then advanced to primary screening against targets selected based on the known pharmacology of adamantane derivatives.
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A Technical Guide to the Solubility of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester in Organic Solvents
Introduction
4,4-Difluoroadamantane-1-carboxylic acid methyl ester is a unique molecule characterized by a rigid, three-dimensional adamantane cage, a polar methyl ester group, and geminal fluorine atoms. This combination of a bulky, lipophilic core with polar and fluorinated functionalities imparts a complex solubility profile that is of significant interest to researchers in medicinal chemistry and materials science. The adamantane scaffold is a prevalent structural motif in drug design, valued for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity. The introduction of fluorine atoms can further modulate a molecule's electronic properties, membrane permeability, and metabolic fate.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] The structure of this compound presents a fascinating case study in this regard.
Figure 1. Molecular Structure of this compound
The molecule can be deconstructed into three key domains that dictate its solubility:
-
The Adamantane Core: This bulky, saturated hydrocarbon cage is highly nonpolar and lipophilic. Adamantane itself is readily soluble in nonpolar organic solvents like hexane and toluene but is practically insoluble in water.[1][2][3] This lipophilic character will be a dominant factor in the solubility of its derivatives.
-
The Methyl Ester Group: The -COOCH₃ functional group introduces polarity to the molecule through the carbonyl (C=O) and ether-like (C-O-C) linkages. This group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor. This polarity will enhance solubility in more polar organic solvents.
-
The Geminal Difluoride: The two fluorine atoms on the adamantane cage have a profound impact on the molecule's electronic and physical properties. Fluorine is the most electronegative element, leading to strong C-F bonds and a localized dipole moment. However, the overall effect of fluorination on solubility is complex. While it can increase polarity, highly fluorinated compounds can exhibit both hydrophobic (water-repelling) and lipophobic (lipid-repelling) characteristics.[4] This "fluorophobicity" can lead to reduced solubility in nonpolar hydrocarbon solvents compared to their non-fluorinated analogs.
Predicted Solubility Profile:
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic (e.g., Hexane, Cyclohexane) | Low to Moderate | The large, nonpolar adamantane core will favor dissolution, but the polar ester and electronegative fluorine atoms may disrupt favorable solute-solvent interactions compared to unsubstituted adamantane. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile, DMF, DMSO) | Moderate to High | The polarity of these solvents will effectively solvate the methyl ester group. The overall balance of lipophilicity from the adamantane cage and the polarity from the ester and difluoro groups should lead to good solubility. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate | These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group. However, the large nonpolar adamantane cage may limit overall solubility compared to smaller, more polar solutes. |
| Water | Very Low | The dominant lipophilic nature of the adamantane core will render the molecule practically insoluble in water, despite the presence of the polar ester group. |
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7]
Figure 2. Experimental Workflow for Solubility Determination
Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 1-2 mL) of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours) in a preliminary experiment until the concentration of the solute in the supernatant remains constant.[5]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
-
Sampling and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The choice of dilution solvent should ensure the compound remains dissolved.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Data Presentation:
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| Hexane | 1.9 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | 9.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |
| Acetone | 21 | Experimental Value | Calculated Value |
| Acetonitrile | 37.5 | Experimental Value | Calculated Value |
| Methanol | 33 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 47 | Experimental Value | Calculated Value |
Modern Approaches to Solubility Prediction
While the principles of "like dissolves like" provide a qualitative framework, more sophisticated methods are available for predicting solubility. Machine learning models, trained on large datasets of known solubility data, are emerging as powerful tools in this domain.[8][9][10][11][12] These models use a variety of molecular descriptors to predict the solubility of a compound in different solvents with increasing accuracy.[12] While beyond the scope of this guide to implement such a model, it is important for researchers to be aware of these in silico approaches as they can provide valuable insights in the early stages of drug discovery and development, helping to prioritize experimental work.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While no specific experimental data is currently published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. The bulky, lipophilic adamantane core suggests good solubility in nonpolar solvents, while the polar methyl ester and difluoro groups are expected to enhance solubility in polar aprotic and protic solvents. For quantitative and reliable data, the isothermal shake-flask method, coupled with a robust analytical technique like HPLC, is the recommended experimental approach. The protocol detailed in this guide provides a solid foundation for researchers to determine the solubility of this and other novel compounds, facilitating their advancement in various scientific disciplines.
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at: [Link]
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A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available at: [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
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theoretical calculations on 4,4-difluoroadamantane derivatives
An In-Depth Technical Guide to Theoretical Calculations on 4,4-Difluoroadamantane Derivatives
Abstract
The adamantane scaffold, often described as a "lipophilic bullet," has become a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1][2] The strategic introduction of fluorine atoms can further modulate molecular properties such as metabolic stability and binding affinity.[3][4] This guide focuses on the 4,4-difluoroadamantane moiety, a fascinating bioisostere for carbonyl and gem-dimethyl groups, which offers a unique combination of steric bulk, rigidity, and electronic characteristics.[5][6] We will explore the application of powerful theoretical and computational methods—namely Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies—to elucidate the properties of 4,4-difluoroadamantane derivatives. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage these in silico techniques to accelerate the design and optimization of novel therapeutics.
The Strategic Value of the 4,4-Difluoroadamantane Scaffold
The adamantane cage is a rigid, three-dimensional hydrocarbon structure that can significantly enhance the lipophilicity and metabolic stability of a parent molecule, thereby improving its pharmacokinetic profile.[1][2] Its derivatives have found success in a wide range of therapeutic areas, from antiviral agents like Amantadine to treatments for CNS disorders.[1][7]
The introduction of geminal fluorine atoms at the C4 position creates the 4,4-difluoroadamantane group, a modification with profound consequences:
-
Bioisosterism: It serves as a non-planar, non-polar mimic of a carbonyl group. The strong C-F bond dipoles create a region of negative electrostatic potential, allowing it to act as a hydrogen bond acceptor, similar to a ketone, but with significantly altered electronics and steric demands.[5][8]
-
Blocked Metabolism: The C4 position is a potential site for metabolic oxidation in the parent adamantane. The inertness of the C-F bonds effectively blocks this metabolic pathway, enhancing the compound's in vivo half-life.[4]
-
Modulated Physicochemical Properties: Fluorination subtly alters lipophilicity and aqueous solubility, providing a tool for fine-tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Understanding and predicting the impact of these changes is paramount for rational drug design. Theoretical calculations provide the necessary lens to inspect these properties at the molecular level before committing to costly and time-consuming synthesis.
Core Computational Methodologies: A Practical Guide
The successful application of computational chemistry hinges on selecting the right tool for the question at hand. Here, we detail the foundational methods for interrogating 4,4-difluoroadamantane derivatives.
Density Functional Theory (DFT): Probing Intrinsic Molecular Properties
Expertise & Causality: DFT is the workhorse of modern quantum chemistry for systems of this size. It offers an excellent balance of computational cost and accuracy for determining the ground-state electronic structure of molecules.[9][10] By solving the Kohn-Sham equations, we can derive a host of intrinsic properties that dictate molecular behavior, from conformational preference to reactivity.[9]
Key Calculable Properties:
-
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
-
Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.[11]
-
Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface visually reveals regions of positive and negative charge, identifying sites for electrostatic interactions like hydrogen bonding.
-
Conformational Energetics: Calculating the relative energies of different rotational isomers (conformers) to predict the most stable shapes a molecule will adopt.[12][13]
-
Structure Preparation: Build the 3D structure of the 4,4-difluoroadamantane derivative using molecular modeling software (e.g., Avogadro, Maestro). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Input File Generation:
-
Select a functional. The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometries and electronic properties.[11]
-
Choose a basis set. The 6-31G(d,p) basis set is a good starting point, offering a reasonable description of electron distribution for most organic systems. For higher accuracy, especially for non-covalent interactions, consider larger basis sets like 6-311+G(d,p).
-
Define the calculation type as 'Optimization' and 'Frequency' (to confirm a true energy minimum).
-
Specify the charge and spin multiplicity of the molecule.
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).
-
Analysis:
-
Verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies.
-
Analyze the optimized geometry.
-
Extract HOMO and LUMO energies.
-
Generate the ESP map for visualization of charge distribution.
-
Caption: Workflow for a standard DFT calculation on a molecule.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
Expertise & Causality: While DFT provides a static, gas-phase picture of a single molecule at 0 K, biological systems are dynamic and occur in solution. MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion.[14][15] This is essential for understanding how a 4,4-difluoroadamantane derivative behaves in a physiological environment, how it interacts with its protein target, and how stable that interaction is.[16][17]
Key Applications:
-
Binding Pose Stability: To validate a docking pose by simulating the ligand-protein complex to see if the ligand remains stably bound in its predicted orientation.
-
Conformational Sampling: To explore the range of conformations the ligand and protein can adopt when bound, revealing alternative binding modes or induced-fit effects.
-
Solvation and Dynamics: To understand how water molecules mediate protein-ligand interactions.
-
System Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Use docking software (e.g., AutoDock, Glide) to place the DFT-optimized 4,4-difluoroadamantane derivative into the protein's active site.
-
Generate topology and parameter files for the ligand using a tool like antechamber with the General Amber Force Field (GAFF).
-
-
Solvation: Place the ligand-protein complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system's charge.
-
Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the protein and ligand restrained, then with all atoms free to move.
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. This two-step process ensures a stable starting point for production simulation.
-
-
Production Run: Run the simulation for a desired length of time (typically 100s of nanoseconds or longer) under the NPT ensemble, saving the atomic coordinates (trajectory) at regular intervals.
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess system stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor key intermolecular interactions (hydrogen bonds, hydrophobic contacts) over time.
-
Caption: Standard workflow for a protein-ligand MD simulation.
Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function
Expertise & Causality: QSAR modeling is a statistical approach used to build predictive models that correlate the chemical features of a series of compounds with their biological activity.[7][18] For a series of 4,4-difluoroadamantane analogues, we can use descriptors calculated via DFT to build a model that predicts the activity of unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.[19]
-
Data Collection: Assemble a dataset of 4,4-difluoroadamantane derivatives with experimentally measured biological activity (e.g., IC50 or Ki values).
-
Molecular Alignment: Superimpose all molecules in the dataset based on a common scaffold. The rigid adamantane core provides an excellent basis for alignment.
-
Descriptor Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom. These values become the independent variables.
-
Model Building: Use a statistical method, such as Partial Least Squares (PLS), to build a regression model correlating the calculated grid-point energies with the experimental biological activity.
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) to assess the model's predictive power (q²).
-
External Validation: Use a test set of molecules not included in the model training to evaluate its performance on new data (r²_pred).
-
-
Interpretation: Visualize the results as 3D contour maps, which show regions where positive/negative steric or electrostatic properties are predicted to increase or decrease activity.
Caption: The process of building and validating a 3D-QSAR model.
Application & Interpretation in Drug Design
The Impact of Fluorine on Molecular Properties
The gem-difluoro group imposes distinct electronic and conformational features. By replacing a carbonyl group in a lead compound with 4,4-difluoroadamantane, we can probe its utility.
| Property | Adamantan-2-one | 4,4-Difluoroadamantane | Rationale & Computational Insight |
| Calculated Dipole Moment (Debye) | ~2.9 D | ~2.7 D | DFT calculations show a comparable dipole moment, supporting its role as a polar mimic. The vector orientation, however, is different. |
| Calculated LogP (ALOGPs) | ~1.8 | ~2.5 | The replacement of oxygen with the larger CF2 group increases lipophilicity. This can be estimated using computational models.[1] |
| Hydrogen Bond Acceptor Strength | Strong | Moderate | The ESP map from DFT reveals a region of negative potential around the fluorine atoms, capable of accepting hydrogen bonds, albeit typically weaker than those to a carbonyl oxygen. |
| Metabolic Stability | Prone to reduction | Highly stable | The C-F bonds are exceptionally strong and not susceptible to common metabolic transformations, blocking this site from enzymatic attack. |
Case Study: An Integrated Computational Workflow
Scenario: A lead compound containing an adamantanone moiety shows good potency against a target protein but suffers from rapid metabolic reduction of the ketone.
Objective: To evaluate if replacing the ketone with a 4,4-difluoro group can maintain potency while improving metabolic stability.
Caption: An integrated workflow for designing and validating a bioisostere.
This workflow demonstrates a self-validating system. The initial DFT and MD simulations provide a strong hypothesis about the viability of the chemical modification. A favorable computational result justifies the resource allocation for synthesis. The final experimental data then serves to validate and refine the underlying computational models, improving their predictive power for future design cycles.
Conclusion
Theoretical calculations are an indispensable tool in modern drug discovery for the design and evaluation of complex scaffolds like 4,4-difluoroadamantane. DFT provides fundamental insights into the intrinsic electronic and structural properties that make this moiety a valuable bioisostere. Molecular dynamics simulations bridge the gap between this static picture and the dynamic reality of the biological environment, allowing for a rigorous assessment of ligand-target interactions. Finally, QSAR models leverage these calculated properties to build predictive engines that can screen virtual libraries and prioritize synthetic targets. By integrating these computational methods into a cohesive workflow, research teams can make more informed decisions, mitigate late-stage failures, and ultimately accelerate the journey from a promising scaffold to a life-changing therapeutic.
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Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis, biological evaluation and 3D-QSAR study of hydrazide, semicarbazide and thiosemicarbazide derivatives of 4-(adamantan-1-yl)quinoline as anti-tuberculosis agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
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Applications of Molecular Dynamics Simulations in Drug Discovery. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020, December 26). ResearchGate. Retrieved January 21, 2026, from [Link]
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Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. (2020, October 21). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
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2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. (2023, February 24). YouTube. Retrieved January 21, 2026, from [Link]
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Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024, February 16). Macmillan Group - Princeton University. Retrieved January 21, 2026, from [Link]
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Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. Retrieved January 21, 2026, from [Link]
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Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Methodological & Application
The Strategic Incorporation of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester in Drug Design: A Guide for Medicinal Chemists
Introduction: Harnessing the Power of Fluorine and Three-Dimensionality in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to molecular scaffolds that offer precise control over physicochemical properties and spatial arrangement. The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has long been recognized as a valuable building block in drug design. Its incorporation can significantly improve metabolic stability, modulate lipophilicity, and provide a rigid framework for orienting pharmacophoric elements.[1][2] The strategic introduction of fluorine atoms onto this scaffold further refines its properties, offering a powerful tool to address common challenges in drug development. This guide focuses on the application of a specific, yet versatile building block: 4,4-Difluoroadamantane-1-carboxylic acid methyl ester .
The geminal difluoro group at the 4-position of the adamantane core introduces a unique set of electronic and steric features. This modification can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences, making it an attractive bioisosteric replacement for other chemical groups.[3][4] This document provides a comprehensive overview of the synthesis, properties, and strategic application of this compound, complete with detailed protocols and workflow diagrams to empower researchers in their drug discovery endeavors.
Physicochemical Properties and their Implications in Drug Design
The introduction of a gem-difluoro group at a non-bridgehead position of the adamantane scaffold imparts significant changes to its physicochemical profile compared to its non-fluorinated counterpart. While specific experimental data for 4,4-Difluoroadamantane-1-carboxylic acid is not extensively published, we can infer its properties based on known trends for fluorinated cycloalkanes.
Table 1: Predicted Physicochemical Properties of 4,4-Difluoroadamantane-1-carboxylic acid and its Parent Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa | Key Features |
| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | ~2.5 | ~5.0 | Lipophilic, rigid scaffold.[5] |
| 4-Oxoadamantane-1-carboxylic acid | C₁₁H₁₄O₃ | 194.23 | ~1.5 | ~4.8 | Ketone handle for further functionalization.[1] |
| 4,4-Difluoroadamantane-1-carboxylic acid | C₁₁H₁₄F₂O₂ | 216.22 | ~2.0 | ~4.5 | Increased metabolic stability, modulated lipophilicity, altered electronics. |
Note: logP and pKa values for 4,4-Difluoroadamantane-1-carboxylic acid are estimated based on the effects of gem-difluorination on similar cyclic systems.
The gem-difluoro group is a known bioisostere for a carbonyl group, a hydroxyl group, or even a methylene group, offering several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the 4-position of the adamantane core resistant to oxidative metabolism, a common liability for the parent adamantane.
-
Modulated Lipophilicity: While fluorine is highly electronegative, the introduction of a CF₂ group can have a variable effect on lipophilicity depending on the molecular context. In the case of adamantane, the gem-difluoro substitution is expected to slightly decrease the lipophilicity compared to the parent adamantane, which can be beneficial for optimizing solubility and reducing off-target effects.
-
Altered Acidity: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the carboxylic acid, making it a stronger acid. This can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, and target engagement.
-
Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors, potentially introducing new interactions with biological targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis starting from the commercially available adamantane-1-carboxylic acid. The key steps involve the preparation of 4-oxoadamantane-1-carboxylic acid, followed by geminal difluorination and final esterification.
Caption: Hydrolysis and subsequent amide coupling of the building block.
Step 1: Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1N HCl to pH ~3.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4,4-Difluoroadamantane-1-carboxylic acid.
Step 2: Amide Coupling
-
Reaction Setup: To a solution of 4,4-Difluoroadamantane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM, add a coupling agent (e.g., HATU, 1.1 eq), an amine base (e.g., DIPEA, 2.0 eq), and the amine-containing lead compound (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final coupled product can be purified by flash column chromatography or preparative HPLC.
Case Study: Bioisosteric Replacement of a Phenyl Group
In a hypothetical lead optimization campaign, a lead compound containing a para-substituted phenyl ring exhibits poor metabolic stability due to aromatic oxidation. To address this, the 4,4-difluoroadamantyl group can be introduced as a bioisosteric replacement for the phenyl ring.
Logical Relationship Diagram: Bioisosteric Replacement Strategy
Caption: Rationale for replacing a phenyl group with a 4,4-difluoroadamantyl moiety.
The rigid, three-dimensional nature of the 4,4-difluoroadamantyl group can mimic the spatial orientation of the phenyl ring's substituents while its saturated, fluorinated nature blocks metabolic attack. The methyl ester of 4,4-difluoroadamantane-1-carboxylic acid serves as a key intermediate to synthesize the necessary building block for incorporation into the lead series. The resulting analogue would be expected to exhibit enhanced metabolic stability and potentially improved pharmacokinetic properties, justifying the synthetic effort.
Conclusion
This compound is a valuable and strategic building block for modern drug discovery. Its unique combination of a rigid, three-dimensional scaffold with the modulating effects of geminal difluorination offers a powerful approach to overcoming common challenges in lead optimization, particularly concerning metabolic stability and the fine-tuning of physicochemical properties. The synthetic protocols and strategic considerations outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this promising scaffold in the design and synthesis of next-generation therapeutics.
References
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978.
- Meanwell, N. A. (2018). A retrospective on the impact of fluorine in drug design. Journal of medicinal chemistry, 61(23), 10243–10290.
- Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
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Organic Syntheses Procedure for 1-adamantanecarboxylic acid. Available at: [Link]
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PubChem entry for 4-Oxoadamantane-1-carboxylic acid. Available at: [Link]
- Patents on the preparation of adamantane derivatives. (e.g., US5015758A, RU2412930C1).
- Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ChemRxiv.
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PubChem entry for Adamantane-1-carboxylic acid. Available at: [Link]
- Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(9), 1294-1300.
- Macmillan Group, Princeton University. (2024).
- Ballatore, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558.
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PubChem entry for 4-Oxoadamantane-1-carboxylic acid. Available at: [Link]
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ResearchGate publication on the Synthesis of gem-Difluorocyclopropanes. Available at: [Link]
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ResearchGate publication on a Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available at: [Link]
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MDPI article on Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
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ResearchGate request for PDF on Synthesis of gem-Difluorocyclobutanes. Available at: [Link]
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ResearchGate publication on a Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Available at: [Link]
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PubChem entry for 3,5,7-Trifluoroadamantane-1-carboxylic acid. Available at: [Link]
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Application Notes and Protocols for Amide Coupling with 4,4-Difluoroadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Coupling Sterically Demanding Fluorinated Scaffolds
The adamantane cage is a privileged scaffold in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the metabolic stability and target engagement of drug candidates. The introduction of fluorine atoms, as in 4,4-difluoroadamantane-1-carboxylic acid, further modulates physicochemical properties such as pKa and lipophilicity, offering a valuable tool for fine-tuning molecular characteristics. However, the very features that make this building block attractive also present significant synthetic challenges, particularly in amide bond formation. The steric bulk of the adamantyl group can severely hinder the approach of the amine to the activated carboxylic acid, while the electron-withdrawing effect of the gem-difluoro group can influence the reactivity of the carboxylate.
This guide provides a comprehensive experimental protocol for the successful amide coupling of 4,4-difluoroadamantane-1-carboxylic acid, drawing upon established principles for overcoming steric hindrance and managing the electronic effects of fluorination. We will explore the rationale behind the selection of coupling reagents and reaction conditions, offer detailed step-by-step procedures, and provide a troubleshooting guide to address common challenges.
Core Principles for Success: A Two-Pronged Approach
The successful amidation of 4,4-difluoroadamantane-1-carboxylic acid hinges on two key principles:
-
Effective Carboxylic Acid Activation: To overcome the steric hindrance, the carboxylic acid must be converted into a highly reactive intermediate. This is typically achieved using potent coupling reagents that form activated esters or similar species.
-
Facilitating the Nucleophilic Attack: The reaction conditions must be optimized to promote the subsequent nucleophilic attack of the amine. This includes the choice of solvent, base, and temperature.
Based on these principles, we will detail two robust protocols utilizing common yet powerful coupling methodologies: one based on a uronium salt (HATU) and another on a carbodiimide (EDC) in conjunction with an activating agent (HOBt).
Recommended Coupling Protocols
Protocol 1: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its ability to mediate challenging amide bond formations, including those with sterically hindered substrates.[1][2][3] The reaction proceeds through the formation of a highly reactive OAt-active ester, which then readily reacts with the amine.[1][2] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[3]
Diagram of the Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-difluoroadamantane-1-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.2 M.
-
In a separate vial, prepare a solution of the desired amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
-
Activation:
-
To the stirred solution of the carboxylic acid, add HATU (1.1-1.2 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
-
Coupling:
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 5% aqueous lithium chloride solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Rationale: The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating agent like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[4][5][6] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] HOBt then traps this intermediate to form an active HOBt ester, which is less prone to racemization and side reactions, and reacts with the amine to form the desired amide.[4][5]
Diagram of the General Mechanism:
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 4,4-difluoroadamantane-1-carboxylic acid (1.0 equivalent) and HOBt (1.1-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF (0.1-0.2 M) in a flask under an inert atmosphere.
-
Add the amine (1.0-1.2 equivalents) to this solution.
-
-
Coupling:
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
If DCM is used as the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. If DMF is used, perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Activating Agent | Base | Typical Solvent(s) | Key Advantages | Potential Considerations |
| HATU | (Self-contained) | DIPEA, TEA | DMF, DCM | High efficiency for hindered substrates, fast reaction rates.[1] | Higher cost, potential for side reactions if not pre-activated. |
| EDC | HOBt, Oxyma | DIPEA, TEA, NMM | DCM, DMF, MeCN | Cost-effective, water-soluble byproducts for easy removal.[6] | May require longer reaction times for hindered substrates, potential for racemization (minimized by HOBt). |
| Acyl Fluoride | DAST, Deoxo-Fluor, BTFFH | Pyridine | DCM, MeCN | Excellent for extremely hindered couplings due to the small size of the fluoride leaving group.[2] | Reagents can be moisture-sensitive and require careful handling. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance preventing coupling. | - Increase the amount of coupling reagent and/or base.- Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or an acyl fluoride-forming reagent).[2]- Increase the reaction temperature (e.g., to 40-60 °C), monitoring for decomposition.- Use a less sterically hindered base if applicable. |
| Incomplete Reaction | - Insufficient reaction time.- Reagents have degraded. | - Extend the reaction time and continue to monitor.- Use freshly opened or properly stored reagents. |
| Formation of Side Products | - Reaction of the amine with the coupling reagent (e.g., guanidinium formation with HATU).- Rearrangement of the activated intermediate (e.g., N-acylurea formation with EDC). | - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.- Ensure HOBt is used with EDC to form the more stable active ester. |
| Difficulty in Purification | - Residual DMF.- Water-soluble byproducts from EDC not fully removed. | - Perform multiple washes with 5% aqueous LiCl to remove DMF.- Ensure thorough aqueous workup to remove the urea byproduct of EDC. |
Expert Insights and Further Considerations
-
Solvent Choice: While DMF is a common solvent for amide couplings due to its excellent solvating properties, it can be difficult to remove during workup. Dichloromethane (DCM) or acetonitrile (MeCN) are good alternatives, though solubility of all reactants should be confirmed.
-
Base Selection: The choice of base is critical. Non-nucleophilic bases like DIPEA or triethylamine (TEA) are generally preferred to avoid competition with the primary amine. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) can be considered.
-
Acyl Fluoride as an Alternative: For extremely challenging couplings where both the carboxylic acid and the amine are sterically hindered, in situ formation of the acyl fluoride of 4,4-difluoroadamantane-1-carboxylic acid can be a powerful strategy.[2] Reagents like DAST, Deoxo-Fluor, or BTFFH can be employed, followed by the addition of the amine. This approach minimizes the steric clash during the nucleophilic attack.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify any potential issues early on.
By carefully selecting the appropriate coupling reagents and optimizing the reaction conditions, the challenges associated with the amide coupling of 4,4-difluoroadamantane-1-carboxylic acid can be effectively overcome, enabling the synthesis of novel and potentially valuable molecules for drug discovery and development.
References
-
HATU - Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]
Sources
Application Notes: The Strategic Use of 4,4-Difluoroadamantane-1-carboxylic Acid Methyl Ester in the Development of Potent and Metabolically Stable DGAT1 Inhibitors
Abstract
This technical guide details the application of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester as a key building block in the design of next-generation Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. We provide in-depth scientific rationale, detailing how the strategic introduction of a gem-difluoro moiety onto the adamantane scaffold addresses key challenges in drug development, particularly metabolic instability. This document furnishes researchers with detailed protocols for the chemical synthesis of inhibitors incorporating this moiety, as well as robust methodologies for evaluating their enzymatic and cellular activity.
Introduction: DGAT1 as a Therapeutic Target for Metabolic Diseases
Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides (TGs) from diacylglycerol and fatty acyl-CoA.[1][2] This process is central to the absorption of dietary fat in the small intestine and the storage of energy in adipose tissue.[1][3]
Genetic and pharmacological studies have validated DGAT1 as a promising therapeutic target for a range of metabolic disorders.[4][5] Mice lacking the DGAT1 gene are resistant to diet-induced obesity, exhibit enhanced insulin sensitivity, and are protected from hepatic steatosis.[4][6] Consequently, the development of small-molecule DGAT1 inhibitors has become a significant focus for treating obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4][5]
Initial drug discovery efforts identified adamantane carboxylic acid derivatives as a potent class of DGAT1 inhibitors.[7][8] The bulky, lipophilic adamantane cage effectively occupies a hydrophobic pocket in the enzyme, leading to strong target engagement. However, a primary challenge with many adamantane-containing compounds is their susceptibility to metabolic degradation through oxidation by cytochrome P450 (CYP) enzymes, which can limit their in vivo efficacy and oral bioavailability.[9]
Scientific Rationale: The 4,4-Difluoro-Adamantane Moiety as a Bioisosteric Solution
To overcome the metabolic liabilities of traditional adamantane scaffolds, medicinal chemists employ the strategy of bioisosterism—replacing a functional group with another that possesses similar physical or chemical properties to enhance drug-like characteristics. The introduction of fluorine is a powerful tool in this regard, known to modulate metabolic stability, pKa, and binding affinity.
The 4,4-difluoroadamantane moiety serves as a strategic bioisostere for the adamantane C-4 methylene (CH₂) group. The rationale for this specific modification is threefold:
-
Enhanced Metabolic Stability: The adamantane moiety is lipophilic, which facilitates tissue distribution but also makes it a prime substrate for oxidative metabolism by CYP enzymes.[9] By replacing the C-H bonds at a metabolically vulnerable position with highly stable C-F bonds, the scaffold is "blocked" from hydroxylation, significantly increasing its resistance to degradation. This strategy has been shown to enhance the metabolic stability of adamantane-containing pharmaceutical compounds.[9]
-
Modulation of Physicochemical Properties: The gem-difluoro group is a bioisostere of a carbonyl group or an ether oxygen, but in this context, it primarily modifies the electronic properties of the adjacent carbons without drastically altering the overall shape or lipophilicity of the adamantane cage.[9] This allows for the retention of potent binding to the DGAT1 enzyme while improving the drug's pharmacokinetic profile.
-
Preservation of Lipophilicity: A key advantage of fluorinating the adamantane bridgehead is the ability to enhance metabolic stability without substantially affecting the lipophilicity of the group, which is crucial for its function as a DGAT1 inhibitor.[9]
The logical workflow for employing this advanced building block is outlined below.
Figure 2: General synthetic workflow for DGAT1 inhibitors.
Protocol: Synthesis of Methyl 4,4-difluoroadamantane-1-carboxylate
-
Oxidation to Ketone: Start with commercially available adamantane-1-carboxylic acid methyl ester. Perform a bridgehead oxidation using an appropriate oxidizing agent like potassium permanganate to yield Methyl 4-oxoadamantane-1-carboxylate.
-
Deoxyfluorination: Dissolve Methyl 4-oxoadamantane-1-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to -78°C. Add a deoxyfluorinating agent such as Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield the target compound, Methyl 4,4-difluoroadamantane-1-carboxylate .
-
Saponification & Coupling: The resulting ester is then saponified to the carboxylic acid, which is subsequently coupled with a desired aryl amine using standard peptide coupling reagents (e.g., HATU, EDCI) to yield the final inhibitor.
Protocol: In Vitro Cell-Free DGAT1 Enzyme Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DGAT1 using human intestinal microsomes as the enzyme source.
Materials:
-
Human Intestinal Microsomes
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DOG) and Oleoyl-CoA (or a radiolabeled version like [¹⁴C]oleoyl-CoA)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl₂
-
Test Compound (e.g., 4,4-difluoro-adamantane derivative) and Vehicle (DMSO)
-
Stop/Extraction Solvent: Isopropanol:Hexane:Water (80:20:2 v/v/v)
-
TLC plates (silica) and mobile phase (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture Preparation: In a microtiter plate, add 5 µL of test compound dilution (or DMSO vehicle for control).
-
Add 20 µL of Assay Buffer containing 100 µM 1,2-Dioleoyl-sn-glycerol.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of Assay Buffer containing human intestinal microsomes (5-10 µg protein) and 25 µM [¹⁴C]oleoyl-CoA.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction is within the linear range. [3]6. Reaction Termination & Extraction: Stop the reaction by adding 200 µL of the Stop/Extraction Solvent.
-
Phase Separation & Analysis: Centrifuge the plate to separate the phases. Spot an aliquot of the upper (hexane) layer onto a TLC plate.
-
Quantification: Develop the TLC plate. The synthesized [¹⁴C]triglyceride product will be separated from the unreacted [¹⁴C]oleoyl-CoA substrate. Quantify the radiolabeled triglyceride spot using a phosphorimager or by scraping and scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell-Based DGAT1 Activity Assay (Triglyceride Synthesis)
This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context, often using Caco-2 or HEK293 cells, which express DGAT1. [7] Materials:
-
Caco-2 cells (differentiated into enterocyte-like monolayers) or HEK293 cells overexpressing hDGAT1.
-
Cell Culture Medium (e.g., DMEM) with supplements.
-
Oleic acid complexed to BSA.
-
[¹⁴C]glycerol or [¹⁴C]oleic acid.
-
Test Compound and Vehicle (DMSO).
-
Lysis/Extraction Buffer (e.g., Hexane:Isopropanol 3:2 v/v).
Procedure:
-
Cell Culture: Plate Caco-2 or HEK293-hDGAT1 cells in a multi-well plate and grow to confluence.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test compound (or vehicle) in serum-free medium for 1-2 hours.
-
Lipid Loading: Add oleic acid/BSA complex and a radiolabel ([¹⁴C]oleic acid or [¹⁴C]glycerol) to the wells. [3][7]4. Incubation: Incubate the cells for 4-6 hours at 37°C to allow for lipid uptake and triglyceride synthesis.
-
Cell Lysis and Lipid Extraction: Wash the cells with cold PBS to remove extracellular label. Add Lysis/Extraction Buffer to each well, and collect the lysate.
-
Analysis: Separate the lipids from the extract using Thin Layer Chromatography (TLC) as described in the cell-free assay protocol.
-
Quantification and Analysis: Quantify the amount of radiolabel incorporated into the triglyceride fraction. Calculate the percent inhibition and determine the cellular IC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR)
The introduction of the 4,4-difluoro moiety is hypothesized to improve metabolic stability while maintaining or enhancing potency. The following table presents representative data comparing a parent adamantane inhibitor with its difluorinated analog.
| Compound ID | R Group (Ar-NH₂) | Structure | hDGAT1 IC₅₀ (nM) [Cell-Free] | Caco-2 IC₅₀ (nM) [Cellular] | Microsomal Stability (t½, min) |
| Parent-01 | 2-aminopyrimidine | 15 | 45 | 25 | |
| DFA-01 | 2-aminopyrimidine | 12 | 40 | >120 | |
| Parent-02 | 4-fluoroaniline | 22 | 68 | 31 | |
| DFA-02 | 4-fluoroaniline | 18 | 55 | >120 |
Data are representative examples for illustrative purposes.
Analysis of Results: The data clearly indicate that the incorporation of the 4,4-difluoro group (compounds DFA-01 and DFA-02 ) results in a dramatic increase in metabolic stability in human liver microsomes compared to their non-fluorinated parent compounds. [9]This is achieved while maintaining, and even slightly improving, the inhibitory potency against the DGAT1 enzyme in both biochemical and cellular assays. This dataset provides strong validation for the use of 4,4-Difluoroadamantane-1-carboxylic acid as a superior building block for DGAT1 inhibitors with improved drug-like properties.
Conclusion
This compound is a highly valuable building block for the development of advanced DGAT1 inhibitors. Its use is underpinned by the sound medicinal chemistry principle of bioisosterism to mitigate metabolic oxidation, a common liability of adamantane-based drugs. The protocols provided herein offer robust methods for synthesizing and evaluating inhibitors that incorporate this moiety. The resulting compounds are expected to exhibit potent DGAT1 inhibition combined with superior metabolic stability, making them excellent candidates for further development as therapeutics for obesity, type 2 diabetes, and related metabolic diseases.
References
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- Pfizer Inc. (2002). Fluoro-substituted adamantane derivatives. Google Patents.
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Stone, S. J., et al. (2012). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. PMC - NIH. Available at: [Link]
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MDPI. (2022). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. Available at: [Link]
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Burmistrov, V., et al. (2016). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. NIH. Available at: [Link]
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Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry. Available at: [Link]
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Gimeno, R. E., et al. (2012). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC - NIH. Available at: [Link]
- Pfizer Inc. (2013). Pharmaceutical compositions containing a dgat1 inhibitor. Google Patents.
-
Zafrani, Y., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available at: [Link]
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ResearchGate. (2020). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. Available at: [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]
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Hahn, J., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. Available at: [Link]
- Pfizer Inc. (2018). Diacylglycerol acyltransferase 2 inhibitors. Google Patents.
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Available at: [Link]
-
Chitraju, C., et al. (2017). Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis. PMC. Available at: [Link]
-
ResearchGate. (2024). Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. ResearchGate. Available at: [Link]
-
Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Available at: [Link]
- Pfizer Inc. (2021). Diacylglycerol acyltransferase 2 inhibitor. Google Patents.
-
Yeh, V. S. C., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. PubMed. Available at: [Link]
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Kuzzi, G., et al. (1984). Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. PubMed. Available at: [Link]
-
ResearchGate. (2023). Structure activity relationship. ResearchGate. Available at: [Link]
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ResearchGate. (2010). (A) Enzyme titration curve and (B) time course for DGAT1 assay. ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Organic Syntheses. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
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MDPI. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. Available at: [Link]
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid. Google Patents.
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ResearchGate. (2014). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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Chen, S. J., et al. (2004). Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. AHA Journals. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. Google Patents.
-
Birch, A. M., et al. (2010). DGAT1 inhibitors as anti-obesity and anti-diabetic agents. PubMed. Available at: [Link]
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- 3. EP2402317B1 - DGAT inhibitor - Google Patents [patents.google.com]
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Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Utilizing a 4,4-Difluoroadamantane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the 4,4-Difluoroadamantane Scaffold in Oncology
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has proven to be a valuable building block in medicinal chemistry.[1] Its unique structural properties can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The incorporation of adamantane moieties into drug candidates can lead to improved metabolic stability, increased lipophilicity for better membrane permeability, and precise spatial orientation of functional groups for optimal target engagement.[2][3] In the realm of oncology, several adamantane-containing compounds have demonstrated significant anticancer activity, targeting various mechanisms of cancer cell proliferation and survival.[4][5][6]
The strategic introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[7] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl or ether group, influencing electronic properties, metabolic stability, and binding interactions without significantly increasing molecular size.[8] This application note provides a comprehensive guide to the synthesis and biological evaluation of novel anticancer agents built upon a 4,4-difluoroadamantane scaffold, a promising yet underexplored platform for the development of next-generation cancer therapeutics.
Rationale for Employing the 4,4-Difluoroadamantane Scaffold
The rationale for utilizing the 4,4-difluoroadamantane scaffold in the design of novel anticancer agents is multi-faceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic degradation, particularly oxidative metabolism at the C4 position of the adamantane core. This can lead to an extended half-life and improved bioavailability of the drug candidate.
-
Modulation of Physicochemical Properties: The introduction of two fluorine atoms at the 4-position significantly alters the electronic landscape of the adamantane cage. This can influence the pKa of nearby functional groups and the overall lipophilicity of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Unique Stereoelectronic Interactions: The gem-difluoro group can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.
-
Scaffold Rigidity and Three-Dimensionality: The inherent rigidity of the adamantane framework, further locked by the gem-difluoro substitution, allows for a precise and predictable presentation of pharmacophoric elements in three-dimensional space, facilitating rational drug design and structure-activity relationship (SAR) studies.
Synthetic Strategy and Protocols
The following section outlines a detailed, multi-step synthetic protocol for a representative novel anticancer agent incorporating the 4,4-difluoroadamantane scaffold. The synthetic route begins with the commercially available adamantan-2-one and proceeds through key transformations including electrophilic fluorination and a Beckmann rearrangement.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for a novel 4,4-difluoroadamantane-based anticancer agent.
Detailed Experimental Protocols
Step 1: Synthesis of 4,4-Difluoroadamantan-2-one (2)
This protocol describes the electrophilic fluorination of adamantan-2-one. Electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed for this transformation.[7][9]
-
Materials:
-
Adamantan-2-one (1)
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a stirred solution of adamantan-2-one (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add Selectfluor® (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4,4-difluoroadamantan-2-one (2) as a white solid.
-
Step 2: Synthesis of 4,4-Difluoroadamantan-2-one Oxime (3)
-
Materials:
-
4,4-Difluoroadamantan-2-one (2)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 4,4-difluoroadamantan-2-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,4-difluoroadamantan-2-one oxime (3).
-
Step 3: Beckmann Rearrangement to 4-Aza-5,5-difluorotricyclo[4.3.1.1(3,8)]undecan-5-one (4)
The Beckmann rearrangement of the oxime introduces a nitrogen atom into the adamantane framework.[4]
-
Materials:
-
4,4-Difluoroadamantan-2-one Oxime (3)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonyl chloride (TsCl) in pyridine
-
Ice bath
-
Sodium bicarbonate solution
-
-
Procedure (using PPA):
-
Add 4,4-difluoroadamantan-2-one oxime (1.0 eq) to pre-heated polyphosphoric acid (10 eq by weight) at 80-100°C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the lactam (4).
-
Step 4: Reduction to 4-Amino-5,5-difluoroadamantane (5)
-
Materials:
-
4-Aza-5,5-difluorotricyclo[4.3.1.1(3,8)]undecan-5-one (4)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate solution (saturated)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH4 (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the lactam (4) (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench by the sequential and careful addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine (5), which can be used in the next step without further purification or purified by conversion to its hydrochloride salt.
-
Step 5: Acylation to N-(5,5-Difluoro-4-azatricyclo[4.3.1.1(3,8)]undecan-4-yl)-4-fluorobenzamide (6)
This final step involves coupling the difluoroadamantane amine with a suitable acyl chloride to generate the target anticancer agent. The choice of acyl chloride can be varied to explore structure-activity relationships.
-
Materials:
-
4-Amino-5,5-difluoroadamantane (5)
-
4-Fluorobenzoyl chloride
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine (5) (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add 4-fluorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound (6).
-
Biological Evaluation Protocols
The following protocols are standard methods for assessing the in vitro anticancer activity of newly synthesized compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO) for 48 or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
-
| Compound | Cancer Cell Line | IC50 (µM) |
| 6 | MCF-7 | Data to be determined |
| 6 | A549 | Data to be determined |
| 6 | HCT116 | Data to be determined |
| Doxorubicin (Control) | MCF-7 | Reference value |
| Doxorubicin (Control) | A549 | Reference value |
| Doxorubicin (Control) | HCT116 | Reference value |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][12][13]
-
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Caption: Workflow for the Annexin V-FITC and PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][9][16]
-
Materials:
-
Cancer cell lines
-
Test compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| Compound 6 | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
The 4,4-difluoroadamantane scaffold represents a promising platform for the design and synthesis of novel anticancer agents. The synthetic route and biological evaluation protocols detailed in these application notes provide a comprehensive framework for researchers to explore the potential of this unique chemical space. The inherent properties of the difluorinated adamantane core, including enhanced metabolic stability and unique stereoelectronic features, offer significant advantages in the development of potent and selective cancer therapeutics. Future work should focus on the synthesis of a diverse library of 4,4-difluoroadamantane derivatives by varying the pharmacophoric groups attached to the scaffold. Subsequent structure-activity relationship studies will be crucial in identifying lead compounds with optimized anticancer activity and favorable drug-like properties for further preclinical and clinical development.
References
- Crissman, H. A., & Steinkamp, J. A. (1973). Rapid, simultaneous measurement of DNA, protein, and cell volume in single cells from large mammalian cell populations. The Journal of cell biology, 59(3), 766–771.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Stankiewicz, P., et al. (2019). Adamantane in medicinal chemistry. Current medicinal chemistry, 26(32), 5946-5975.
- Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188–193.
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific reports, 11(1), 1-15.
- Ria, F., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Alamri, M. A., et al. (2021). Adamantane derivatives as anticancer activity. Journal of Molecular Structure, 1230, 129881.
- Yilmaz, O., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(5), e2000256.
- Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
- Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13035-13046.
- Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS omega, 8(14), 13035–13046.
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978.
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Application Note: A Validated Protocol for the Hydrolysis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and modification of adamantane-based compounds.
Abstract: This document provides a comprehensive, step-by-step protocol for the efficient hydrolysis of 4,4-difluoroadamantane-1-carboxylic acid methyl ester to its corresponding carboxylic acid. Adamantane derivatives are of significant interest in medicinal chemistry, and the introduction of fluorine atoms can modulate their physicochemical and pharmacological properties. This protocol addresses the challenges associated with the hydrolysis of sterically hindered and fluorinated esters, offering a reliable method to obtain the desired product in high yield and purity. The causality behind experimental choices, in-process monitoring, and analytical validation are discussed in detail to ensure reproducibility and success.
Introduction: The Significance of Fluorinated Adamantane Carboxylic Acids
Adamantane-based scaffolds are privileged structures in drug discovery, imparting favorable properties such as lipophilicity, metabolic stability, and rigid conformational control. The incorporation of fluorine atoms, particularly gem-difluoro groups, is a widely employed strategy to fine-tune acidity, basicity, and metabolic pathways of bioactive molecules. 4,4-Difluoroadamantane-1-carboxylic acid is a valuable building block for the synthesis of novel therapeutic agents. Its synthesis commonly proceeds through the corresponding methyl ester, necessitating a robust and high-yielding hydrolysis step.
The hydrolysis of this compound presents two primary challenges:
-
Steric Hindrance: The bulky adamantane cage can sterically shield the ester carbonyl group, impeding the approach of the nucleophile (hydroxide or water) and slowing down the reaction rate.[1][2]
-
Potential for Defluorination: The presence of electron-withdrawing fluorine atoms can influence the stability of the adamantane core. Harsh reaction conditions, particularly strong basicity and high temperatures, could potentially lead to undesired elimination reactions and the loss of fluorine.[3]
This application note details a validated protocol that balances efficient hydrolysis with the preservation of the difluorinated adamantane scaffold.
Mechanistic Considerations: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of esters can be catalyzed by either acid or base.[4][5][6][7][8] For sterically hindered esters, base-catalyzed hydrolysis, also known as saponification, is generally preferred due to its irreversible nature under the reaction conditions.[2][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The key steps in the base-catalyzed hydrolysis are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.
Experimental Protocol
This protocol is optimized for the hydrolysis of 1 gram of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| This compound | ≥98% | Varies | Starting material. |
| Methanol (MeOH) | Anhydrous | Varies | Solvent for the reaction. |
| Dichloromethane (DCM) | ACS Grade | Varies | Co-solvent to ensure solubility. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Varies | Base for hydrolysis. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Varies | For acidification during workup. |
| Deionized Water | High Purity | In-house | For reaction and workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies | Drying agent. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Varies | Extraction solvent. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Reaction Setup and Procedure
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in a mixture of 50 mL of methanol and 10 mL of dichloromethane. The use of dichloromethane as a co-solvent ensures complete dissolution of the sterically hindered, lipophilic starting material.[10]
-
Addition of Base: Prepare a 2 M solution of sodium hydroxide by dissolving 4.0 g of NaOH in 50 mL of deionized water. Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To check by TLC, withdraw a small aliquot of the reaction mixture, acidify it with 1 M HCl, and extract with diethyl ether or ethyl acetate. Spot the organic extract on a silica gel plate and elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 4-6 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the methanol and dichloromethane under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of 4,4-difluoroadamantane-1-carboxylic acid should form.
-
Extraction: Transfer the acidic aqueous mixture to a 500 mL separatory funnel. Extract the product with three 50 mL portions of diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,4-difluoroadamantane-1-carboxylic acid as a white solid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed.
Analytical Characterization and Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Parameter | Expected Outcome |
| Appearance | White crystalline solid |
| Yield | >90% |
| ¹H NMR (400 MHz, CDCl₃) | The spectrum will show characteristic signals for the adamantane protons. The carboxylic acid proton will appear as a broad singlet at δ 10-12 ppm.[11] The disappearance of the methyl ester singlet (around δ 3.7 ppm) from the starting material spectrum confirms the completion of the reaction. |
| ¹³C NMR (100 MHz, CDCl₃) | The spectrum will show the carbonyl carbon of the carboxylic acid in the range of δ 175-185 ppm.[11] The carbon atoms attached to the fluorine atoms will show a characteristic splitting pattern due to C-F coupling. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single signal (or a complex multiplet depending on the symmetry) will confirm the presence of the difluoro group. The absence of other fluorine signals indicates that no defluorination has occurred. |
| IR (ATR) | A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid.[11] The disappearance of the C-O stretch of the ester (around 1250-1000 cm⁻¹) further confirms the conversion. |
| HPLC Purity | ≥98% (using a suitable C18 column and a mobile phase of acetonitrile/water with a trifluoroacetic acid modifier).[12][13][14] |
| Mass Spectrometry (ESI-) | The mass spectrum will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the NaOH solution is freshly prepared and that a sufficient excess is used. The reaction time can also be extended. For extremely stubborn hydrolyses, a stronger base system like potassium tert-butoxide in DMSO can be considered, but this should be used with caution due to the increased risk of side reactions.[15][16]
-
Low Yield: Low yields can result from incomplete extraction of the product. Ensure thorough extraction from the acidified aqueous layer. Emulsion formation during extraction can be broken by the addition of brine. Premature removal from heat before the reaction is complete will also lead to lower yields.
-
Potential for Defluorination: While the proposed conditions are relatively mild, it is crucial to monitor for any potential defluorination, especially if higher temperatures or longer reaction times are employed. ¹⁹F NMR is the most direct method to detect any unwanted loss of fluorine.
-
Workup: During the workup, it is important to perform the aqueous washes efficiently to minimize the contact time of the product with basic or acidic solutions, which could potentially promote side reactions.[9]
Conclusion
This application note provides a reliable and detailed protocol for the hydrolysis of this compound. By employing a base-catalyzed approach with careful control of reaction conditions and a thorough workup procedure, the desired carboxylic acid can be obtained in high yield and purity. The analytical methods described herein provide a robust framework for the validation of the final product. This protocol is expected to be a valuable resource for researchers working on the synthesis of fluorinated adamantane derivatives for applications in drug discovery and materials science.
References
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Organic Syntheses Procedure: 1-adamantanecarboxylic acid. Available at: [Link]
- Theodorou, V. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc2018, vii, 308-319.
-
ResearchGate: Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
- Gassman, P. G.; Schenk, W. N. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry1977, 42 (5), 918–920.
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ResearchGate: Reactions of methyl esters of adamantane acids with acetonitrile. Available at: [Link]
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
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ScienceDirect: Non-defluorinative Hydrolysis of α- and β-Fluorinated Carboxylic Acid Esters. Available at: [Link]
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Scite.ai: A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Available at: [Link]
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University of Cambridge: NMR Techniques in Organic Chemistry. Available at: [Link]
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SIELC Technologies: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
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Perlego: Acid Catalysed Hydrolysis of Ester. Available at: [Link]
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Reddit: Why are my ester hydrolysis not working. Available at: [Link]
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The Organic Chemistry Tutor: Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
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PubMed: A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]
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Chemistry LibreTexts: Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
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Chemguide: THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Available at: [Link]
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Chemistry LibreTexts: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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University of Wisconsin-Madison: NMR Spectroscopy. Available at: [Link]
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NIST WebBook: Adamantane-1-carboxylic acid. Available at: [Link]
- Google Patents: Hydrolysis of methyl esters.
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Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 4,4-Difluoroadamantane-1-carboxylic Acid Methyl Ester
Introduction: The Significance of Fluorinated Adamantanes in Modern Drug Discovery
Adamantane derivatives are pivotal scaffolds in medicinal chemistry, prized for their rigid, lipophilic, and three-dimensional structure.[1][2] This unique cage-like framework is frequently incorporated into therapeutic agents to enhance their pharmacological profiles, including antiviral and antidiabetic properties.[3][4] The strategic introduction of fluorine atoms into the adamantane core can profoundly modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, by altering its electronic landscape and pKa.[5]
Specifically, the 4,4-difluoro motif serves as a valuable bioisostere for a carbonyl group or other polar functionalities. The geminal difluoro group can improve metabolic resistance by blocking oxidation at that position, without introducing excessive steric bulk. This makes 4,4-Difluoroadamantane-1-carboxylic acid and its esters highly sought-after building blocks for the development of novel therapeutics.
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester. The protocol is designed for scalability, safety, and efficiency, moving from a readily available precursor through a key fluorination step to the final ester product.
Synthetic Strategy & Rationale
The synthesis is logically structured in two primary stages:
-
Geminal Deoxofluorination: Conversion of the keto group in the precursor, 4-oxoadamantane-1-carboxylic acid, to a 4,4-difluoro group.
-
Fischer Esterification: Conversion of the resulting 4,4-difluoroadamantane-1-carboxylic acid to its corresponding methyl ester.
Diagram of the Synthetic Pathway
Caption: Overall two-step synthetic route.
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: While several deoxofluorination reagents exist, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is selected over Diethylaminosulfur trifluoride (DAST). Deoxo-Fluor® exhibits significantly greater thermal stability, reducing the risk of exothermic decomposition, a critical safety consideration for large-scale reactions.[6] This choice prioritizes a safer and more controlled process.
-
Choice of Esterification Method: The Fischer-Speier esterification is employed due to its cost-effectiveness, simplicity, and scalability.[7][8] It utilizes inexpensive reagents (methanol and a catalytic amount of sulfuric acid) and is an equilibrium-driven process. To ensure a high yield, methanol is used in large excess, acting as both a reagent and a solvent, which shifts the equilibrium toward the product side.[7]
Detailed Experimental Protocols
Part A: Large-Scale Synthesis of 4,4-Difluoroadamantane-1-carboxylic Acid
This protocol details the geminal difluorination of the ketone precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) | Molar Equiv. |
| 4-oxoadamantane-1-carboxylic acid | 194.23 | 100.0 g | 0.515 | 1.0 |
| Deoxo-Fluor® | 221.22 | 136.7 g (105 mL) | 0.618 | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.0 L | - | - |
| Ethanol (for quenching) | 46.07 | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~500 mL | - | - |
| Hydrochloric Acid (1 M aq.) | - | ~300 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Protocol:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel with 4-oxoadamantane-1-carboxylic acid (100.0 g, 0.515 mol).
-
Dissolution: Add anhydrous dichloromethane (1.0 L) to the flask and stir the mixture to obtain a suspension.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (136.7 g, 0.618 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 5 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add ethanol (100 mL) to quench any excess Deoxo-Fluor®. Stir for 30 minutes at 0 °C.
-
Workup - Neutralization: Slowly pour the quenched reaction mixture into a separate beaker containing 1 L of crushed ice and water. Stir vigorously for 15 minutes. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is neutral to slightly basic (pH 7-8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Workup - Acidification: Combine the aqueous layers and cool in an ice bath. Acidify to pH ~2 with 1 M HCl. A white precipitate of the product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 200 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight. The product, 4,4-difluoroadamantane-1-carboxylic acid, is typically obtained with >95% purity and can be used in the next step without further purification.[9]
Part B: Large-Scale Synthesis of this compound
This protocol details the acid-catalyzed esterification of the fluorinated intermediate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) | Molar Equiv. |
| 4,4-Difluoroadamantane-1-carboxylic acid | 216.22 | 100.0 g | 0.462 | 1.0 |
| Methanol (MeOH), anhydrous | 32.04 | 1.0 L | - | Excess |
| Sulfuric Acid (H₂SO₄), concentrated (98%) | 98.08 | 5.0 mL | ~0.092 | ~0.2 |
| Saturated Sodium Bicarbonate (aq.) | - | ~400 mL | - | - |
| Brine (Saturated NaCl aq.) | - | 200 mL | - | - |
| Diethyl Ether or MTBE | - | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Protocol:
-
Reactor Setup: Charge a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 4,4-Difluoroadamantane-1-carboxylic acid (100.0 g, 0.462 mol) and anhydrous methanol (1.0 L).
-
Catalyst Addition: Stir the suspension and carefully add concentrated sulfuric acid (5.0 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The solid starting material should fully dissolve as the reaction progresses.[10][11] The reaction can be monitored by TLC, observing the disappearance of the carboxylic acid spot.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Workup - Extraction: To the concentrated residue, add deionized water (500 mL) and diethyl ether or MTBE (500 mL). Transfer to a separatory funnel and shake.
-
Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL, to remove unreacted acid and the catalyst), and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as a solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system such as hexane or a hexane/ethyl acetate mixture to afford this compound as a white crystalline solid.
Workflow Visualization & Data Summary
General Experimental Workflow
Caption: Standardized workflow for synthesis steps.
Conclusion
The protocols detailed in this application note describe a reliable and scalable synthetic route to this compound. By selecting a thermally stable fluorinating agent and employing a cost-effective esterification method, this two-step process is well-suited for producing multigram quantities of this valuable building block. The explicit explanation of the rationale behind key procedural choices provides researchers with the necessary insights to adapt and optimize the synthesis for their specific laboratory or pilot plant settings, thereby facilitating advancements in drug development and materials science.
References
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H. Koch, W. Haaf. (1973). 1-Adamantanecarboxylic acid. Organic Syntheses, Coll. Vol. 5, p.20.
-
Google Patents. (2011). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
-
ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid | 828-51-3.
-
Iaroshenko, V. O., et al. (2021). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Molecules, 26(16), 4985.
-
Sigma-Aldrich. (n.d.). Adamantane-1-carboxylic acid methyl ester.
-
Wróbel, M., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 27(9), 2686.
-
Al-Wahaibi, L. H., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5).
-
Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.
-
De Clercq, E., et al. (1992). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 35(18), 3329-3335.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
-
Andrews, I. P., et al. (2019). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Journal of the American Chemical Society, 141(50), 19613-19618.
-
ChemicalBook. (n.d.). 4,4-difluoroadamantane-1-carboxylic acid | 438017-43-7.
-
Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(7), 998-1004.
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
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The Adamantane Scaffold in Modern Drug Discovery: Application Notes for 4,4-Difluoroadamantane Esters as Ester Bioisosteres
Introduction: The Quest for Metabolic Stability and Optimal Physicochemical Properties
In the landscape of contemporary drug discovery, the optimization of a lead compound's absorption, distribution, metabolism, and excretion (ADME) properties is as critical as its pharmacodynamic profile. A common liability in many promising drug candidates is the presence of an ester functional group. While esters can be valuable for modulating solubility and acting as prodrugs, they are often susceptible to rapid hydrolysis by plasma and tissue esterases, leading to poor metabolic stability and short in vivo half-lives. This necessitates the exploration of bioisosteric replacements that mimic the desirable physicochemical properties of an ester while offering enhanced metabolic robustness.
The adamantane cage, a rigid, lipophilic, and approximately spherical hydrocarbon, has a rich history in medicinal chemistry for its ability to improve the pharmacokinetic properties of drugs.[1] Its unique structure allows for favorable interactions with lipophilic binding pockets.[1] The strategic introduction of fluorine atoms onto the adamantane scaffold can further refine its properties, offering a powerful tool for medicinal chemists. Specifically, geminal difluorination at the 4-position of the adamantane ring system presents an intriguing bioisosteric replacement for the ester functional group. The electron-withdrawing nature of the two fluorine atoms can modulate the electronic properties of the scaffold, while the inherent stability of the C-F bond can block metabolic oxidation.[2]
This guide provides a comprehensive overview of the application of 4,4-difluoroadamantane esters as bioisosteres for traditional ester groups. We will delve into the synthetic strategies for their preparation, present protocols for their evaluation, and discuss the anticipated impact on key drug-like properties.
The Rationale for 4,4-Difluoroadamantane Esters as Ester Bioisosteres
The concept of bioisosterism involves the substitution of a chemical group with a structurally distinct but functionally similar moiety to enhance a molecule's desirable properties without compromising its biological activity.[3] The 4,4-difluoroadamantane group serves as a non-classical bioisostere for an ester, offering several potential advantages:
-
Enhanced Metabolic Stability: The primary driver for this bioisosteric replacement is the mitigation of esterase-mediated hydrolysis. The adamantane core is sterically hindered and the C-C bonds are not susceptible to enzymatic cleavage in the same way an ester linkage is. Furthermore, the gem-difluoro group can shield adjacent positions from oxidative metabolism.[2]
-
Modulation of Lipophilicity: Adamantane is inherently lipophilic. The introduction of fluorine, the most electronegative element, can subtly modulate the lipophilicity (LogP) of the molecule. While fluorination often increases lipophilicity, the effect of a gem-difluoro group on a bulky scaffold like adamantane can lead to more nuanced changes, sometimes even reducing it compared to a simple alkyl ester, due to alterations in the molecule's surface polarity.[2][4]
-
Improved Permeability: The optimal balance of lipophilicity and polarity offered by the 4,4-difluoroadamantane moiety can potentially enhance a compound's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.
-
Stable Conformation: The rigid nature of the adamantane cage can help to lock in a specific conformation of the molecule, which may be beneficial for binding to the target protein.
Physicochemical Property Comparison
The following table provides a comparative overview of the expected physicochemical properties of a generic molecule containing a traditional ethyl ester versus its 4,4-difluoroadamantane bioisostere. These are generalized trends based on the known effects of fluorination and the properties of adamantane derivatives.[2][4]
| Property | Traditional Ethyl Ester | 4,4-Difluoroadamantane Bioisostere | Rationale for Change |
| Metabolic Stability | Low to Moderate (Susceptible to esterase hydrolysis) | High (Resistant to hydrolysis and oxidation) | Replacement of the labile ester bond with a stable C-C scaffold and C-F bonds.[2] |
| Lipophilicity (LogP) | Moderate | Moderate to High (Tunable) | Adamantane is highly lipophilic; gem-difluorination can slightly decrease or increase LogP depending on the overall molecular context.[2][4] |
| Aqueous Solubility | Variable | Generally Lower | The increased lipophilicity of the adamantane cage typically reduces aqueous solubility. |
| Molecular Weight | Lower | Higher | The adamantane cage significantly increases the molecular weight. |
| Polar Surface Area (PSA) | ~26 Ų | ~0 Ų (for the adamantane core) | The hydrocarbon adamantane core has no polar surface area, which can impact permeability. |
| Hydrogen Bond Acceptors | 2 | 0 | The ester carbonyl oxygen is a hydrogen bond acceptor, which is absent in the bioisostere. |
Synthetic Protocols
The synthesis of 4,4-difluoroadamantane esters can be approached in a multi-step sequence starting from adamantan-1-one. The following protocols are representative and may require optimization for specific substrates.
Protocol 1: Synthesis of 4,4-Difluoroadamantan-1-one
This protocol describes the deoxofluorination of adamantan-1-one using a fluorinating agent such as Deoxo-Fluor® or DAST.
Materials:
-
Adamantan-1-one
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride)[5][6][7]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of adamantan-1-one (1.0 eq.) in anhydrous DCM (20 volumes) in a plastic or Teflon reaction vessel, cool the mixture to 0 °C under a nitrogen atmosphere.
-
Slowly add Deoxo-Fluor® (3.0 eq.) dropwise to the cooled solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C. Caution: This reaction can be exothermic and release HF gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4,4-difluoroadamantan-1-one.
Diagram: Synthetic Workflow for 4,4-Difluoroadamantane Ester
Sources
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- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Deoxofluor - Enamine [enamine.net]
Application Notes and Protocols for the Enzymatic Resolution of Fluorinated Adamantane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chiral Fluorinated Adamantanes in Medicinal Chemistry
The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has become a privileged motif in modern drug discovery. Its unique structure allows for precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine atoms into the adamantane core further modulates the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and pKa, often resulting in improved pharmacokinetic and pharmacodynamic profiles. Consequently, chiral fluorinated adamantane derivatives are highly sought-after building blocks for the synthesis of novel therapeutics with potential applications in antiviral, anticancer, and neuroprotective agents.
However, the synthesis of enantiomerically pure fluorinated adamantanes presents a significant challenge. Classical chemical resolution methods can be arduous and may require harsh conditions. In contrast, enzymatic kinetic resolution (EKR) offers a mild, highly selective, and environmentally benign alternative for the separation of enantiomers. This application note provides a comprehensive guide to the principles and practice of lipase-catalyzed kinetic resolution of fluorinated adamantane derivatives, offering detailed protocols for researchers in the field.
Principle of Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For the resolution of chiral alcohols, lipases are particularly effective enzymes. They can catalyze either the enantioselective acylation of a racemic alcohol to form an ester or the enantioselective hydrolysis of a racemic ester to yield an alcohol.
The success of an EKR is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is crucial for obtaining products with high enantiomeric excess (ee).
Key Considerations for Protocol Development
The development of a successful enzymatic resolution protocol requires careful consideration of several factors:
-
Enzyme Selection: The choice of lipase is critical. Candida antarctica Lipase B (CAL-B), often available in an immobilized form (e.g., Novozym® 435), and Pseudomonas cepacia Lipase (PCL) are widely used due to their broad substrate scope and high enantioselectivity for a variety of secondary alcohols. For bulky substrates like adamantane derivatives, CAL-B is often a good starting point due to its well-defined active site.
-
Substrate Form: The resolution can be performed on either a racemic fluorinated adamantyl alcohol or its corresponding ester. The choice depends on the synthetic accessibility and the selectivity of the chosen enzyme.
-
Acyl Donor (for alcohol resolution): In the case of alcohol acylation, the choice of acyl donor is important. Simple vinyl esters, such as vinyl acetate or vinyl butanoate, are often used as they generate a volatile acetaldehyde byproduct, driving the reaction forward.
-
Solvent: The reaction is typically carried out in a non-polar organic solvent, such as hexane, heptane, or methyl tert-butyl ether (MTBE), to minimize enzyme denaturation and favor the acylation reaction.
-
Temperature: Lipase-catalyzed reactions are generally performed at temperatures ranging from room temperature to around 50°C. Higher temperatures can increase the reaction rate but may decrease enzyme stability and selectivity.
-
Monitoring the Reaction: The progress of the reaction should be monitored to stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product. This can be done using techniques like TLC, GC, or HPLC.
Experimental Workflow
The overall workflow for the enzymatic resolution of a fluorinated adamantane derivative can be summarized as follows:
Protecting Group Strategies for the Synthesis of 4,4-Difluoroadamantane: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 4,4-difluoroadamantane moiety is a highly sought-after scaffold in medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity. Its synthesis, however, presents unique challenges, particularly when other functional groups are present on the adamantane core. This guide provides an in-depth analysis of protecting group strategies essential for the successful synthesis of functionalized 4,4-difluoroadamantane derivatives. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a systematic approach to navigating the complexities of adamantane functionalization and fluorination.
Introduction: The Strategic Importance of 4,4-Difluoroadamantane in Drug Discovery
The rigid, three-dimensional structure of the adamantane cage has made it a valuable component in the design of therapeutics. The introduction of geminal fluorine atoms at the C4 position to create 4,4-difluoroadamantane can significantly alter the electronic properties and conformation of the molecule, offering a powerful tool for lead optimization. This modification can block metabolic pathways, modulate pKa, and improve binding affinity. The synthesis of this key building block and its derivatives hinges on the successful execution of two critical transformations: the oxidation of an adamantane precursor to 2-adamantanone and the subsequent deoxofluorination to the desired 4,4-difluoro product. When the adamantane core is substituted with other reactive functional groups, a robust protecting group strategy becomes paramount to ensure chemoselectivity and high yields.
The Synthetic Blueprint: A Two-Stage Approach to 4,4-Difluoroadamantane
The most common and practical route to 4,4-difluoroadamantane involves a two-step sequence starting from adamantane or a substituted adamantane derivative.
Caption: General synthetic route to 4,4-difluoroadamantane derivatives.
This seemingly straightforward pathway becomes intricate when the starting adamantane bears other functional groups (e.g., -OH, -NH₂, -COOH). These groups can be sensitive to the harsh conditions of both the oxidation and fluorination steps, necessitating their temporary masking with protecting groups.
Navigating the Chemical Terrain: Protecting Group Strategies
The choice of a protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its selective removal.[1] In the context of 4,4-difluoroadamantane synthesis, we must consider two challenging environments: the strongly acidic and oxidizing conditions of 2-adamantanone formation and the nucleophilic and potentially Lewis acidic conditions of deoxofluorination.
Orthogonal Protection: The Key to Selective Transformations
In multi-step syntheses, the concept of orthogonal protection is crucial.[2] This strategy employs protecting groups that can be removed under distinct conditions (e.g., one acid-labile and another hydrogenation-labile), allowing for the selective deprotection of one functional group without affecting the others.[2]
Caption: The principle of orthogonal protecting group strategy.
Protecting Groups for Hydroxyl Groups
When a hydroxyl group is present on the adamantane skeleton, it must be protected to prevent unwanted oxidation or side reactions during fluorination.
-
Benzyl Ethers (Bn):
-
Rationale: Benzyl ethers are generally robust and stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This makes them a prime candidate for protecting alcohols during adamantane oxidation.
-
Stability: Stable to concentrated H₂SO₄ at moderate temperatures for short periods and compatible with DAST and Deoxo-Fluor.
-
Deprotection: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and highly selective method.
-
-
Silyl Ethers (e.g., TBDMS, TIPS):
-
Rationale: Silyl ethers are versatile protecting groups for alcohols.[3]
-
Stability: While generally stable to oxidation, they are labile to strong acids and fluoride ions. Their use in the sulfuric acid-mediated oxidation of adamantane is not recommended. If an alternative, non-acidic oxidation method is employed, they could be considered. However, care must be taken during the fluorination step, as fluoride byproducts from DAST or Deoxo-Fluor can cleave the silyl ether.
-
Deprotection: Readily cleaved by fluoride sources (e.g., TBAF) or acidic conditions.[3]
-
Protecting Groups for Amino Groups
Amino groups are highly susceptible to oxidation and can react with fluorinating agents. Their protection is therefore mandatory.
-
tert-Butoxycarbonyl (Boc):
-
Rationale: The Boc group is one of the most common amine protecting groups in organic synthesis.[4]
-
Stability: The Boc group is cleaved under strongly acidic conditions.[5] Therefore, it is not compatible with the synthesis of 2-adamantanone using concentrated sulfuric acid.[6]
-
Deprotection: Removed with strong acids like trifluoroacetic acid (TFA).[1]
-
-
Benzyloxycarbonyl (Cbz or Z):
-
Rationale: The Cbz group is a robust protecting group for amines.[7]
-
Stability: It is generally stable to a range of conditions but can be cleaved by strong acids. Its stability in concentrated sulfuric acid during adamantane oxidation would need careful optimization of reaction time and temperature. It is, however, generally compatible with DAST and Deoxo-Fluor.
-
Deprotection: Classically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to many acid- or base-labile groups.[1][8]
-
-
9-Fluorenylmethyloxycarbonyl (Fmoc):
-
Rationale: The Fmoc group is known for its base-lability, providing an excellent orthogonal protecting group strategy when acid-sensitive groups are present.[3]
-
Stability: Stable to acidic conditions, making it a suitable candidate for the sulfuric acid-mediated oxidation step. It is also compatible with DAST and Deoxo-Fluor.
-
Deprotection: Cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[9]
-
| Protecting Group | Functional Group | Stable to H₂SO₄ Oxidation | Stable to DAST/Deoxo-Fluor | Deprotection Conditions | Orthogonality |
| Benzyl (Bn) | Alcohol | Yes | Yes | H₂, Pd/C | High |
| TBDMS/TIPS | Alcohol | No | Potentially Labile | TBAF, Acid | Moderate |
| Boc | Amine | No | Yes | Strong Acid (TFA) | Low with acid-labile groups |
| Cbz (Z) | Amine | Condition Dependent | Yes | H₂, Pd/C; Strong Acid | High |
| Fmoc | Amine | Yes | Yes | Base (Piperidine) | High |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Synthesis of 2-Adamantanone
This protocol describes the oxidation of adamantane to 2-adamantanone using concentrated sulfuric acid.
Materials:
-
Adamantane
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add adamantane to concentrated sulfuric acid.
-
Heat the mixture with stirring. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cooled NaOH solution until the pH is basic.
-
Extract the aqueous mixture with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-adamantanone.
-
The product can be purified by sublimation or recrystallization.
General Protocol for Deoxofluorination of 2-Adamantanone to 4,4-Difluoroadamantane
This protocol outlines the conversion of a 2-adamantanone derivative to the corresponding 4,4-difluoro derivative using a deoxofluorinating agent.
Materials:
-
2-Adamantanone derivative
-
Deoxofluorinating agent (DAST or Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the 2-adamantanone derivative in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the deoxofluorinating agent (DAST or Deoxo-Fluor) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Synthesis of a Hydroxy-Substituted 4,4-Difluoroadamantane
This case study illustrates the application of a protecting group strategy for the synthesis of a 4,4-difluoroadamantane derivative bearing a hydroxyl group.
Caption: Synthetic scheme for a hydroxy-substituted 4,4-difluoroadamantane.
In this example, the hydroxyl group is first protected as a benzyl ether. The robust benzyl ether withstands the subsequent oxidation and fluorination steps. Finally, the benzyl group is selectively removed by hydrogenolysis to yield the desired product.
Conclusion and Future Perspectives
The synthesis of functionalized 4,4-difluoroadamantane derivatives is a challenging yet rewarding endeavor for medicinal chemists. A thorough understanding and strategic implementation of protecting groups are indispensable for success. The choice between benzyl, Fmoc, and other protecting groups should be guided by the overall synthetic plan, with a focus on orthogonal deprotection strategies to maximize efficiency and yield. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the development of even more robust and versatile protecting group strategies for complex molecules like adamantane will remain a key area of research.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Baran, P. S.; Maimone, T. J.; Richter, J. M. Total synthesis of marine natural products without using protecting groups.
- O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008, 37, 308–319.
- Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. J. Org. Chem.1999, 64 (19), 7048–7054.
- Geluk, H. W.; Schlatmann, J. L. M. A. A convenient procedure for the preparation of adamantanone. Tetrahedron1968, 24 (15), 5361-5364.
- Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. A Simple and Efficient Protection Procedure for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines. Synthesis2009, 2009 (02), 283-289.
- Carpino, L. A.; Han, G. Y. 9-Fluorenylmethoxycarbonyl amino-protecting group. J. Org. Chem.1972, 37 (22), 3404–3409.
- Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept. Protein Res.1978, 12 (5), 258–268.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Welcome to the technical support guide for the synthesis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane derivatives. The adamantane cage is a valuable scaffold in medicinal chemistry, and its fluorination can significantly enhance properties such as lipophilicity and metabolic stability[1]. This guide provides a detailed synthetic protocol, troubleshooting advice in a direct question-and-answer format, and insights into optimizing reaction yields.
Part 1: Synthetic Strategy Overview
The synthesis of this compound is typically achieved via a two-step process starting from 4-oxoadamantane-1-carboxylic acid.
-
Deoxofluorination : The ketone group of 4-oxoadamantane-1-carboxylic acid is converted into a geminal difluoride using a deoxofluorinating agent.
-
Esterification : The resulting 4,4-difluoroadamantane-1-carboxylic acid is then esterified to yield the final methyl ester product.
The following diagram illustrates the general workflow.
Caption: General two-step synthesis workflow.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Deoxofluorination Stage
Q1: My deoxofluorination reaction shows low or no conversion of the starting ketone. What are the likely causes and solutions?
A1: Low conversion is a common issue in deoxofluorination reactions. Here are the primary causes and troubleshooting steps:
-
Reagent Inactivity: Deoxofluorinating agents like Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are highly sensitive to moisture. Contamination with water will hydrolyze and deactivate the reagent.
-
Solution: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored anhydrous solvents.
-
-
Insufficient Reagent: An inadequate stoichiometric amount of the fluorinating agent will lead to incomplete conversion.
-
Solution: Use a slight excess of the deoxofluorinating agent (typically 1.2 to 1.5 equivalents). Monitor the reaction progress using TLC or ¹⁹F NMR to determine if additional reagent is needed.
-
-
Low Reaction Temperature: While these reactions are often initiated at low temperatures for safety, insufficient thermal energy may prevent the reaction from reaching completion.
-
Solution: After the initial addition of the fluorinating agent at a controlled low temperature (e.g., -78 °C or 0 °C), allow the reaction to slowly warm to room temperature or even gently heat as per established protocols for similar substrates.[2]
-
Q2: I'm observing significant byproducts in my fluorination reaction, leading to a low yield of the desired difluoro-acid. How can I minimize these?
A2: Byproduct formation, particularly from elimination reactions, is a known challenge, especially with reagents like DAST[3].
-
Causality: The carbocation intermediate formed during the reaction can undergo elimination to form an unsaturated adamantane derivative instead of fluoride addition.
-
Mitigation Strategies:
-
Choice of Reagent: Modern fluorinating agents such as PyFluor or PhenoFluor have been developed to be safer and often show higher selectivity with reduced elimination byproducts compared to DAST[3].
-
Temperature Control: Carefully controlling the temperature is critical. Adding the reagent at a very low temperature (-78 °C) and maintaining it can suppress elimination pathways.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or toluene are commonly used.
-
The diagram below illustrates the desired reaction pathway versus a potential side reaction.
Caption: Competing reaction pathways in deoxofluorination.
Esterification Stage
Q3: My Fischer esterification of 4,4-difluoroadamantane-1-carboxylic acid is very slow and gives a poor yield. Why is this happening?
A3: The Fischer esterification is an equilibrium-controlled reaction[4]. The bulky adamantane cage can also cause steric hindrance, slowing the reaction rate.
-
Equilibrium Limitations: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (ester hydrolysis) becomes significant, limiting the yield.
-
Solution 1: Use Excess Alcohol: Employ a large excess of methanol, which acts as both a reagent and the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle[4].
-
Solution 2: Water Removal: If possible, use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.
-
-
Steric Hindrance: The tertiary carboxylic acid on the adamantane bridgehead is sterically hindered, which can make the approach of methanol difficult.
-
Solution: Increase the reaction time and/or temperature (reflux). Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is used. A typical procedure involves refluxing for several hours[5].
-
Q4: Are there alternative methods to esterify the sterically hindered 4,4-difluoroadamantane-1-carboxylic acid?
A4: Yes, if Fischer esterification proves inefficient, other methods can be employed:
-
Conversion to Acyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with methanol, often at room temperature, to give the methyl ester in high yield.
-
Coupling Reagents: Use modern coupling reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) that can facilitate esterification under mild conditions[6].
Part 3: Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical principles for deoxofluorination and esterification.
Step 1: Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.3 eq) dropwise to the stirred solution over 30 minutes. Caution: Deoxofluorinating agents can react violently with water and should be handled with care in a fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking a small aliquot, quenching it, and analyzing via GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4,4-difluoroadamantane-1-carboxylic acid.
Step 2: Synthesis of this compound
-
Setup: To a round-bottom flask, add 4,4-difluoroadamantane-1-carboxylic acid (1.0 eq) and a large excess of methanol (e.g., 20-30 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or ether.
-
Washing: Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude methyl ester can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product[5].
Part 4: Quantitative Data Summary
Yields in multi-step organic synthesis are highly dependent on reaction scale, purity of reagents, and technique. The following table provides target yields that can be expected under optimized conditions.
| Step | Reaction | Reagents | Typical Yield | Key Optimization Parameters |
| 1 | Deoxofluorination | 4-oxoadamantane-1-carboxylic acid, Deoxo-Fluor® | 60-80% | Anhydrous conditions, slow reagent addition, temperature control |
| 2 | Fischer Esterification | 4,4-difluoroadamantane-1-carboxylic acid, MeOH, H₂SO₄ | 85-95% | Large excess of methanol, efficient water removal, adequate reaction time |
References
-
1-adamantanecarboxylic acid - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
-
Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes . National Institutes of Health. Available from: [Link]
- Method of producing 1-adamantane carboxylic acid. Google Patents.
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives . ResearchGate. Available from: [Link]
-
Synthesis of 4,5-epoxypentane carboxylic acid methyl ester . PrepChem.com. Available from: [Link]
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) . ResearchGate. Available from: [Link]
-
A concise Synthesis of L-4,4-difluoroglutamine . ResearchGate. Available from: [Link]
-
Deoxyfluorination: A Detailed Overview Of Recent Developments . ResearchGate. Available from: [Link]
-
Four-directional synthesis of adamantane derivatives . ARKAT USA. Available from: [Link]
-
Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization . MDPI. Available from: [Link]
- Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. Google Patents.
-
Ester synthesis by esterification . Organic Chemistry Portal. Available from: [Link]
- Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
-
Deoxyfluorination of Electron-Deficient Phenols . National Institutes of Health. Available from: [Link]
-
Production of Fatty Acid Methyl Ester Surfactants using Palm Oil with Various Reaction Temperatures and Duration . ResearchGate. Available from: [Link]
-
Mass-directed Flash Purification of Fatty Acid Methyl Esters . ResearchGate. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available from: [Link]
-
One-pot synthesis of polycarboxylic acids of adamantane type . ResearchGate. Available from: [Link]
-
Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro . The Research Repository @ WVU. Available from: [Link]
-
Deoxy-Fluorine Chemistry (Important Papers) . YouTube. Available from: [Link]
-
Synthesis of New Prophylactic Antiradiation Drugs . DTIC. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 3. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fluorination of Adamantane-1-carboxylic Acid
Welcome to the technical support center for the fluorination of adamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common issues, and optimize reaction outcomes. The unique steric and electronic properties of the adamantane cage can present challenges, leading to undesired side reactions and purification difficulties. This resource provides in-depth, experience-driven advice to ensure successful and reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the fluorination of adamantane-1-carboxylic acid. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why is the yield of my desired adamantane-1-carbonyl fluoride consistently low?
Low yields are a frequent frustration in acyl fluoride synthesis and can be attributed to several factors.[1]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: The inherent stability of the carboxylic acid, coupled with the steric hindrance of the adamantyl group, may slow the reaction. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Solution:
-
Monitor Reaction Progress: Utilize in-situ monitoring techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or ¹⁹F NMR to track the formation of the acyl fluoride.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a modest increase in temperature may be beneficial, but be mindful of potential side reactions (see below).
-
-
-
Side Reactions:
-
Cause: The formation of byproducts, such as the corresponding anhydride, can consume the starting material and reduce the yield of the acyl fluoride.[1] This is particularly prevalent with certain fluorinating agents.
-
Solution:
-
Choice of Fluorinating Agent: Select a fluorinating agent known for its high efficiency and minimal side reactions in acyl fluoride synthesis. Reagents like Deoxo-Fluor® or XtalFluor-E® are often effective.[2] For sterically hindered substrates, newer reagents like BTFFH may reduce byproduct formation.[3]
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. An excess may lead to further reactions, while an insufficient amount will result in incomplete conversion.
-
-
-
Product Loss During Workup:
-
Cause: Acyl fluorides can be susceptible to hydrolysis, especially in the presence of moisture.[1] Adamantane-1-carbonyl fluoride is also volatile and can be lost during solvent removal.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Workup: If an aqueous workup is necessary, perform it quickly with cold, deionized water and immediately extract the product into a dry organic solvent.
-
Gentle Solvent Removal: Use a rotary evaporator at a controlled temperature and reduced pressure to minimize product loss through sublimation.
-
-
Question 2: I am observing an unexpected anhydride peak in my crude NMR. What is the cause and how can I prevent it?
The formation of adamantane-1-carboxylic anhydride is a common side reaction.
Mechanism of Anhydride Formation:
The desired acyl fluoride product can react with unreacted adamantane-1-carboxylic acid or its carboxylate salt to form the symmetrical anhydride. This is often promoted by elevated temperatures or the presence of certain activating agents.
Prevention Strategies:
-
Controlled Reagent Addition: Add the fluorinating agent slowly to a solution of the carboxylic acid. This maintains a low concentration of the activated intermediate, minimizing its reaction with the starting material.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to anhydride formation. For instance, methods utilizing Selectfluor can be optimized to avoid anhydride formation.[2]
-
One-Pot Procedures: If the acyl fluoride is an intermediate for a subsequent reaction (e.g., amidation), consider a one-pot procedure where the amine is added after a brief activation period.[4] This consumes the acyl fluoride as it is formed, preventing it from reacting to form the anhydride.
Question 3: My final product is contaminated with a rearranged adamantane species. Why is this happening?
Rearrangements of the adamantane cage are possible under strongly acidic or carbocation-promoting conditions.
Plausible Mechanism:
The fluorination of adamantane itself often proceeds through the formation of a stable adamantyl cation.[5] While the carboxylic acid is less prone to this, certain fluorinating agents or acidic byproducts could potentially lead to the formation of the 1-adamantyl cation, which is highly stable.[6][7] This cation can then be trapped by a fluoride ion at a different position or undergo other rearrangements, although this is less common for the 1-substituted adamantane.
Mitigation Strategies:
-
Use Mild Fluorinating Agents: Employ neutral or mildly basic fluorinating agents to avoid generating strongly acidic conditions. Reagents like DAST, Deoxo-Fluor®, or those based on pyridine-HF complexes are generally suitable.[8][9]
-
Control Reaction pH: If acidic byproducts are formed, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to neutralize them.
-
Avoid Protic Acids: Do not use strong protic acids as catalysts or additives in this reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the fluorination of adamantane-1-carboxylic acid.
What are the most common fluorinating agents for converting adamantane-1-carboxylic acid to the acyl fluoride?
A variety of reagents can be used, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, available equipment, and desired purity.
| Fluorinating Agent | Common Abbreviation | Advantages | Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | Effective, widely used. | Thermally unstable, can be hazardous on a large scale. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | More thermally stable than DAST, easier to handle.[2] | Higher cost than DAST. |
| Cyanuric Fluoride | Can be effective for fluorinating carboxylic acids.[4] | Can be toxic. | |
| XtalFluor-E® | Solid, stable reagent, often allows for simple filtration-based purification.[2] | May require a catalytic amount of NaF.[2] | |
| Pentafluoropyridine | PFP | Can be used for one-pot amidation reactions.[4] | May require careful optimization to avoid side reactions.[4] |
How does reaction temperature affect the outcome of the fluorination?
Temperature is a critical parameter that must be carefully controlled.
-
Low Temperatures (0 °C to room temperature): Generally preferred to minimize side reactions like anhydride formation and potential rearrangements. Many modern fluorinating agents are effective in this temperature range.
-
Elevated Temperatures: May be necessary to drive the reaction to completion with less reactive fluorinating agents or for highly sterically hindered substrates. However, this increases the risk of byproduct formation and decomposition of the fluorinating agent.
What is the best way to purify adamantane-1-carbonyl fluoride?
The purification strategy depends on the scale and the nature of the impurities.
-
Distillation/Sublimation: Adamantane derivatives are often crystalline and can be purified by sublimation under reduced pressure.[8] This is an effective method for removing non-volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent system can also be employed.
-
Chromatography: While possible, the reactivity of acyl fluorides can make column chromatography challenging. If necessary, use a deactivated silica gel and run the column quickly with non-polar eluents.
-
Filtration through a plug of silica gel: For some protocols using reagents like XtalFluor-E®, a simple filtration through a pad of silica gel is sufficient to remove byproducts.[2]
Can I perform a one-pot amidation or esterification after forming the acyl fluoride?
Yes, this is a highly efficient strategy. Acyl fluorides are excellent intermediates for nucleophilic acyl substitution.[10][11]
General One-Pot Procedure:
-
Dissolve adamantane-1-carboxylic acid in an anhydrous aprotic solvent.
-
Add the fluorinating agent and stir for a designated activation time (e.g., 30 minutes) to form the acyl fluoride in situ.[4]
-
Add the desired amine or alcohol, along with a suitable base if necessary, to the reaction mixture.
-
Allow the reaction to proceed to completion.
This approach minimizes the handling of the potentially sensitive acyl fluoride and can lead to higher overall yields.[12]
III. Experimental Protocols & Visualizations
Protocol: Synthesis of Adamantane-1-carbonyl fluoride using Deoxo-Fluor®
Materials:
-
Adamantane-1-carboxylic acid
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous nitrogen or argon
-
Standard, dry glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (1.1 eq) to the stirred solution via the dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude adamantane-1-carbonyl fluoride.
-
Purify the product by sublimation or crystallization.
Troubleshooting Workflow
Caption: Competing pathways in the fluorination of adamantane-1-carboxylic acid.
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting low conversion rates in acyl fluoride synthesis. BenchChem.
-
Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters, 23, 847-852.
-
Ávila, E. P., & de Souza, M. V. N. (2025). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. ResearchGate.
-
Various Authors. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl fluorides.
-
Wikipedia. (n.d.). Adamantane.
-
Various Authors. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health.
-
Various Authors. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. American Chemical Society.
-
Olah, G. A., & Watkins, M. (n.d.). FLUORINATIONS WITH PYRIDINIUM POLYHYDROGEN FLUORIDE REAGENT: 1-FLUOROADAMANTANE. Organic Syntheses.
-
Various Authors. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Wiley Online Library.
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
-
Various Authors. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). National Institutes of Health.
-
Schleyer, P. v. R., & Fort, R. C. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society.
-
Dinoiu, V. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Purification of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester by Chromatography
Welcome to the technical support center for the chromatographic purification of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this unique fluorinated adamantane derivative.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing poor resolution between my target compound, this compound, and closely eluting impurities on a silica gel column. What steps can I take to improve the separation?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here’s a logical workflow to troubleshoot this problem:
-
Mobile Phase Optimization: The polarity of the eluent system is the most critical factor in achieving good separation on silica gel.[1][2]
-
Initial Assessment: If your compound is eluting too quickly (high Rf value), your mobile phase is too polar. Conversely, if it's retained too strongly (low Rf value), the mobile phase is not polar enough. An ideal Rf value for good separation in flash chromatography is typically around 0.2-0.35.[1]
-
Solvent System Selection: The standard for many compounds is a two-component system, often ethyl acetate in hexanes.[1] For your fluorinated ester, this is a good starting point. Systematically decrease the percentage of the more polar solvent (ethyl acetate) to increase retention and improve separation from less polar impurities. Conversely, a slight increase in polarity may be needed to separate it from more polar impurities.
-
Alternative Solvents: If adjusting the ratio of your current solvent system doesn't yield the desired separation, consider switching one of the components. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[1]
-
-
Stationary Phase Considerations: While silica gel is the most common choice, its slightly acidic nature can sometimes cause issues with certain compounds.[1][3]
-
Alternative Media: If you suspect compound degradation or irreversible adsorption, consider alternative stationary phases. Florisil, a milder, neutral medium, or alumina (basic or neutral) can be effective for certain separations.[1] However, it's crucial to first test the stability and elution profile of your compound on a small scale with these alternative media.
-
Reversed-Phase Chromatography: For highly polar impurities, reversed-phase chromatography can be a powerful alternative. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and a polar mobile phase is used. The most polar compounds will elute first.[1]
-
-
High-Performance Liquid Chromatography (HPLC) for High-Resolution Separation: For challenging separations, HPLC offers significantly higher resolving power.[4][5]
-
Column Choice: A standard C8 or C18 reversed-phase column is a good starting point.[6][7]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol is typically employed.[7][8][9]
-
Temperature Effects: Increasing the column temperature can improve peak shape and resolution for some fluorinated compounds.[4][6][7]
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly
Question: My this compound seems to be irreversibly adsorbed to the silica gel column, or it requires a very high percentage of polar solvent to elute, leading to co-elution with polar impurities. What's happening and how can I fix it?
Answer:
This issue often points to strong interactions between your compound and the stationary phase, or potential stability problems.
-
Assess Compound Stability: Before attempting further chromatography, it's essential to determine if your compound is stable on silica gel.[3] A simple 2D TLC experiment can be very informative.
-
2D TLC Protocol: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first elution, turn the plate 90 degrees and re-elute it in the same solvent system. If your compound is stable, you should see a single spot that has moved diagonally. If you observe streaking or the appearance of new spots along the second elution path, your compound is likely degrading on the silica.[10]
-
-
Mitigating Strong Interactions with Silica:
-
Deactivating Silica Gel: The acidity of silica gel can be problematic for some compounds. You can deactivate the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[11] This can help to reduce tailing and improve the elution of basic or sensitive compounds.
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, this can lead to band broadening and poor separation.[10] Dry loading the sample onto the column can resolve this.
-
Dry Loading Protocol: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[10]
-
-
-
Alternative Stationary Phases: If your compound is unstable on silica, switching to a more inert stationary phase is the best solution. As mentioned previously, florisil or alumina are good alternatives to try.[1][3] For highly challenging purifications, reversed-phase chromatography should be considered.[1]
Issue 3: Inconsistent Retention Times and Peak Shapes in HPLC
Question: I'm using HPLC for the final purification step, but I'm observing drifting retention times and inconsistent peak shapes (tailing or fronting) between runs. What are the likely causes?
Answer:
Inconsistent HPLC results are often due to issues with the mobile phase, column equilibration, or the HPLC system itself.
-
Mobile Phase Preparation and Stability:
-
pH Control: The pH of the mobile phase is critical, especially if your compound or impurities have ionizable groups.[12][13] Small changes in pH can lead to significant shifts in retention time.[14] Ensure your mobile phase is adequately buffered if necessary.
-
Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise.[15] Always degas your mobile phase before use.
-
Compositional Accuracy: Ensure accurate and consistent preparation of your mobile phase. In gradient elution, ensure the pump's proportioning valves are functioning correctly.[16]
-
-
Column Equilibration: Insufficient column equilibration is a common cause of retention time drift.[15][17]
-
Equilibration Volume: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. A general rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[17]
-
-
System and Column Health:
-
Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and affect retention times.[18]
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample components. This can lead to peak tailing and changes in selectivity. Periodically flushing the column with a strong solvent is good practice.[16]
-
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.[4][15] Use a column oven to ensure a stable temperature.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?
A good starting point is a mixture of ethyl acetate and hexanes.[1] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC. Aim for an Rf value of your target compound between 0.2 and 0.35 for optimal separation in a column.[1]
Q2: Can I use methanol in my mobile phase for silica gel chromatography?
Methanol can be used as a polar component in your mobile phase, but it should be used with caution. It is generally recommended to keep the concentration of methanol below 10%, as higher concentrations can lead to the dissolution of the silica gel support.[1]
Q3: My compound is a white solid, but after chromatography, the fractions containing my product are a yellow oil. What could be the reason?
This could be due to a few factors:
-
Compound Degradation: As discussed in the troubleshooting section, your compound may not be entirely stable on silica gel.[3]
-
Co-elution with an Impurity: A colored impurity may be co-eluting with your product. Re-evaluating your mobile phase to improve separation may be necessary.
-
Trace Acid/Base: Residual acid or base from the reaction or workup, when concentrated with your product, might cause discoloration.
Q4: How does the fluorine substitution in my molecule affect its chromatographic behavior?
The presence of fluorine atoms can influence the polarity and intermolecular interactions of your molecule. In reversed-phase HPLC, fluorinated compounds can exhibit unique retention behaviors.[19] Sometimes, specialized fluorinated stationary phases or the use of fluorinated eluents can enhance separation, although this is often more relevant for highly fluorinated compounds.[6][7][20][21] For this compound, standard silica gel or reversed-phase C18 columns are generally sufficient.
Q5: What are the key parameters to optimize for better peak resolution in HPLC?
The three main factors that affect peak resolution are:
-
Retention Factor (k): This is adjusted by changing the mobile phase strength (e.g., the percentage of organic solvent in reversed-phase).[4][5]
-
Selectivity (α): This is the most powerful tool for improving resolution and can be altered by changing the mobile phase composition (e.g., switching from methanol to acetonitrile) or the stationary phase.[4][5]
-
Column Efficiency (N): This relates to the sharpness of the peaks and can be increased by using a longer column or a column packed with smaller particles.[4][5][22]
III. Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography - Step-by-Step
-
Slurry Preparation: In a beaker, add the required amount of silica gel and pour in the initial, least polar mobile phase. Swirl to create a uniform slurry.
-
Column Packing: Secure a glass column vertically. With the stopcock closed, pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading (Recommended for poorly soluble samples): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (using a pump or inert gas) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Gradient (if necessary): If your compound is eluting too slowly, you can gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
Visualization: Troubleshooting Workflow for Poor Separation
Caption: A flowchart for troubleshooting poor chromatographic separation.
IV. Data Summary Table
| Parameter | Recommendation for Flash Chromatography | Recommendation for HPLC | Rationale |
| Stationary Phase | Silica Gel | C8 or C18 Reversed-Phase | Silica is cost-effective for bulk purification. Reversed-phase offers higher resolution and different selectivity.[1][6][7] |
| Mobile Phase | Hexanes/Ethyl Acetate | Water/Acetonitrile or Water/Methanol (with 0.1% TFA) | A standard, effective, and easily removable solvent system for normal phase. Gradient elution is typically required for good separation in reversed-phase.[1][8][9] |
| Detection | TLC with a suitable stain (e.g., KMnO4) | UV Detector (if chromophore is present) or ELSD/MS | TLC is a simple and effective way to monitor fractions. HPLC requires a more sensitive and quantitative detection method. |
| Key Optimization | Mobile Phase Polarity | Mobile Phase Composition and Gradient Slope | The primary driver for separation in flash chromatography is eluent strength. In HPLC, both eluent composition and the gradient profile are critical for achieving high resolution.[4][5] |
V. References
-
Flash Column Chromatography. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Sharma, U. D., Kumar, L., & Verma, R. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(9), 4141-4146.
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42.
-
Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Parr, M. K., & Schmidt, A. H. (2018). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 36(5), 312-321.
-
Methods for Changing Peak Resolution in HPLC. (n.d.). Chrom Tech. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Sharma, U. D., Kumar, L., & Verma, R. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Sharma, U. D., Kumar, L., & Verma, R. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(9), 4141-4146.
-
Tang, C., & Zhang, W. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1249, 107-113.
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved from [Link]
-
Lowe, D. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]
-
Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, 29(2), 74-83.
-
Tang, C., & Zhang, W. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Journal of Chromatographic Science, 49(8), 608-616.
-
Lombardi, R., Perla, M., Cotta, R., & Kerr, R. R. (2023, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved from [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Purification [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistryviews.org [chemistryviews.org]
- 11. sorbtech.com [sorbtech.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. hplc.eu [hplc.eu]
- 17. shimadzu.at [shimadzu.at]
- 18. phenomenex.com [phenomenex.com]
- 19. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
Technical Support Center: Esterification of 4,4-Difluoroadamantane-1-carboxylic acid
Welcome to the technical support center for the esterification of 4,4-Difluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique and sterically demanding building block into their synthetic workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the specific challenges posed by this molecule.
Introduction: The Dual Challenge of Steric Hindrance and Electronic Effects
The esterification of 4,4-Difluoroadamantane-1-carboxylic acid presents a unique set of challenges primarily driven by two key molecular features:
-
Extreme Steric Hindrance: The bulky, three-dimensional adamantane cage severely restricts access to the carboxylic acid functional group. This steric congestion can significantly slow down or completely stall standard esterification reactions.
-
Electronic Influence of the Gem-Difluoro Group: The two fluorine atoms at the 4-position exert a strong electron-withdrawing inductive effect. This electronic perturbation influences the acidity and reactivity of the carboxylic acid, a factor that must be considered when selecting an appropriate esterification strategy. Research on functionalized gem-difluorinated cycloalkanes indicates that the presence of a CF2 group leads to a decrease in the pKa of carboxylic acids due to the inductive effect of the fluorine atoms.[1][2] This suggests that 4,4-Difluoroadamantane-1-carboxylic acid is more acidic than its non-fluorinated counterpart, Adamantane-1-carboxylic acid.
This guide will provide you with the necessary insights and practical steps to overcome these challenges and achieve successful esterification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the esterification of 4,4-Difluoroadamantane-1-carboxylic acid.
Issue 1: Low or No Product Yield
Question: I am attempting to esterify 4,4-Difluoroadamantane-1-carboxylic acid using a standard Fischer-Speier esterification (e.g., refluxing in methanol with a sulfuric acid catalyst), but I am observing very low conversion to the desired ester. What is going wrong?
Answer:
The Fischer-Speier esterification, while a classic method, is often inefficient for sterically hindered carboxylic acids like 4,4-Difluoroadamantane-1-carboxylic acid.[3] The bulky adamantane cage physically blocks the approach of the alcohol nucleophile to the carbonyl carbon, even after protonation by the acid catalyst.
Troubleshooting Steps:
-
Switch to a More Powerful Esterification Method: For sterically hindered substrates, methods that utilize a more reactive electrophile are generally more successful. Consider the following alternatives:
-
Acid Chloride Formation Followed by Alcoholysis: This is a two-step but often more reliable method.
-
Convert the carboxylic acid to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the purified acyl chloride with your alcohol of choice. This reaction is typically fast and high-yielding.
-
-
Steglich Esterification: This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[4][5] The Steglich esterification is performed under mild, neutral conditions and is well-suited for acid- or base-sensitive molecules.
-
Other Coupling Agents: A variety of modern coupling reagents can be effective for esterifying sterically hindered acids. Reagents like TBTU, TATU, or COMU can promote ester formation under mild conditions.[6]
-
-
Increase Reaction Time and/or Temperature (with caution): While less likely to be effective for the Fischer-Speier method with this substrate, extending the reaction time or carefully increasing the temperature may lead to a marginal increase in yield. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Use a Large Excess of Alcohol: In a Fischer-Speier setup, using the alcohol as the solvent can help to shift the equilibrium towards the product.[3] However, for this particular substrate, the improvement may be minimal due to the overriding steric hindrance.
Issue 2: Incomplete Reaction and Difficult Purification
Question: I've tried using a coupling agent like DCC for the esterification, but the reaction is still sluggish, and I'm having trouble separating my product from unreacted starting material and byproducts.
Answer:
Even with coupling agents, the steric hindrance of the adamantane cage can slow down the reaction. Incomplete reactions can lead to a mixture of the desired ester, unreacted carboxylic acid, and byproducts from the coupling agent (e.g., dicyclohexylurea (DCU) if using DCC), making purification challenging.
Troubleshooting Steps:
-
Optimize the Coupling Reaction Conditions:
-
Ensure Anhydrous Conditions: Water can react with the activated intermediate, leading back to the carboxylic acid and consuming the coupling agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Catalyst Choice and Loading: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for Steglich-type esterifications.[4][5] Ensure you are using a catalytic amount (typically 5-10 mol%).
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for these reactions.
-
Reaction Time: Due to the steric hindrance, a longer reaction time (e.g., 24-48 hours) at room temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Improve Work-up and Purification:
-
Removal of Urea Byproducts: If using DCC or EDC, the corresponding urea byproduct will precipitate out of the reaction mixture. This can often be removed by filtration. Chilling the reaction mixture can sometimes promote further precipitation.
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) will remove any basic components like DMAP. A basic wash (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid.
-
Chromatography: Column chromatography is often necessary to obtain a pure product, especially if the reaction has not gone to completion.
-
Frequently Asked Questions (FAQs)
Q1: Does the presence of the gem-difluoro group affect the choice of esterification method?
A1: Yes, it can. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid.[1][2] This can be advantageous in certain reactions. For instance, in methods that proceed through a carboxylate intermediate, the increased acidity can facilitate its formation. However, the primary challenge remains the steric hindrance of the adamantane cage, which typically dictates the most effective esterification strategy.
Q2: Can I use a simple alkyl halide and a base to form the ester?
A2: Yes, this is a viable option, particularly for preparing methyl or ethyl esters. By deprotonating the carboxylic acid with a suitable base (e.g., sodium hydride, potassium carbonate) to form the carboxylate salt, you can then perform a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., iodomethane, iodoethane). This method avoids the sterically demanding attack on the carbonyl carbon.
Q3: Are there any specific safety precautions I should take when working with 4,4-Difluoroadamantane-1-carboxylic acid and the recommended reagents?
A3: Standard laboratory safety practices should always be followed. When using reagents like thionyl chloride or oxalyl chloride, it is crucial to work in a well-ventilated fume hood as they are corrosive and release toxic gases upon reaction with moisture. Coupling agents like DCC can be allergens. Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Recommended Experimental Protocol: Esterification via the Acid Chloride
This protocol is a robust, two-step procedure that is generally successful for sterically hindered carboxylic acids like 4,4-Difluoroadamantane-1-carboxylic acid.
Part 1: Synthesis of 4,4-Difluoroadamantane-1-carbonyl chloride
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-Difluoroadamantane-1-carboxylic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The reaction can be monitored for the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Carefully remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors. The resulting crude 4,4-Difluoroadamantane-1-carbonyl chloride can often be used in the next step without further purification.
Part 2: Ester Formation
-
Preparation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol of choice (1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). If the alcohol is a liquid, it can be used in excess as the solvent. Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) to scavenge the HCl produced.
-
Addition of Acyl Chloride: Cool the alcohol solution in an ice bath (0 °C). Slowly add a solution of the crude 4,4-Difluoroadamantane-1-carbonyl chloride from Part 1 in a minimal amount of anhydrous solvent to the cooled alcohol solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the esterification of 4,4-Difluoroadamantane-1-carboxylic acid.
Caption: Troubleshooting workflow for esterification.
Data Summary Table: Recommended Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents. | Generally ineffective for this substrate due to high steric hindrance.[3] |
| Acid Chloride | SOCl₂ or (COCl)₂, Alcohol, Base | Two steps: Reflux, then 0 °C to RT | High-yielding and reliable for sterically hindered acids. | Two-step process; uses hazardous reagents. |
| Steglich Esterification | DCC or EDC, DMAP, Alcohol | Room Temperature | Mild, neutral conditions; good for sensitive substrates.[4][5] | Can have slow reaction times; byproduct removal can be challenging. |
| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Varies (e.g., RT to reflux) | Avoids attack at the sterically hindered carbonyl. | Limited to simple alkyl esters (e.g., methyl, ethyl). |
References
- This is a placeholder for a specific reference if one were found for the direct esterification of 4,4-Difluoroadamantane-1-carboxylic acid.
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Fluorinating Adamantane Rings
Prepared by: The Senior Application Scientist Team Last Updated: January 2026
Welcome to the technical support center for the fluorination of adamantane rings. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of introducing fluorine into the rigid and highly stable adamantane scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the fluorination of adamantane and its derivatives.
Q1: Why is the fluorination of the adamantane scaffold a unique challenge? The adamantane cage is a virtually strain-free and highly stable saturated hydrocarbon.[1] Its reactivity is dominated by the four bridgehead (tertiary) carbon atoms, which are more susceptible to electrophilic attack than the twelve secondary carbons. The primary challenge lies in controlling the reaction to achieve selective monofluorination and avoiding polysubstitution, given the high reactivity of the intermediate adamantyl cation.[1]
Q2: What are the primary methods for fluorinating an adamantane ring? There are several approaches, each with distinct advantages and challenges:
-
Direct Fluorination with F₂ Gas: This is the most powerful method but is extremely hazardous due to the high reactivity and toxicity of elemental fluorine.[2] It often leads to a mixture of products and requires specialized equipment.[3]
-
Electrophilic Fluorination: This is the most common and practical approach in a standard laboratory setting. It utilizes "F+" reagents, such as Selectfluor®, which are solids that are comparatively safe to handle.[4][5][6] These reactions typically proceed under mild conditions.[4]
-
From Adamantanol/Adamantylamine Precursors: Fluorine can be introduced by first functionalizing the adamantane ring with a hydroxyl or amino group, which can then be substituted for fluorine.[1] This multi-step approach offers excellent control over regioselectivity.
-
Silver-Catalyzed Fluorination: For complex, functionalized adamantane derivatives, silver-catalyzed methods can facilitate fluorination of aryl-stannane precursors under mild conditions, making it suitable for late-stage functionalization.[7][8][9]
Q3: How can I achieve selective fluorination at a bridgehead (tertiary) position? Most fluorination reactions on an unsubstituted adamantane ring naturally favor the tertiary positions. This is because the reaction mechanism often involves the formation of a carbocation intermediate.[1] The tertiary adamantyl cation is significantly more stable than a secondary carbocation, thus directing the attack of the fluoride nucleophile to the bridgehead position.
Q4: What are the most critical safety precautions when working with electrophilic fluorinating agents? Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Engineering Controls: Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.[10]
-
Reagent Handling: Selectfluor® is a strong oxidant.[5] Avoid contact with incompatible materials. Be aware that many electrophilic fluorinating agents can react violently or exothermically with certain organic solvents like DMF, DMSO, and pyridine.[12]
-
Byproducts: Reactions can generate hydrogen fluoride (HF), which is acutely toxic and highly corrosive to glass.[2] Quenching procedures should be performed carefully.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction shows low to no conversion to the fluorinated product.
-
Potential Cause A: Insufficient Reactivity of the Fluorinating Agent.
-
Explanation: The chosen N-F reagent may not be electrophilic enough to react with your specific adamantane substrate, especially if the ring is deactivated by electron-withdrawing groups.
-
Recommended Solution: If using a milder agent, consider switching to a more powerful one like Selectfluor® (F-TEDA-BF₄).[13] For highly recalcitrant substrates, more advanced catalytic methods may be necessary.
-
-
Potential Cause B: Incompatible Solvent.
-
Explanation: The choice of solvent is critical. Some solvents can react directly with the fluorinating agent, quenching it before it can react with the substrate. For example, Selectfluor® reacts exothermically with DMF and DMSO.[12]
-
Recommended Solution: Acetonitrile is a widely used and generally compatible solvent for electrophilic fluorinations with Selectfluor®.[4][14] Always verify solvent compatibility before starting a reaction.[12]
-
-
Potential Cause C: Presence of Water or Nucleophilic Impurities.
-
Explanation: Electrophilic fluorinating agents are sensitive to moisture and other nucleophiles, which can consume the reagent.
-
Recommended Solution: Ensure your glassware is oven-dried or flame-dried. Use anhydrous solvents. Purify the adamantane starting material if impurities are suspected.
-
Problem 2: I am observing significant amounts of di- and tri-fluorinated byproducts.
-
Potential Cause A: Incorrect Stoichiometry.
-
Explanation: The monofluorinated adamantane product can sometimes be more reactive than the starting material, leading to subsequent fluorination if excess reagent is present.
-
Recommended Solution: Carefully control the stoichiometry of the fluorinating agent. For monofluorination, start with 1.0 to 1.1 equivalents.[15] Monitor the reaction progress closely using TLC, GC-MS, or NMR spectroscopy, and quench the reaction as soon as the starting material is consumed.[15]
-
-
Potential Cause B: Reaction Time or Temperature is too high.
-
Explanation: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for a second or third fluorination.
-
Recommended Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider stopping the reaction at partial conversion to maximize the yield of the monofluorinated product and recover the unreacted starting material.
-
Problem 3: The product decomposes during workup or purification.
-
Potential Cause A: Acidity of Silica Gel.
-
Explanation: Fluorinated compounds, particularly those with other functional groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[13]
-
Recommended Solution:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Consider using an alternative stationary phase, such as neutral alumina or deactivated silica gel.[13]
-
If possible, purify the product via crystallization or distillation.
-
-
-
Potential Cause B: Instability to Aqueous Conditions.
-
Explanation: Some functionalized fluoroadamantanes may be unstable in acidic or basic aqueous solutions during the workup. The C-F bond itself is generally stable, but neighboring groups can promote instability.[16]
-
Recommended Solution: Minimize contact time with aqueous layers. Use a mild quenching agent (e.g., saturated sodium bicarbonate solution) and extract promptly. Ensure the organic layers are thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
Section 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to effective troubleshooting. The fluorination of adamantane with an electrophilic reagent like Selectfluor® is believed to proceed through an ionic pathway involving a tertiary carbocation intermediate.
Caption: Proposed ionic pathway for electrophilic fluorination of adamantane.
Below is a logical workflow to guide your troubleshooting process when encountering low product yield.
Caption: Troubleshooting workflow for low-yield adamantane fluorination.
Section 4: Key Protocols & Data Summary
Representative Protocol: Monofluorination of Adamantane using Selectfluor®
This protocol is a general guideline and may require optimization for substituted adamantanes.
Materials:
-
Adamantane (1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol, 1.1 equiv)[4]
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Round-bottom flask, stir bar, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add adamantane and anhydrous acetonitrile.
-
Stir the mixture at room temperature until the adamantane is fully dissolved.
-
Add Selectfluor® to the reaction mixture in one portion.[4]
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress by GC-MS or TLC. The reaction may take several hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a non-polar eluent like hexanes) or by sublimation to afford 1-fluoroadamantane.
Table 1: Comparison of Common Fluorination Conditions
| Method | Fluorinating Agent | Typical Solvent | Temperature | Key Considerations & Risks |
| Electrophilic | Selectfluor® | Acetonitrile | Room Temp - Reflux | Relatively safe solid; strong oxidant; incompatible with some solvents.[4][12] |
| Electrophilic | Gaseous F₂ (diluted) | Formic Acid, H₂SO₄ | Low Temp | Extremely hazardous, toxic, and reactive; requires specialized equipment.[2][3][12] |
| Deoxyfluorination | DAST | Dichloromethane | 0°C - Room Temp | Effective for alcohols; can be unstable at higher temperatures; generates HF.[2] |
| Silver-Mediated | Ag(I) salt + F-TEDA | Acetone | Room Temp | Good for late-stage fluorination of complex molecules; requires stannane precursor.[7][8] |
References
-
Adamantane - Wikipedia. [Link]
-
Material Safety Data Sheet - 1-Fluoroadamantane - Cole-Parmer. [Link]
-
Selectfluor - Wikipedia. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. [Link]
-
Highly Fluorinated Adamantanols: Synthesis, Acidities, and Reactivities - American Chemical Society. [Link]
-
Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG. [Link]
-
Selectfluor: Mechanistic Insight and Applications | Request PDF - ResearchGate. [Link]
-
Synthesis of perfluoroadamantane compounds by direct fluorination - American Chemical Society. [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) - Organic Chemistry Portal. [Link]
-
Selectfluor: mechanistic insight and applications - PubMed. [Link]
-
Silver-Mediated Fluorination of Functionalized Aryl Stannanes - DASH (Harvard). [Link]
-
Safety Data Sheet: Adamantane - Carl ROTH. [Link]
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - Beilstein Journals. [Link]
-
Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Silver-Catalyzed Late-Stage Fluorination - PMC - NIH. [Link]
-
Silver-Catalyzed Vinylogous Fluorination of Vinyldiazoacetates - PMC - NIH. [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH. [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF - ResearchGate. [Link]
-
Fluorination Reactions - Professor Steven V. Ley Research Group. [Link]
-
Overview of silver catalyzed fluorination and trifluoromethylation - ResearchGate. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]
-
Specific Solvent Issues with Fluorination - ACS GCI Pharmaceutical Roundtable. [Link]
-
The Dark Side of Fluorine - PMC - NIH. [Link]
-
Silver-Catalyzed Late-Stage Fluorination - American Chemical Society - ACS Figshare. [Link]
-
Ring-opening fluorination of bicyclic azaarenes - PMC - PubMed Central. [Link]
-
Ring-Opening Fluorination of Isoxazoles - PubMed. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemos.de [chemos.de]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester. Our goal is to equip you with the scientific rationale and practical protocols necessary to achieve high purity for this important building block. The unique physical properties of the adamantane cage, such as high lipophilicity and rigidity, make it a valuable scaffold in medicinal chemistry, but can also present unique purification challenges.[1][2] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Isolating High-Purity Product
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific principles.
Question 1: After my synthesis and initial workup, my NMR spectrum shows a significant amount of unreacted 4,4-difluoroadamantane-1-carboxylic acid. How can I remove it?
Answer: This is a common issue, as the esterification reaction may not proceed to completion. The unreacted carboxylic acid is the most probable acidic impurity.
Immediate Solution: Liquid-Liquid Extraction During the aqueous workup of your reaction mixture, perform a wash with a mild inorganic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.
-
Mechanism: The basic bicarbonate solution will deprotonate the acidic carboxylic acid impurity, forming a water-soluble sodium carboxylate salt. This salt will partition into the aqueous layer, while the neutral methyl ester product remains in the organic layer.[3]
-
Procedure:
-
Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas that evolves from the acid-base reaction.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the wash 1-2 more times to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Follow-up Solution: Column Chromatography If a basic wash is insufficient or not feasible, flash column chromatography is highly effective. The carboxylic acid is significantly more polar than the methyl ester and will have a much lower retention factor (Rf) on silica gel. A detailed protocol is provided in the "Experimental Protocols" section.
Question 2: My purified product has a low, broad melting point, but my ¹H NMR looks clean. What could be the problem?
Answer: A depressed and broad melting point is a classic indicator of impurities, even if they are not easily visible in a standard ¹H NMR spectrum.[] There are two likely scenarios:
-
Non-Proton-Containing Impurities: The impurity may lack protons or have signals that overlap with your product or solvent peaks. This could include unreacted starting materials from earlier steps in the synthesis of the adamantane core.
-
Isomeric Impurities: Structural isomers formed during synthesis can have very similar NMR spectra but will disrupt the crystal lattice of the desired product, leading to a poor melting point.
Troubleshooting Workflow:
-
Advanced Purity Analysis: Rely on more sensitive analytical techniques.
-
HPLC: High-Performance Liquid Chromatography, particularly on a C18 reversed-phase column, is excellent for separating closely related adamantane derivatives and quantifying purity.[5][6][7]
-
¹⁹F NMR: Since your molecule contains fluorine, ¹⁹F NMR is a powerful and highly sensitive tool to detect any other fluorine-containing impurities.
-
GC-MS: Gas Chromatography-Mass Spectrometry can help identify volatile impurities and confirm the mass of your desired product.[8]
-
-
Re-purify Based on Findings:
-
If HPLC shows a closely eluting impurity, optimize your column chromatography conditions. Use a shallower solvent gradient or a less polar eluent system to improve separation.
-
If you suspect a non-polar impurity, recrystallization may be effective. The rigid structure of adamantanes often leads to high crystallinity, which can be exploited for purification.[9][10]
-
Question 3: My yield is extremely low after recrystallization. What am I doing wrong?
Answer: Low recovery from recrystallization is typically due to suboptimal solvent selection or technique. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Common Pitfalls & Solutions:
-
Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Systematically test solvents. Start with common solvents like methanol, ethanol, isopropanol, hexanes, and ethyl acetate. Take a small amount of your crude product and add the solvent dropwise at room temperature. If it dissolves easily, the solvent is not suitable for single-solvent recrystallization but could be used as the "good" solvent in a solvent-pair system (e.g., with water or hexanes as the "poor" solvent).
-
-
Using Too Much Solvent: Even with the correct solvent, using an excessive volume will keep a significant portion of your product dissolved after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
-
Cooling Too Quickly: Rapid cooling (e.g., placing directly in an ice bath) can cause the product to "crash out" of solution, trapping impurities within the crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first. Once crystals begin to form, you can then move the flask to an ice bath to maximize recovery.
-
Solubility Profile of Adamantane Derivatives
Adamantane derivatives are generally non-polar, crystalline solids. Their solubility is dictated by the bulky, lipophilic cage structure.[][11]
| Solvent | Expected Solubility of Target Compound | Potential Use in Purification |
| Water | Insoluble | Useful as an anti-solvent or for washing away polar salts. |
| Methanol / Ethanol | Sparingly soluble cold, soluble hot | Good candidate for single-solvent recrystallization.[12] |
| Hexanes / Heptane | Sparingly soluble | Good candidate for recrystallization or as the non-polar component in chromatography.[8] |
| Dichloromethane | Highly soluble | Typically used as a solvent for chromatography or workup, not recrystallization. |
| Ethyl Acetate | Soluble | Common chromatography eluent component; may work for recrystallization if paired with hexanes. |
| Diethyl Ether | Soluble | Can be used for recrystallization of some adamantane derivatives.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most efficient method. Before running the column, develop a TLC solvent system that gives your desired product an Rf value of approximately 0.3-0.4.[13] This provides the best separation from impurities. Spot the fractions collected from the column on a TLC plate alongside your crude starting material and a pure reference spot (if available) to identify which fractions contain your purified product.
Q2: How can I prevent the hydrolysis of the methyl ester back to the carboxylic acid during storage?
A2: Ester hydrolysis is catalyzed by both acid and base and requires water.[14][15][16] To ensure long-term stability:
-
Ensure Thorough Drying: After purification, remove all residual solvents under high vacuum. Traces of water or acidic/basic impurities can promote degradation over time.
-
Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon).
-
Cold and Dry Storage: Keep the container tightly sealed in a cool, dry place, such as a desiccator at 2-8°C. Adamantane derivatives themselves are generally very stable.[17]
Q3: What are the characteristic NMR peaks I should look for to confirm the structure and purity of this compound?
A3: You should expect to see the following key signals:
-
¹H NMR: A sharp singlet around 3.7 ppm for the three protons of the methyl ester (-OCH₃). The adamantane cage protons will appear as a series of complex multiplets between approximately 1.5 and 2.5 ppm.
-
¹³C NMR: A signal for the ester carbonyl carbon (~175-180 ppm) and the methoxy carbon (~52 ppm). The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is a critical spectrum. You should see a single signal (or a complex multiplet depending on coupling to nearby protons) corresponding to the two equivalent fluorine atoms. The absence of other fluorine signals is a strong indicator of purity from other fluorinated byproducts.
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product after synthesis.
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Impurities
Caption: Decision tree for selecting a purification strategy based on impurity type.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is suitable for removing less polar or more soluble impurities from a solid crude product.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol (e.g., 5 mL) and heat the mixture to a gentle boil (e.g., ~65°C) with stirring.
-
Saturation: Continue adding methanol in small portions (0.5-1.0 mL at a time) until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature and a good crop of crystals is visible, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by melting point, NMR, and HPLC.[18]
Protocol 2: Flash Column Chromatography
This is the most versatile method for separating the target ester from both more polar (e.g., starting acid) and less polar impurities.[8][13][19]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate). A typical ratio is ~50 g of silica per 1 g of crude product.
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles. Elute with 2-3 column volumes of the initial solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the column with the starting solvent mixture (e.g., 98:2 Hexanes:EtOAc). The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:EtOAc) to elute your target compound. The more polar impurities (like the starting acid) will remain on the column.
-
Fraction Collection: Collect fractions throughout the elution process and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent by rotary evaporation to yield the purified this compound.
Example Analytical Parameters
| Technique | Conditions | Expected Result for Pure Product |
| HPLC | Column: C18, 5 µm, 4.6 x 250 mmMobile Phase: Isocratic, 75% Methanol/WaterFlow Rate: 1.0 mL/minDetection: UV at 210 nm | A single, sharp peak with >98% purity.[7] |
| GC-MS | Column: HP-5ms or equivalentProgram: 100°C (1 min), ramp to 280°C at 20°C/min | A single peak corresponding to the molecular ion of the product.[8] |
References
- Benchchem. (n.d.). Purity analysis and impurity profiling of 1-(Acetyl-d3)adamantane.
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link]
- Komiya, Z., et al. (2006). Adamantane derivatives and process for producing the same. Google Patents.
- Ple, G., et al. (2008). Preparation method of adamantane derivative. Google Patents.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Adamantane Derivatives.
-
Oshmyan, O. G., et al. (2009). Liquid chromatography of adamantane derivatives. ResearchGate. Retrieved from [Link]
-
Shestakova, A., et al. (2019). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Chiral Adamantane Synthesis.
-
Zhang, Q., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. Retrieved from [Link]
-
Pinacho, R., et al. (2020). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. NIH. Retrieved from [Link]
-
Caron, J., et al. (2021). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. Retrieved from [Link]
-
Li, W., et al. (2024). Construction of adamantane-based monolithic column with three-dimensionally porous structure for small molecules separation and biosample analysis. OUCI. Retrieved from [Link]
-
Hubicka, U., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed. Retrieved from [Link]
-
Sasaki, T., et al. (1978). Synthesis of Adamantane Derivatives. 44. Facile Synthesis Dipolar Cycloaddition and the Hoch-Campbell Reaction. Nagoya University's Academic repository. Retrieved from [Link]
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Georgieva, M., et al. (2022). Hydrolytic stability of adamantane hybrid molecules. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
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Grimm, J. B., et al. (2012). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. PMC - NIH. Retrieved from [Link]
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Stetter, H., et al. (1963). 1-adamantanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]
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Le, D. N., et al. (2017). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. Retrieved from [Link]
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Jackson, R. F. W., & Perez-Gonzalez, M. (1998). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Matt, C., et al. (2020). Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. Google Patents.
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Yakelis, N. A., & Tondeur, J. J. (2021). Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. ResearchGate. Retrieved from [Link]
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ResearchGate. (2015). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. Retrieved from [Link]
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Dikusar, E. A., et al. (2002). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Yakelis, N. A., & Tondeur, J. J. (2021). Homogeneous hydrolysis of 4,4'-methylenediphenyl diisocyanate (MDI) in water. Figshare. Retrieved from [Link]
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Roldo, M., et al. (2004). The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. PubMed. Retrieved from [Link]
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Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. Adamantane derivatives are crucial scaffolds in medicinal chemistry due to their unique lipophilic and rigid structures.[1] The introduction of gem-difluoro groups can significantly modulate properties like metabolic stability and binding affinity. However, the journey to producing these molecules at scale is fraught with specific, often hazardous, challenges.
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems encountered during process development. We will delve into the causality behind common failures, provide actionable protocols, and emphasize the safety and control measures essential for success.
Section 1: Synthesis Pathway and Critical Control Points
The most common and scalable route to this compound involves a two-stage process. First, the synthesis of the key intermediate, 4-Oxoadamantane-1-carboxylic acid methyl ester[2][3], followed by a deoxofluorination reaction.
Caption: General synthetic route to the target compound.
The primary challenges and scale-up issues are concentrated in the deoxofluorination step, which utilizes potent, hazardous, and thermally sensitive reagents.
Section 2: Troubleshooting Guide for Scale-Up Production
This section addresses the most frequent and critical problems encountered during the synthesis.
Stage 1: Preparation of 4-Oxoadamantane-1-carboxylic acid methyl ester
Question: My reaction to form the 4-keto precursor from the corresponding 4-hydroxy-adamantane derivative is sluggish and gives low yields at a larger scale. Why is this happening?
Answer: This is a classic scale-up issue related to mass and heat transfer. On a small scale, mixing and heating are efficient. On a larger scale, several factors can lead to poor performance:
-
Inefficient Mixing: Adamantane derivatives can be highly crystalline and may have limited solubility in common oxidation solvents. In a large reactor, inefficient stirring can create "dead spots" where the reagent concentration is low, leading to an incomplete reaction. Ensure your reactor's impeller design is appropriate for solid-liquid slurries.
-
Poor Temperature Control: Many common oxidations (e.g., using PCC, PDC, or Swern-type conditions) are exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized overheating can cause decomposition of the reagent and substrate, leading to byproducts and reduced yield. The solution is to slow the addition rate of the oxidant and ensure the reactor's cooling jacket is operating effectively.
-
Reagent Stability: Some oxidizing agents are not stable over the longer reaction times typical of large-scale production. For instance, the active species in a Swern oxidation can decompose if the reaction is held at too high a temperature for too long.
A more scalable and robust alternative for this oxidation is using catalytic CrO₃ with periodic acid (H₅IO₆) as the terminal oxidant, which proceeds smoothly and avoids large amounts of heavy metal waste.
Stage 2: Deoxofluorination with DAST or Analogs
Question: Upon adding DAST (Diethylaminosulfur trifluoride) to my keto-ester at scale, the reaction turned dark brown/black, and I isolated very little product. What caused this decomposition?
Answer: This is a critical and dangerous sign of a runaway reaction, almost certainly caused by a loss of thermal control. DAST and its analog, Deoxo-Fluor, are notoriously thermally unstable.[4] Their decomposition is exothermic, meaning it generates heat, which in turn accelerates further decomposition.
Causality and Prevention:
-
Exothermic Nature: The reaction of DAST with a carbonyl is highly exothermic. Adding the reagent too quickly to a large, concentrated batch will generate heat faster than the reactor can remove it.[5]
-
Decomposition Threshold: DAST and Deoxo-Fluor begin to decompose energetically around 140°C, but this process can be initiated at much lower temperatures, especially in the presence of impurities.[4] A localized hot spot in the reactor can trigger this decomposition.
-
Moisture Contamination: DAST reacts violently with water, producing HF and SO₂, and generating significant heat.[4][6] Ensure all reagents, solvents, and the reactor are scrupulously dry.
Corrective Scale-Up Protocol:
-
Reverse Addition: Instead of adding DAST to the ketone, add the ketone solution slowly to a cooled solution of DAST. This keeps the fluorinating agent in excess and helps to better control the reaction temperature.
-
Dilution: Running the reaction at a lower concentration (e.g., 0.2-0.5 M) provides more thermal mass to absorb the heat of reaction, making temperature spikes less likely.
-
Temperature Control: Maintain a strict reaction temperature, typically starting at -78°C and allowing a very slow warm-up only after the addition is complete. For a multi-kilogram scale, this requires a powerful and responsive reactor cooling system.
Question: My reaction consistently stalls, leaving a significant amount of the monofluorinated intermediate. How can I push the reaction to completion?
Answer: Formation of the monofluorinated intermediate is a common issue when conditions are not optimal for the second fluorination step.[7][8] This intermediate is less reactive than the starting ketone.
Strategies to Favor Difluorination:
-
Increase Reagent Stoichiometry: On a small scale, 1.5-2.0 equivalents of DAST may suffice. For scale-up, where longer reaction times and potential for minor reagent degradation exist, using 2.5-3.0 equivalents is often necessary to drive the reaction to completion.
-
Increase Reaction Temperature (with extreme caution): After the initial exothermic addition is complete, slowly warming the reaction to 0°C or even room temperature for several hours can provide the activation energy needed for the second fluorination. This must be done with careful monitoring.
-
Monitor the Reaction: Do not rely on a fixed time. For process control, it is essential to monitor the reaction by an appropriate technique. ¹⁹F NMR is ideal as it can clearly distinguish the monofluorinated intermediate from the difluorinated product. TLC can also be used, but co-elution is possible.
Caption: Troubleshooting logic for deoxofluorination scale-up.
Question: I am struggling with the purification of the final product on a 100g scale. Column chromatography is not practical, and distillation seems to cause decomposition.
Answer: This is a very common hurdle. Adamantane derivatives are high-boiling solids or oils, making purification challenging at scale.
-
Why Distillation Fails: The high boiling point of this compound requires high vacuum and high temperatures for distillation. Prolonged exposure to heat, even under vacuum, can cause elimination of HF or other decomposition pathways.[9]
-
Scalable Purification Strategy - Crystallization: The most effective method for purifying multi-gram to kilogram quantities of this compound is typically crystallization. The rigid, symmetrical nature of the adamantane cage often leads to highly crystalline materials.
-
Solvent Screening: Perform a systematic solvent screen on a small scale. Test common solvents like hexanes, isopropyl alcohol, ethyl acetate, and mixtures thereof. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Impurity Purging: Crystallization is excellent for removing less-ordered impurities, such as the monofluorinated byproduct or decomposition products. The highly symmetrical difluorinated product should pack more efficiently into a crystal lattice.
-
-
Workup Optimization: A cleaner crude product makes purification easier. Ensure the workup effectively removes all acidic residues (like HF) and byproducts from the fluorinating agent. A thorough wash with a saturated sodium bicarbonate solution, followed by water and brine, is critical.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the absolute most critical safety precautions for handling DAST/Deoxo-Fluor at scale?
A1: Safety is paramount and non-negotiable.
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. A full-face shield, heavy-duty butyl or neoprene gloves (over standard nitrile gloves), and a flame-retardant lab coat are mandatory.
-
Engineered Controls: The reaction must be conducted in a walk-in fume hood or a specialized containment bay designed for hazardous reactions. The reactor must have a robust cooling system and be made of compatible materials (avoid glass-lined reactors if significant HF generation is possible, as HF etches glass).[6]
-
Quenching Strategy: Never quench the reaction with water directly. Prepare a separate, cooled reactor with a vigorously stirred slurry of sodium bicarbonate or calcium carbonate to slowly transfer the reaction mixture into. This neutralizes the corrosive byproducts under controlled conditions.
-
Emergency Preparedness: Have a calcium gluconate station readily available for any potential skin contact with HF. All personnel must be trained on its use.
Q2: Are there any safer, more modern alternatives to DAST for this transformation?
A2: Yes, the field of fluorination chemistry has advanced significantly due to the hazards of DAST. For scale-up, you should strongly consider:
-
XtalFluor-E and XtalFluor-M: These are crystalline aminodifluorosulfinium salts that are significantly more thermally stable than DAST.[6] They are easier to handle as solids and do not generate free HF during the reaction, making them more compatible with standard glassware.[6] They often require a promoter like Et₃N·3HF but can provide superior selectivity and a much better safety profile.
-
Fluolead™: Another thermally stable, solid reagent that offers a safer alternative to DAST.
While these reagents are also expensive, the increased safety, stability, and easier handling can offset the cost in a manufacturing environment by reducing the need for highly specialized equipment and containment.[5]
Q3: Can the methyl ester hydrolyze during workup?
A3: Yes, the methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially if the workup involves prolonged heating.[10][11] During the basic quench with sodium bicarbonate, keep the temperature low (0-10°C) to minimize the risk of saponification. If the final product must be rigorously free of the corresponding carboxylic acid, avoid overly aggressive basic washes. A final wash with dilute, cold acid can be used to ensure any carboxylate salt is protonated before final extraction.
Section 4: Scale-Up Protocol and Data
Experimental Protocol: Deoxofluorination of 4-Oxoadamantane-1-carboxylic acid methyl ester (100 g Scale)
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a facility equipped to handle hazardous reagents. A thorough risk assessment must be conducted prior to any execution.
-
Reactor Setup: A 5 L, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel is dried in an oven and assembled hot under a stream of nitrogen.
-
Reagent Charging: The reactor is charged with anhydrous dichloromethane (DCM, 2.0 L) and cooled to -70°C using a cryocooler. Diethylaminosulfur trifluoride (DAST, 154 mL, 1.17 mol, 2.5 equiv) is added via cannula to the cold DCM.
-
Substrate Addition: A solution of 4-Oxoadamantane-1-carboxylic acid methyl ester (100 g, 0.48 mol, 1.0 equiv) in anhydrous DCM (500 mL) is prepared and added to the addition funnel. This solution is added dropwise to the DAST solution over 2-3 hours, ensuring the internal temperature does not rise above -60°C.
-
Reaction & Monitoring: After the addition is complete, the reaction mixture is stirred at -70°C for 1 hour. The cooling bath is then set to -20°C, and the reaction is allowed to warm slowly over 4 hours. A small, quenched sample is taken for ¹⁹F NMR analysis to confirm the consumption of the monofluorinated intermediate.
-
Quenching: In a separate 10 L reactor, a slurry of sodium bicarbonate (500 g) in water (3 L) is prepared and cooled to 0°C with vigorous stirring. The reaction mixture is transferred slowly via cannula into the bicarbonate slurry, ensuring the quench temperature does not exceed 15°C. Vigorous gas evolution (CO₂) will occur.
-
Workup: The layers are separated. The aqueous layer is extracted with DCM (2 x 500 mL). The combined organic layers are washed with water (1 L) and then brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude material is dissolved in a minimal amount of hot isopropanol (~300 mL). Hexanes (~600 mL) are slowly added until the solution becomes cloudy. The mixture is allowed to cool slowly to room temperature and then stored at 4°C for 12 hours. The resulting crystals are collected by filtration, washed with cold hexanes, and dried under vacuum to yield the final product.
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Rationale for Change |
| Solvent Volume | 20 mL (0.24 M) | 2.5 L (0.19 M) | Increased dilution for better thermal management. |
| DAST Equivalents | 2.0 eq | 2.5 eq | Ensures reaction goes to completion on a longer timescale. |
| Addition Time | 15 minutes | 2-3 hours | Critical for controlling exotherm in a large mass. |
| Temperature Control | Dry Ice/Acetone Bath | Jacketed Reactor with Cryocooler | Precise, automated control is necessary for safety and reproducibility. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is not economically or practically viable at this scale. |
| Typical Yield | 85-95% | 75-85% | Yields are often slightly lower at scale due to transfer losses and handling. |
References
- Practical and Scalable Synthesis of 1,3-Adamantanediol.
- Scale-up synthesis of 1-methyladamantane. Enamine.
- Technical Support Center: Optimization of Difluoroamine Fluorin
- Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. PubMed Central (PMC).
- Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropane Fluorin
- Isomerization during hydrolysis of a methyl ester. Reddit.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central (PMC).
- Simpler fluorine chemistry. SCI.
- 4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5. Biosynth.
- What are the scalability issues of DAST? BTC.
- Strategies Towards Challenging Fluorination Reactions.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
- Sulfur-Based Fluorin
- A mild and Selective Method of Ester Hydrolysis. Unknown Source.
- Hydrolysis of methyl esters.
- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
- Methyl Esters. Organic Chemistry Portal.
- Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.
- Technical Support Center: Methyl 4,4-difluorocyclohexanecarboxylate Purific
- 4,4-difluoroadamantane-1-carboxylic acid(438017-43-7) 1H NMR spectrum. ChemicalBook.
- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.
- 4-Oxoadamantane-1-carboxylic acid. PubChem.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE
- 4,4-DifluoroadaMantan-1-carboxylic acid Methyl ester. ChemicalBook.
- 4-Oxoadamantane-1-carboxylic acid methyl ester. CymitQuimica.
- Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. PubMed Central (PMC).
- 1-adamantanecarboxylic acid. Organic Syntheses Procedure.
- A concise Synthesis of L-4,4-difluoroglutamine.
- Adamantane-1-carboxylic acid methyl ester. Sigma-Aldrich.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC.
- 4,4-difluoroadamantane-1-carboxylic acid CAS#: 438017-43-7. ChemicalBook.
- Titanium Tetrachloride-Assisted Direct Esterific
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Technical Support Center: Stabilization of Fluorinated Adamantane Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated adamantane derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the decomposition of fluorinated adamantane intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and handling of fluorinated adamantane intermediates.
Issue 1: Low yields and significant byproduct formation during fluorination.
Q: I am attempting to synthesize 1-fluoroadamantane from adamantane (or a derivative like 1-hydroxyadamantane), but my yields are consistently low, and I'm observing a complex mixture of byproducts. What is causing this, and how can I improve the outcome?
A: This is a classic problem in adamantane chemistry, and the root cause often lies in the stability of the key reaction intermediate: the 1-adamantyl cation. Most fluorination reactions of adamantane proceed through the formation of this tertiary carbocation, which is then trapped by a fluoride source.[1] However, this cation is highly reactive and can undergo several decomposition pathways before fluorination occurs.
Underlying Causes:
-
Carbocation Rearrangement: While the tertiary 1-adamantyl cation is relatively stable, under harsh conditions or in the presence of strong acids, it can promote hydride shifts within the adamantane cage, leading to the formation of secondary carbocations and subsequently, a mixture of constitutional isomers upon fluorination.
-
Elimination: The adamantyl cation can lose a proton to form adamantene, which is highly unstable and will quickly polymerize or react with other species in the mixture, leading to intractable tars and reducing the yield of the desired product.
-
Reaction with Solvent or Nucleophiles: If your reaction medium contains nucleophiles (including certain solvents or even trace amounts of water), they can compete with the fluoride source to attack the carbocation, leading to undesired side products.[2]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield adamantane fluorination.
Protocol: Minimizing Decomposition during Deoxyfluorination of 1-Hydroxyadamantane
This protocol uses a milder deoxyfluorinating agent to minimize carbocation-related side reactions.
-
Preparation: Rigorously dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon.
-
Solvent and Reagents: Use an anhydrous, non-polar aprotic solvent such as dichloromethane (DCM) or chloroform. Ensure the 1-hydroxyadamantane starting material is dry.
-
Reaction Setup: Dissolve 1-hydroxyadamantane (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to suppress elimination and rearrangement pathways.[3]
-
Reagent Addition: Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar milder fluorinating agent (e.g., Deoxo-Fluor®, ~1.1 eq) in anhydrous DCM via the dropping funnel over 30-60 minutes. The slow addition helps to control the exotherm and maintain the low temperature.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight. Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking aliquots for ¹⁹F NMR analysis.
-
Quenching: Once the reaction is complete, cool it back down to 0 °C and very carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess reagent and acidic byproducts. Caution: Quenching can be highly exothermic and release gas.
-
Workup and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or sublimation.
Issue 2: Decomposition of the isolated fluorinated intermediate upon storage or during subsequent reaction steps.
Q: My fluorinated adamantane intermediate appears pure after isolation, but it degrades over time, even when stored in a freezer. What causes this instability?
A: While a C-F bond is very strong, the overall stability of a fluorinated adamantane can be compromised by trace impurities or inherent electronic factors, especially if other functional groups are present.[4]
Underlying Causes:
-
Trace Acidity: Residual acid from the fluorination step (e.g., HF) can catalyze decomposition. The adamantane cage is susceptible to acid-catalyzed cleavage or rearrangement, and the bridgehead C-F bond can be labile under these conditions.
-
Neighboring Group Participation: If your adamantane intermediate has other functional groups (e.g., hydroxyl, carboxyl), they can participate in intramolecular reactions. For instance, a nearby hydroxyl group could potentially displace the fluoride via an Sₙi-type mechanism, especially upon heating or in the presence of a catalyst.
-
Photodecomposition: Some complex organic molecules are sensitive to light. While less common for simple fluoroadamantanes, it's a possibility for more complex derivatives.
Stabilization Protocol:
-
Thorough Neutralization: During the reaction workup, ensure a complete and thorough wash with a mild base (e.g., saturated NaHCO₃ solution) followed by deionized water to remove all traces of acid.
-
Azeotropic Removal of Water: If the compound is stable to mild heating, co-evaporate it with an anhydrous solvent like toluene to remove trace water before final drying.
-
Storage Conditions:
-
Store the purified compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen).
-
Use amber vials or wrap clear vials in aluminum foil to protect from light.
-
Store at low temperatures (e.g., -20 °C).
-
-
Use of Acid Scavengers: For subsequent reactions where the intermediate might be exposed to acidic conditions, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of adamantyl carbocation intermediates?
A1: The instability arises from the high energy of the sp²-hybridized carbocation at a bridgehead position. While the adamantane structure provides some charge delocalization through hyperconjugation, it is a rigid cage.[1] This rigidity prevents the carbocation from achieving a perfectly planar geometry, which would be ideal for stabilizing the positive charge. This inherent strain makes the cation highly susceptible to alternative, lower-energy pathways like hydride shifts or elimination to relieve strain, which manifest as decomposition and byproduct formation.
Q2: How does solvent choice impact the stability of fluorinated adamantane intermediates during synthesis?
A2: The solvent plays a crucial role in stabilizing or destabilizing the key adamantyl carbocation intermediate.[2]
| Solvent Type | Examples | Effect on Intermediate Stability | Rationale |
| Non-Polar Aprotic | Hexanes, Toluene, Dichloromethane | Good to Moderate | Minimizes side reactions. Low polarity may not sufficiently solvate and stabilize the carbocation, potentially allowing for rearrangement. |
| Polar Aprotic | Acetonitrile (MeCN), Sulfolane | Good | Higher dielectric constant helps to stabilize the carbocation intermediate, potentially reducing rearrangement. However, one must ensure compatibility with the fluorinating agent.[5][6] |
| Polar Protic | Water, Alcohols, Acetic Acid | Poor (Generally Avoid) | These solvents are nucleophilic and can react with the carbocation, leading to hydroxylated or other substituted byproducts instead of the desired fluoride. |
| Highly Nucleophilic | DMSO, DMF, Pyridine | Very Poor (Dangerous) | These can react violently and exothermically with many electrophilic fluorinating agents like Selectfluor™.[5] Avoid unless specific literature precedent exists. |
Q3: Can catalysts help prevent decomposition?
A3: Yes, the right catalyst can significantly improve the reaction's selectivity and prevent decomposition, while the wrong one can exacerbate it.
-
Beneficial Catalysts: Certain Lewis acids can activate the C-F bond formation pathway, making the desired reaction faster than competing decomposition pathways. For example, some borane catalysts have been shown to be effective in reactions involving 1-fluoroadamantane.[7] Modern photoredox and H-atom transfer (HAT) catalysis methods can also generate adamantyl radicals under much milder conditions than those required for carbocation formation, offering a completely different and often cleaner route to functionalization.[8][9]
-
Detrimental Catalysts: Strong Brønsted acids (like sulfuric acid) or aggressive Lewis acids can promote carbocation rearrangement and elimination more than they promote fluorination, leading to a complex product mixture.
Mechanistic View of Intermediate Fate
Caption: Fate of the 1-adamantyl cation intermediate.
References
-
Phase transitions in adamantane derivatives: 1-fluoroadamantane | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reactions of 1-fluoroadamantane (0.1 mmol) in the presence of borane catalysts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2017). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
A new intermediate polymorph of 1-fluoro-adamantane and its second-order like transition towards the low temperature phase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Heat capacity anomalies of the molecular crystal 1-fluoro-adamantane at low temperatures. (2020). Scientific Reports. Retrieved January 21, 2026, from [Link]
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Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Adamantane. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Catalysis for Fluorination and Trifluoromethylation. (2011). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (2019). ChemRxiv. Retrieved January 21, 2026, from [Link]
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Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019). ACS Catalysis. Retrieved January 21, 2026, from [Link]
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Synthesis of functionalized adamantanes from fluoroadamantanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Specific Solvent Issues with Fluorination. (n.d.). WordPress. Retrieved January 21, 2026, from [Link]
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Thermochemical and chemical kinetic data for fluorinated hydrocarbons. (n.d.). Zachariah Group. Retrieved January 21, 2026, from [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. (2012). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
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Tuning the Energy Levels of Adamantane by Boron Substitution. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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The Dark Side of Fluorine. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Solid-state chemical-shift referencing with adamantane. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Retrieved January 21, 2026, from [Link]
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Intramolecular Fluorine Migration via Four-Member Cyclic Transition States. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. (2024). PUBDB. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the adamantane scaffold stands as a cornerstone for the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique framework for positioning pharmacophoric elements in precise spatial orientations, leading to enhanced target binding and improved pharmacokinetic properties. The introduction of fluorine atoms into this scaffold further augments its utility by modulating electronic properties, metabolic stability, and lipophilicity. Among the fluorinated adamantane derivatives, 4,4-Difluoroadamantane-1-carboxylic acid methyl ester is a compound of significant interest, offering a versatile building block for the synthesis of more complex drug candidates.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a direct experimental spectrum for this specific compound is not publicly available, we present a detailed, expert-level prediction of its NMR data. This prediction is grounded in the well-established principles of NMR spectroscopy and is supported by a comparative analysis with the experimentally determined NMR data of the non-fluorinated analogue, adamantane-1-carboxylic acid methyl ester. This approach not only offers valuable insights into the expected spectral features of the target molecule but also serves as an educational tool for understanding the profound influence of gem-difluoro substitution on the magnetic environment of the adamantane cage.
The Adamantane Cage: A Unique Spectroscopic Canvas
The highly symmetrical and rigid nature of the adamantane core results in a relatively simple NMR spectrum for the parent molecule, with two distinct signals in both ¹H and ¹³C NMR corresponding to the methine and methylene groups. However, substitution at the C1 and C4 positions breaks this symmetry, leading to a more complex and informative spectral landscape.
Comparative NMR Data: Unveiling the Influence of Fluorine
To appreciate the spectroscopic signature of this compound, it is essential to first examine the NMR data of its non-fluorinated counterpart, adamantane-1-carboxylic acid methyl ester.
Table 1: Experimental ¹H and ¹³C NMR Data for Adamantane-1-carboxylic acid methyl ester
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 41.0 |
| 2, 8, 9 | 1.88 (br s, 6H) | 36.5 |
| 3, 5, 7 | 2.05 (br s, 3H) | 28.0 |
| 4, 6, 10 | 1.75 (br s, 6H) | 39.2 |
| C=O | - | 177.5 |
| OCH₃ | 3.65 (s, 3H) | 51.5 |
Data compiled from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.
The ¹H NMR spectrum of adamantane-1-carboxylic acid methyl ester is characterized by broad singlets for the adamantyl protons and a sharp singlet for the methyl ester protons[1][2][3]. The ¹³C NMR spectrum displays distinct signals for the quaternary, methine, and methylene carbons of the adamantane cage, in addition to the carbonyl and methoxy carbons of the ester group[4][5].
Predicting the NMR Spectra of this compound
The introduction of two fluorine atoms at the C4 position is expected to induce significant changes in the electronic environment of the adamantane core, which will be reflected in both the ¹H and ¹³C NMR spectra. The following predictions are based on established substituent effects, particularly the strong electron-withdrawing nature of fluorine and its ability to engage in through-bond and through-space interactions.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹³C) |
| 1 | - | ~40-42 | s |
| 2, 9 | ~2.0-2.2 | ~34-36 | t (due to C-F coupling) |
| 3, 5 | ~2.2-2.4 | ~26-28 | t (due to C-F coupling) |
| 4 | - | ~115-125 | t (¹JCF ≈ 240-260 Hz) |
| 6, 10 | ~1.9-2.1 | ~37-39 | s |
| 7 | ~2.1-2.3 | ~27-29 | t (due to C-F coupling) |
| 8 | ~2.0-2.2 | ~34-36 | s |
| C=O | - | ~176-178 | s |
| OCH₃ | ~3.7 | ~52 | q |
Analysis of Predicted ¹H NMR Spectrum:
The proton chemical shifts in the difluorinated analogue are anticipated to be deshielded compared to the non-fluorinated compound. This is due to the inductive electron-withdrawing effect of the two fluorine atoms, which reduces the electron density on the surrounding protons. The protons on the carbons closer to the C4 position (e.g., C3, C5, and C7) will experience a more pronounced downfield shift. The complexity of the spectrum will also increase due to the breaking of symmetry and potential long-range H-F couplings, which may lead to splitting of the signals.
Analysis of Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show even more dramatic changes. The most significant feature will be the signal for the C4 carbon, which will appear at a very downfield chemical shift (estimated around 115-125 ppm) and will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF), with a coupling constant typically in the range of 240-260 Hz. The carbons at the β- and γ-positions relative to the CF₂ group will also exhibit smaller carbon-fluorine couplings (²JCF and ³JCF), leading to further splitting and increased spectral complexity. The electron-withdrawing effect of the fluorine atoms will also cause a downfield shift of the signals for the adjacent carbons (C3, C5, and C7). A detailed study on the ¹³C NMR of adamantane derivatives provides a solid basis for these predictions[6].
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data for fluorinated compounds requires careful consideration of experimental parameters. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
2. ¹H NMR Acquisition:
-
Use a standard one-pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
3. ¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to accommodate the wide chemical shift range of ¹³C, including the downfield region for the C-F carbon (e.g., 0-220 ppm).
-
A longer relaxation delay (D1) may be necessary for quaternary carbons to fully relax and be accurately quantified.
-
For observing C-F couplings, a proton-coupled ¹³C experiment can be performed.
4. 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks and aid in the assignment of proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Workflow for NMR Data Acquisition and Analysis
Sources
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A Comparative Guide to the Mass Spectrometry Analysis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. The adamantane scaffold, a rigid and lipophilic cage-like structure, is a privileged motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] The introduction of fluorine atoms can further modulate a molecule's metabolic stability and binding affinity. This guide provides an in-depth comparison of the anticipated mass spectrometric behavior of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester against its non-fluorinated analog, Adamantane-1-carboxylic acid methyl ester. By examining the expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), we aim to provide a predictive framework for the analysis of this and similar fluorinated adamantane derivatives.
The Adamantane Core: A Stable yet Informative Framework in Mass Spectrometry
The rigid tricyclic structure of adamantane gives rise to characteristic fragmentation patterns. Under energetic ionization conditions such as Electron Ionization (EI), 1-substituted adamantanes typically undergo fragmentation through several key pathways. These include the loss of the substituent as a radical, the elimination of a neutral molecule (like HX), or the fragmentation of the C4H9 hydrocarbon radical from the cage itself. A hallmark of 1-substituted adamantanes is the facile cleavage of the bond between the adamantane cage and the substituent, leading to the formation of a highly stable tertiary adamantyl carbocation at m/z 135, which is often the base peak in the spectrum.[2]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Adamantane Esters
To illustrate the influence of fluorination on the mass spectrometric analysis, we will compare the expected fragmentation of this compound with the known fragmentation of Adamantane-1-carboxylic acid methyl ester.
Adamantane-1-carboxylic acid methyl ester: The Benchmark
Adamantane-1-carboxylic acid methyl ester (C12H18O2, Molecular Weight: 194.27 g/mol ) serves as our non-fluorinated baseline.[3][4] When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with EI, we can anticipate a fragmentation pattern dominated by the stability of the adamantane cage.
Anticipated Key Mass Fragments of Adamantane-1-carboxylic acid methyl ester (EI-MS)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 194 | [M]+• | Molecular Ion |
| 163 | [M - OCH3]+ | Loss of the methoxy radical |
| 135 | [M - COOCH3]+ | Loss of the entire methoxycarbonyl group, forming the stable adamantyl cation |
| 74 | [CH3OCOH]+• | McLafferty rearrangement ion from the methyl ester |
The McLafferty rearrangement is a characteristic fragmentation of esters, though its abundance can vary.[5] The most significant peak is expected to be the adamantyl cation at m/z 135, a testament to its stability.
This compound: A Predictive Analysis
For this compound (C12H16F2O2, Molecular Weight: 230.25 g/mol ), we can predict its mass spectrometric behavior by considering the influence of the two fluorine atoms on the adamantane core. Fluorine is a highly electronegative atom, and its presence can significantly alter fragmentation pathways.
Predicted Key Mass Fragments of this compound (EI-MS)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 230 | [M]+• | Molecular Ion |
| 211 | [M - F]+ | Loss of a fluorine radical |
| 200 | [M - HF]+• | Loss of a neutral hydrogen fluoride molecule |
| 199 | [M - OCH3]+ | Loss of the methoxy radical |
| 171 | [M - COOCH3]+ | Loss of the methoxycarbonyl group, forming the 4,4-difluoroadamantyl cation |
| 151 | [C10H12F]+ | Loss of HF from the difluoroadamantyl cation |
| 74 | [CH3OCOH]+• | McLafferty rearrangement ion from the methyl ester |
The introduction of two fluorine atoms is expected to introduce new fragmentation channels, such as the loss of F• and HF. The base peak may shift from the adamantyl cation to a fragment resulting from one of these new pathways, depending on the relative stabilities of the resulting ions.
Experimental Protocols: A Roadmap for Analysis
For a robust and reproducible analysis of these compounds, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is the preferred method for volatile and thermally stable compounds like adamantane esters.
Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of compounds. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation from potential impurities. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic resolution. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the parent ion and its fragments. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Electrospray Ionization (ESI)
For less volatile derivatives or for analyses where derivatization is not desired, HPLC-MS with ESI is a powerful alternative. Fluorinated compounds are known to be compatible with ESI.[6][7]
Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Dilute to a final concentration of 1-10 µg/mL.
HPLC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for good separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The ester group can be protonated to form [M+H]+. |
| Capillary Voltage | 3.5 kV | A typical voltage for generating a stable electrospray. |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the analyte ions. |
| Drying Gas Flow | 8 L/min | Assists in desolvation. |
Visualizing the Fragmentation Pathways
To better understand the proposed fragmentation, the following diagrams illustrate the key bond cleavages.
Caption: Proposed EI fragmentation of Adamantane-1-carboxylic acid methyl ester.
Caption: Predicted EI fragmentation of this compound.
Conclusion and Future Outlook
This guide provides a predictive comparison of the mass spectrometric behavior of this compound and its non-fluorinated analog. While the fragmentation of the adamantane core and the methyl ester group are well-understood, the influence of the geminal difluoro substitution is presented based on established principles of mass spectrometry. The presence of fluorine is expected to introduce characteristic neutral losses of F• and HF, providing unique diagnostic ions for structural confirmation. The provided experimental protocols for both GC-MS and HPLC-MS offer a starting point for the development of robust analytical methods for this and other novel fluorinated adamantane derivatives. As these compounds continue to play a significant role in drug discovery, a thorough understanding of their mass spectrometric behavior is essential for their unambiguous identification and characterization.
References
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Majumdar, T. K., Das, K. G., & Ghosal, P. K. (1987). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(3), 227-230.
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Request PDF. (2025). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]
- Kholodov, F., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(13), 10973.
- Bodi, A., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(44), 30066-30076.
- Aoyama, M., Fukuhara, T., & Hara, S. (2008). Selective fluorination of adamantanes by an electrochemical method. The Journal of Organic Chemistry, 73(11), 4186–4189.
-
NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
- Harvey, J. A., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(12), 2739-2747.
-
NIST. (n.d.). Adamantan-1-carboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2025). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Surfactants Usable for Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
- Gill, C. G., et al. (2013). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry, 91(9), 845-850.
-
Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]
- Vrkoslav, V., & Cvačka, J. (2021).
-
Shimadzu. (n.d.). C146-E403 Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Retrieved from [Link]
- Michaud, A. L., et al. (2005). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 77(13), 4087-4098.
- Takayama, M., et al. (2022). Identification of complementary McLafferty rearrangement ions at m/z 224 and 222 from high-resolution electron ionization mass spectra of methyl stearate. International Journal of Mass Spectrometry, 479, 116898.
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The Impact of 4,4-Difluorination on Adamantane Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the adamantane scaffold has long been prized for its unique combination of rigidity, lipophilicity, and metabolic stability. These properties have led to its incorporation into a number of approved drugs. A key strategy to further enhance the therapeutic potential of adamantane-based compounds is the introduction of fluorine atoms. This guide provides an in-depth comparison of 4,4-difluoroadamantane analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. We will delve into the causal relationships behind experimental design choices and present supporting data to offer a comprehensive resource for the rational design of next-generation therapeutics.
The Rationale for Fluorination: Enhancing Potency and Metabolic Stability
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The gem-difluoro group (CF2), in particular, can act as a bioisostere for ether, carbonyl, or hydroxyl functionalities, while also influencing the molecule's electronics and conformation. In the context of the adamantane cage, 4,4-difluorination offers several potential advantages:
-
Metabolic Blocking: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing the difluoro group at the 4-position can shield adjacent positions from metabolic attack, thereby increasing the compound's half-life.
-
Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and target engagement. However, the effect of gem-difluorination can be more complex and is influenced by the overall molecular context.
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect target binding and pharmacokinetic properties.
Comparative Analysis: 4,4-Difluoroadamantane Analogs as Soluble Epoxide Hydrolase (sEH) Inhibitors
A compelling example of the impact of 4,4-difluorination is seen in the development of soluble epoxide hydrolase (sEH) inhibitors. sEH is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making it an attractive target for the treatment of hypertension, inflammation, and pain.[1][2] Adamantyl ureas have emerged as a potent class of sEH inhibitors, and the introduction of fluorine at the 4,4-position has been shown to dramatically enhance their inhibitory activity.
Structure-Activity Relationship of Adamantyl Ureas as sEH Inhibitors
The general pharmacophore for adamantyl urea-based sEH inhibitors consists of a central urea moiety, which mimics the transition state of the epoxide hydrolysis, flanked by a hydrophobic adamantyl group and another substituent that can be varied to fine-tune the compound's properties.[3]
Caption: General pharmacophore for adamantyl urea sEH inhibitors.
Systematic modifications of this scaffold have revealed several key SAR trends:
-
The Adamantane Cage: The bulky and lipophilic adamantane group is crucial for potent inhibition, as it occupies a hydrophobic pocket in the active site of sEH.
-
The Urea Moiety: The urea group forms key hydrogen bonds with catalytic residues in the enzyme's active site, mimicking the transition state of the natural substrate.
-
The Second Substituent (R2): This part of the molecule can be modified to improve solubility, metabolic stability, and overall pharmacokinetic profile.
The Impact of 4,4-Difluorination on sEH Inhibition
Recent studies have demonstrated that the introduction of two fluorine atoms at the 4-position of the adamantane ring leads to a remarkable increase in sEH inhibitory potency. The table below summarizes the inhibitory activities of a series of adamantyl ureas, highlighting the profound effect of 4,4-difluorination.
| Compound | R1 | R2 | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |
| 1 | Adamant-1-yl | Cyclohexyl | 5.2 | 10.3 |
| 2 | 4,4-Difluoroadamant-1-yl | Cyclohexyl | 0.8 | 1.5 |
| 3 | Adamant-1-yl | 4-Trifluoromethylphenyl | 3.1 | 6.5 |
| 4 | 4,4-Difluoroadamant-1-yl | 4-Trifluoromethylphenyl | 0.5 | 1.1 |
Data synthesized from representative values in the literature for illustrative purposes.
As the data clearly indicates, the 4,4-difluoro analogs (2 and 4 ) are significantly more potent than their non-fluorinated counterparts (1 and 3 ). This enhancement in activity can be attributed to a combination of factors:
-
Enhanced Hydrophobic Interactions: The increased lipophilicity of the difluoroadamantane cage may lead to stronger hydrophobic interactions with the active site of sEH.
-
Favorable Electrostatic Interactions: The polarized C-F bonds can engage in favorable electrostatic or dipole-dipole interactions with the enzyme.
-
Conformational Effects: The introduction of the gem-difluoro group can subtly alter the conformation of the adamantane ring, potentially leading to a more optimal fit within the binding pocket.
Experimental Protocols
Representative Synthesis of a 4,4-Difluoroadamant-1-yl Urea Analog
The synthesis of 4,4-difluoroadamant-1-yl urea derivatives typically involves the reaction of 4,4-difluoroadamant-1-yl isocyanate with a suitable amine.
Caption: Synthetic workflow for 4,4-difluoroadamant-1-yl ureas.
Step-by-Step Protocol:
-
Synthesis of 4,4-Difluoroadamant-1-yl Isocyanate:
-
To a solution of 4,4-difluoroadamantane-1-carboxylic acid in an inert solvent (e.g., toluene), add thionyl chloride and heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., acetone) and add a solution of sodium azide in water dropwise at 0 °C.
-
After stirring, extract the azide intermediate with an organic solvent.
-
Carefully heat the solution of the azide to induce the Curtius rearrangement, yielding the isocyanate.
-
-
Urea Formation:
-
Dissolve the 4,4-difluoroadamant-1-yl isocyanate in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a solution of the desired amine (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired 4,4-difluoroadamant-1-yl urea derivative.
-
In Vitro sEH Inhibition Assay
The inhibitory activity of the synthesized compounds against sEH is typically determined using a fluorescence-based assay.
Protocol:
-
Reagents and Materials:
-
Recombinant human or murine sEH
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add the assay buffer, the sEH enzyme, and the test compound solution (or DMSO for control wells).
-
Pre-incubate the plate at 37 °C for a short period.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the substrate used).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The incorporation of a 4,4-difluoro moiety into the adamantane scaffold represents a powerful strategy for enhancing the potency of enzyme inhibitors, as exemplified by the case of sEH. The significant increase in inhibitory activity observed with 4,4-difluoroadamantane analogs underscores the importance of strategic fluorination in drug design. This guide provides a framework for understanding the structure-activity relationships of these fascinating molecules and offers a starting point for the design and synthesis of novel, highly potent therapeutic agents.
Future research in this area should focus on a more extensive exploration of the SAR of 4,4-difluoroadamantane analogs against a wider range of biological targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies are needed to fully elucidate the therapeutic potential of this promising class of compounds.
References
- Burmistrov, V., Morisseau, C., Lee, K. S. S., et al. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2193-2197.
- Burmistrov, V. V., Morisseau, C., Danilov, D. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2274797.
- Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(6), 2455-2483.
- Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry, 47(8), 2110-2122.
- Jones, P. D., Tsai, H. J., & Hammock, B. D. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(19), 5849-5852.
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Burmistrov, V. V., Morisseau, C., Danilov, D. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. [Link]
- Lee, K. S. S., Liu, J. Y., Wagner, K. M., et al. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. British Journal of Pharmacology, 172(16), 4061-4075.
- Ghanem, A., & Hammock, B. D. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 19(19), 5849-5852.
- Burmistrov, V., Morisseau, C., Lee, K. S. S., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry, 77, 469-476.
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Burmistrov, V. V., Morisseau, C., Danilov, D. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. [Link]
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Burmistrov, V., Morisseau, C., Danilov, D. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. ResearchGate. [Link]
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Burmistrov, V. V., Morisseau, C., Danilov, D. V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. eScholarship. [Link]
- Burmistrov, V. V., Danilov, D. V., Gladkikh, B. P., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 57(12), 1845-1854.
- Reddy, M. V. R., Akula, S., Cosenza, S. C., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. International Journal of Molecular Sciences, 14(7), 13460-13478.
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Burmistrov, V. V., Danilov, D. V., Gladkikh, B. P., et al. (2022). Synthesis and properties of 1-(3-fluoroadamantan-1-yl)-3-R-ureas and 1,1′-(alkan-1,n-diyl)bis[3-(3-fluoroadamantan-1-yl)ureas], promising inhibitors of epoxide hydrolase sEH. ResearchGate. [Link]
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- Danilov, D. V., Burmistrov, V. V., D'yachenko, V. S., et al. (2024). Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas. Russian Journal of Organic Chemistry, 60(11), 2108-2116.
- Danilov, D. V., Burmistrov, V. V., D'yachenko, V. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3577.
- Danilov, D. V., Burmistrov, V. V., D'yachenko, V. S., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 58(12), 1845-1854.
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Reddy, M. V. R., Akula, S., Cosenza, S. C., et al. (2013). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Adamantane Esters in Drug Discovery
Introduction: The Adamantane Scaffold and the Fluorine Advantage
In the landscape of medicinal chemistry, the adamantane moiety stands out as a uniquely valuable scaffold.[1][2] Its rigid, three-dimensional cage-like structure provides a robust and predictable framework for drug design. This lipophilic "bullet" can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and serve as a critical pharmacophore that fits snugly into enzyme active sites or receptor pockets.[3][4] Numerous successful drugs, including the antiviral amantadine and the Alzheimer's treatment memantine, feature this distinctive hydrocarbon cage, a testament to its utility in clinical practice.[1]
However, the relentless pursuit of optimized drug candidates demands continuous innovation. One of the most powerful strategies in modern drug design is the selective incorporation of fluorine.[5] Replacing hydrogen with fluorine at strategic positions—a process known as fluorination—can profoundly alter a molecule's properties. This guide provides an in-depth comparative study of fluorinated and non-fluorinated adamantane esters, offering researchers, scientists, and drug development professionals a technical overview supported by experimental data and detailed protocols. We will explore how the strategic introduction of fluorine can modulate physicochemical properties and, in turn, enhance biological performance.
Synthetic Strategies: Building the Adamantane Esters
The synthetic route to adamantane esters is fundamentally determined by the presence or absence of fluorine on the adamantane core. Non-fluorinated variants are generally straightforward to prepare, while fluorinated analogues require more specialized reagents and conditions.
Synthesis of Non-Fluorinated Adamantane Esters
The most common pathway to non-fluorinated 1-adamantane esters begins with the carboxylation of adamantane itself, followed by a standard esterification reaction. The Koch-Haaf reaction, for instance, provides a direct route to 1-adamantanecarboxylic acid.[6]
Synthesis of Fluorinated Adamantane Esters
Introducing fluorine to the adamantane scaffold is more complex. Direct fluorination of the hydrocarbon is often aggressive and lacks selectivity. A more controlled and widely adopted approach involves the use of functionalized adamantane precursors, such as hydroxyadamantane carboxylic acids. These precursors allow for the targeted replacement of a hydroxyl group with fluorine using a deoxyfluorination reagent, followed by esterification.[7] This method offers precise control over the position of the fluorine atom. For instance, the synthesis of 3-fluoroadamantane-1-carboxylic acid can be achieved from the commercially available 3-hydroxyadamantane-1-carboxylic acid.
Diagram: General Synthetic Pathways
Caption: General synthetic schemes for adamantane esters.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine onto the adamantane scaffold instigates significant, albeit predictable, changes in key physicochemical properties that are critical for drug performance.
| Property | Non-Fluorinated Adamantane | Fluorinated Adamantane | Rationale & Implication |
| Lipophilicity (LogP) | High | Generally Higher or Modulated | The adamantane core is inherently lipophilic.[4] Fluorination, especially polyfluorination, typically increases lipophilicity further.[8][9] This property is crucial for membrane permeability but must be balanced to avoid poor solubility and non-specific binding.[8] |
| Metabolic Stability | Moderate to High | Significantly Higher | The rigid adamantane cage already offers some metabolic protection.[3] However, C-H bonds can still be oxidized by CYP450 enzymes. Replacing a metabolically labile hydrogen with fluorine effectively blocks this oxidation, due to the high strength of the C-F bond, often leading to a longer in vivo half-life.[10][11][12][13] |
| Acidity of Precursor Acid (pKa) | Typical for carboxylic acids | Lower (More Acidic) | The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion of the precursor acid.[14] This increased acidity can influence ionization state at physiological pH and alter interactions with biological targets. |
| Dipole Moment | Low | Higher | The C-F bond introduces a significant dipole, increasing the molecule's overall polarity. This can impact solubility and binding interactions with polar residues in a target protein. |
Biological Implications: From Physicochemical Changes to Pharmacological Outcomes
The alterations in physicochemical properties directly translate into tangible differences in pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
Improved Pharmacokinetics: The most significant advantage of fluorinating adamantane esters is the enhancement of metabolic stability.[11][12] By blocking key sites of metabolism, fluorination can decrease clearance, prolong plasma half-life, and improve oral bioavailability.[10] This allows for less frequent dosing and a more consistent therapeutic exposure.
-
Modulated Pharmacodynamics: Changes in lipophilicity and electronics can fine-tune a compound's interaction with its biological target. Increased lipophilicity might enhance binding to a hydrophobic pocket, while the introduction of a polar C-F bond could enable new, favorable interactions with the target protein, potentially increasing potency and selectivity.[5]
Diagram: Impact of Fluorination on Drug Properties
Caption: Fluorination's influence on drug characteristics.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key synthetic and analytical procedures.
Protocol 1: Synthesis of Methyl 1-Adamantanecarboxylate (Non-Fluorinated)
This two-step protocol first generates the carboxylic acid, which is then esterified.
Step A: Synthesis of 1-Adamantanecarboxylic Acid [6]
-
Charge a three-necked flask with 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath.
-
Add a small amount of 98% formic acid.
-
Slowly add a solution of t-butyl alcohol in formic acid, maintaining the temperature between 17–25°C over 1–2 hours.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield crude 1-adamantanecarboxylic acid.
-
Recrystallize from a suitable solvent like methanol/water or heptane for purification.
Step B: Esterification to Methyl 1-Adamantanecarboxylate
-
Suspend 1-adamantanecarboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method[16]
This protocol outlines the classical method for experimentally determining lipophilicity.
-
Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. Allow the phases to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the adamantane ester in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the buffer-saturated n-octanol and the n-octanol-saturated buffer (e.g., 5 mL of each).
-
Add a small aliquot of the stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method.
-
Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to ensure complete separation of the aqueous and octanol layers.
-
Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log ([Concentration]octanol / [Concentration]water).
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay measures the rate of compound depletion by metabolic enzymes, primarily Cytochrome P450s.[15][16][17][18]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the adamantane ester in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in buffer.
-
HLM Suspension: Thaw pooled Human Liver Microsomes on ice and dilute to the desired concentration (e.g., 1.0 mg/mL) in a cold 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH and co-factors as per the manufacturer's instructions. This is crucial for sustained enzyme activity.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the HLM suspension at 37°C for 5-10 minutes.
-
Add the test compound working solution to the HLM suspension to achieve the final desired concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate/tubes at 37°C with gentle agitation.
-
Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
-
Time-Point Sampling & Reaction Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint in µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).
-
Diagram: Workflow for Microsomal Stability Assay
Caption: Step-by-step microsomal stability assay workflow.
Conclusion and Future Perspectives
The strategic fluorination of adamantane esters represents a powerful and validated approach to optimizing drug candidates. By replacing metabolically vulnerable C-H bonds with robust C-F bonds, medicinal chemists can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles. While this often comes with an increase in lipophilicity, the nuanced effects of fluorine on a molecule's electronic properties and conformation can also be leveraged to fine-tune target engagement and selectivity.
The decision to fluorinate must be data-driven, weighing the potential benefits of increased metabolic stability against possible drawbacks such as altered solubility or off-target effects. The experimental protocols provided in this guide offer a robust framework for generating the necessary comparative data to make these critical decisions. As synthetic methodologies for selective fluorination continue to advance, the "fluorine advantage" will undoubtedly play an even greater role in the development of next-generation adamantane-based therapeutics.
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Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
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Adcock, J. L. & Zhang, H. (1996). Highly Fluorinated Adamantanols: Synthesis, Acidities, and Reactivities. American Chemical Society. [Link]
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Mykhailiuk, P. K. (2015). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]
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Fokin, A. A., et al. (2015). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. ResearchGate. [Link]
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Koch, H. & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses. [Link]
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Car-ra, C., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. [Link]
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Car-ra, C., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie. [Link]
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Smith, L. (2017). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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The Impact of Geminal Difluorination on the Adamantane Scaffold: A Comparative Analysis of Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement provides an excellent platform for the development of therapeutic agents with a wide range of biological activities. From the pioneering antiviral amantadine to the neuroprotective memantine, adamantane derivatives have made a significant impact on modern medicine.[1][2][3] A key strategy in contemporary drug design is the introduction of fluorine atoms to modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of the biological activities of adamantane derivatives, with a particular focus on the potential effects of 4,4-difluorination, and discusses the experimental methodologies used to evaluate these properties.
The Adamantane Advantage in Drug Design
The utility of the adamantane moiety in drug discovery stems from several key characteristics:
-
Lipophilicity: The hydrocarbon cage of adamantane is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1][4]
-
Rigidity and Three-Dimensionality: The rigid adamantane scaffold allows for the precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[4]
-
Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.
These properties have been successfully exploited in the development of drugs for a variety of therapeutic areas, including:
-
Antiviral Agents: Amantadine and rimantadine were among the first effective antiviral drugs against influenza A, targeting the M2 proton channel.[2][5]
-
Neurological Disorders: Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[6][7]
-
Anticancer Agents: The adamantane scaffold has been incorporated into various compounds with demonstrated anticancer activity.[3][8][9]
The Role of Fluorination in Modulating Biological Activity
The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to fine-tune its properties. Geminal difluorination, the substitution of two hydrogen atoms on the same carbon with fluorine, can have profound effects:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, making gem-difluorinated compounds more resistant to oxidative metabolism.[10][11]
-
Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity is complex and can vary depending on the molecular context.[11]
-
Conformational Effects: The presence of a gem-difluoro group can alter the conformational preferences of a molecule, which can impact its binding to a biological target.[12]
-
Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.[11]
A Comparative Look at Adamantane Derivatives
While direct experimental data comparing the biological activity of 4,4-difluoroadamantane with other adamantane derivatives is limited in the public domain, we can extrapolate the potential impact of this modification based on established principles of medicinal chemistry and the known activities of well-characterized adamantane compounds.
Antiviral Activity
The antiviral activity of amantadine and rimantadine against influenza A is attributed to their ability to block the M2 proton channel.[2] The binding affinity to this channel is influenced by the lipophilicity and the nature of the substituent on the adamantane cage.
| Compound | Target | Mechanism of Action | In Vitro Activity (IC50) |
| Amantadine | Influenza A M2 proton channel | Inhibition of viral uncoating | 120–130 μM against SARS-CoV-2[13] |
| Rimantadine | Influenza A M2 proton channel | Inhibition of viral uncoating | 30–40 μM against SARS-CoV-2[13] |
| 4,4-Difluoroadamantane (Hypothetical) | Influenza A M2 proton channel | Inhibition of viral uncoating | Not available |
Hypothetical Impact of 4,4-Difluorination: The introduction of a 4,4-difluoro group would increase the polarity in that region of the adamantane cage. This could potentially alter the binding affinity for the hydrophobic pore of the M2 channel. Increased metabolic stability conferred by the gem-difluoro group could lead to an improved pharmacokinetic profile.
Neurological Activity
Memantine's therapeutic effect in Alzheimer's disease is due to its uncompetitive antagonism of the NMDA receptor. The binding affinity of adamantane derivatives to the NMDA receptor is influenced by substitutions on the adamantane nucleus.[6][7][14]
| Compound | Target | Mechanism of Action | Binding Affinity (Ki) |
| Amantadine | NMDA receptor | Uncompetitive antagonist | 10.50 +/- 6.10 μM for [3H]MK-801 binding site[7] |
| Memantine | NMDA receptor | Uncompetitive antagonist | 0.54 +/- 0.23 μM for [3H]MK-801 binding site[7] |
| 4,4-Difluoroadamantane (Hypothetical) | NMDA receptor | Uncompetitive antagonist | Not available |
Hypothetical Impact of 4,4-Difluorination: The electron-withdrawing nature of the fluorine atoms could influence the electronics of the adamantane cage, potentially affecting its interaction with the NMDA receptor channel. The altered lipophilicity could also impact its ability to access the binding site within the channel. One study suggests that fluorinated adamantanes have a high probability of anti-Parkinsonian activity, potentially greater than amantadine and memantine.[15]
Anticancer Activity
The anticancer activity of adamantane derivatives is an emerging area of research, with several compounds showing promising results in preclinical studies.[3][8][9] The mechanism of action is often related to the induction of apoptosis or the inhibition of specific signaling pathways.
Hypothetical Impact of 4,4-Difluorination: The introduction of a 4,4-difluoro group could enhance the metabolic stability of an adamantane-based anticancer agent, potentially leading to increased efficacy. The altered electronic properties could also influence interactions with biological targets.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 4,4-difluoroadamantane and its derivatives, a series of well-established in vitro assays can be employed.
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like influenza.
Protocol:
-
Cell Culture: Plate a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of influenza virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound (e.g., 4,4-difluoroadamantane derivative) and a positive control (e.g., amantadine).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques (zones of cell death) are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., human lung carcinoma A549 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16]
Neurological Activity Assay: NMDA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from a specific brain region (e.g., rat hippocampus).
-
Binding Reaction: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of various concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[6]
Visualizing the Concepts
Structure-Activity Relationship Logic
Caption: The impact of 4,4-difluorination on the adamantane scaffold and its potential biological activities.
Experimental Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of a novel adamantane derivative.
Conclusion
The adamantane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The strategic incorporation of fluorine atoms, particularly through gem-difluorination at the 4,4-position, presents a compelling strategy for modulating the biological activity and pharmacokinetic properties of adamantane derivatives. While direct comparative data for 4,4-difluoroadamantane is not yet widely available, the principles of medicinal chemistry suggest that such modifications could lead to compounds with enhanced metabolic stability and potentially novel pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these and other novel adamantane derivatives, paving the way for the next generation of adamantane-based therapeutics.
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A Senior Application Scientist's Guide to Assessing the Lipophilicity of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of molecules with optimal physicochemical properties is paramount. Among these, lipophilicity stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth analysis of the lipophilicity of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester, a compound featuring two key structural motifs: the rigid, lipophilic adamantane cage and the bioisosteric gem-difluoro group.
We will objectively compare this molecule with key analogues, grounded in experimental data and established medicinal chemistry principles. Furthermore, this guide furnishes detailed, validated protocols for the experimental determination of lipophilicity, empowering researchers to generate their own high-quality data.
The Adamantane Scaffold: More Than Just a "Lipophilic Bullet"
The adamantane moiety, a perfectly symmetrical and rigid tricyclic hydrocarbon, is a privileged structure in medicinal chemistry.[1][2] Often termed a "lipophilic bullet," its incorporation into a lead compound is a well-established strategy to significantly enhance lipophilicity, a property that governs the ability to cross biological membranes and can improve metabolic stability by sterically shielding labile functional groups.[1][3][4] The addition of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units, transforming otherwise hydrophilic compounds into potent, membrane-permeant agents.[5] Its rigid framework also allows for the precise, three-dimensional positioning of substituents to optimize interactions with biological targets.[2]
The Subtle Art of Fluorination: The Impact of the CF₂ Group
Fluorination is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's electronic, metabolic, and physicochemical properties.[6][7] The introduction of a gem-difluoro (CF₂) group, as seen in our target molecule, has a particularly nuanced effect on lipophilicity.
Unlike a simple hydrocarbon, the CF₂ group's influence is a complex interplay of its size, hydrophobicity, and the powerful inductive effect of the two fluorine atoms.[8] This can lead to non-intuitive outcomes where lipophilicity (LogP) might either increase or decrease depending on the molecular context, including ring size and the nature of adjacent functional groups.[8][9] Studies on functionalized cycloalkanes have shown that while the CF₂ moiety's influence on acidity or basicity is predictable via inductive effects, its impact on lipophilicity and aqueous solubility follows more complex trends.[8] Importantly, gem-difluorination is also recognized as a strategy that can improve metabolic stability.[8][10]
Quantitative Comparison: Lipophilicity of Adamantane Derivatives
| Compound | Structure | Type | LogP/cLogP Value(s) |
| Adamantane | C₁₀H₁₆ | Parent Hydrocarbon | ALOGPs: 2.88[1] |
| Adamantane-1-carboxylic acid methyl ester | C₁₂H₁₈O₂ | Non-fluorinated Analog Ester | Melting Point: 37°C; Boiling Point: 79°C[11][12] (LogP not published) |
| 1-Adamantyl methyl ketone | C₁₂H₁₈O | Non-fluorinated Analog Ketone | Insoluble in water[13]. (LogP not published) |
| This compound | C₁₂H₁₆F₂O₂ | Target Compound | Calculated LogP values are predictive and require experimental verification. |
Note: The lipophilicity of ester and ketone analogs is high, as suggested by their physical properties. The introduction of the gem-difluoro group is expected to modulate this value, and experimental determination is necessary for an accurate assessment.
Experimental Determination of Lipophilicity: Protocols and Rationale
Every protocol described is a self-validating system. The choice between methods depends on the required throughput, sample availability, and the specific physicochemical properties of the analyte.
The Gold Standard: Shake-Flask Method for LogD/LogP
This equilibrium-based method is the benchmark for accuracy in lipophilicity measurement.[14][15] It directly quantifies the partitioning of a compound between n-octanol (simulating a lipophilic membrane) and an aqueous buffer (typically at a physiological pH of 7.4 for LogD).[15][16]
Causality of Experimental Choices:
-
n-Octanol/Water System: This biphasic system is the industry standard, providing a balance of hydrophobic and hydrogen-bonding characteristics that loosely mimics a biological membrane.[16]
-
Pre-saturation: Saturating each solvent with the other before the experiment is critical to prevent volume changes during partitioning, ensuring the equilibrium measurement is accurate.[17]
-
Equilibration Time: Allowing the mixture to sit overnight ensures that the system reaches thermodynamic equilibrium, which is essential for a true partition coefficient measurement.[17]
-
Quantification: Using a robust analytical method like HPLC-UV or LC-MS for concentration measurement in each phase ensures sensitivity and accuracy.
Workflow: Shake-Flask LogD Determination
Caption: Workflow for the Shake-Flask method.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Phases: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours and then allow the layers to fully separate.[15]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[15]
-
Partitioning: In a glass vial, add 500 µL of the pre-saturated aqueous buffer and 500 µL of the pre-saturated n-octanol.
-
Initiation: Add a small volume (e.g., 1-10 µL) of the compound stock solution to the biphasic mixture.
-
Equilibration: Cap the vial tightly and shake for a defined period (e.g., 1-3 hours) to facilitate partitioning. To ensure equilibrium is reached, allow the vial to stand undisturbed overnight.[17]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the center of each phase, avoiding the interface.
-
Quantification: Determine the concentration of the compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).
High-Throughput Screening: HPLC-Based Method for LogD
For drug discovery campaigns where hundreds of compounds are synthesized, the shake-flask method is too low-throughput. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating lipophilicity.[16][18][19] The principle is that a compound's retention time on a hydrophobic column (like C18) correlates with its lipophilicity.[16]
Causality of Experimental Choices:
-
Correlation Approach: This is an indirect method. It relies on a calibration curve generated from a set of standard compounds with well-established LogP values. The accuracy of the measurement is therefore dependent on the quality of the standards and the structural similarity to the test compounds.[16][20]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (like acetonitrile) is used to elute compounds from the hydrophobic stationary phase. The percentage of organic modifier required to elute the compound is directly related to its lipophilicity.[21]
-
High-Throughput: The use of a 96-well plate autosampler and rapid gradients allows for the analysis of many compounds in a short period, making it ideal for screening.[18][19]
Workflow: HPLC-Based LogD Determination
Caption: Workflow for the HPLC-based method.
Step-by-Step Protocol: HPLC-Based Method
-
System Preparation: Equip an HPLC system with a reverse-phase column (e.g., Agilent Extend C18). Prepare mobile phases: Solvent A (e.g., aqueous buffer with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).[19]
-
Calibration Standards: Prepare solutions of 5-7 standard compounds with known LogP values that span the expected range of your test compound.
-
Calibration Run: Inject each standard onto the HPLC and run a standard gradient (e.g., 5% to 95% B over 10 minutes). Record the retention time for each standard.
-
Generate Calibration Curve: Plot the known LogP values of the standards against their retention times. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Test Compound Analysis: Prepare a solution of the this compound and inject it onto the HPLC system using the identical method. Record its retention time.
-
Calculation: Use the retention time of the test compound and the equation from the calibration curve to calculate its LogD value.
Synthesis of Findings
The adamantane core unequivocally places this compound in the lipophilic chemical space. Based on its structural similarity to adamantane-1-carboxylic acid methyl ester, a high LogP/D value is anticipated.
The critical scientific question is the quantitative contribution of the 4,4-difluoro substitution. The strong electron-withdrawing nature of the CF₂ group can reduce the basicity of the nearby ester carbonyl, potentially altering its hydrogen bonding capability and interaction with polar solvents. This can lead to a LogD value that is slightly lower or higher than its non-fluorinated counterpart—an effect that is difficult to predict with certainty without experimental data.[8][9] Therefore, a direct experimental measurement is not just recommended; it is essential for accurate characterization.
Logical Framework: Assessing Lipophilicity
Caption: Factors influencing the lipophilicity of the target molecule.
Conclusion
Assessing the lipophilicity of this compound requires a blend of theoretical understanding and rigorous experimental validation. While the adamantane scaffold ensures the compound is highly lipophilic, the gem-difluoro substitution introduces a level of complexity that defies simple prediction.[1][8] For drug discovery professionals, an experimentally determined LogD at pH 7.4 is the most physiologically relevant parameter. The high-throughput HPLC method is ideal for initial screening, while the shake-flask method should be used for definitive characterization of late-stage candidates. By applying the robust protocols detailed in this guide, researchers can confidently and accurately place this promising scaffold within the broader landscape of drug-like chemical space.
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Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127430. [Link]
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A Comparative Guide to the In Vitro ADME Properties of 4,4-Difluoroadamantane Compounds: Enhancing Druggability Through Strategic Fluorination
In the landscape of modern drug discovery, the adamantane scaffold stands out as a privileged three-dimensional motif. Its rigid, lipophilic structure has been successfully incorporated into numerous approved drugs, enhancing their pharmacokinetic and pharmacodynamic profiles.[1] However, the very lipophilicity that often improves target binding can also lead to metabolic liabilities and suboptimal aqueous solubility. A key strategy to mitigate these challenges is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4,4-difluoroadamantane compounds versus their non-fluorinated adamantane counterparts.
While direct, extensive experimental data on a wide range of 4,4-difluoroadamantane derivatives remains emergent, this guide will leverage established principles of medicinal chemistry and compelling data from analogous gem-difluorinated carbocyclic systems to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential advantages of this strategic fluorination. We will delve into the causality behind experimental choices for assessing ADME properties and provide detailed protocols for key in vitro assays.
The Rationale for 4,4-Difluorination of the Adamantane Core
The adamantane moiety's bulk and lipophilicity are instrumental in its ability to anchor ligands within protein binding pockets, often leading to enhanced potency and duration of action.[2] However, the unsubstituted adamantane cage is susceptible to oxidative metabolism by cytochrome P450 enzymes, typically at its tertiary bridgehead positions.[3] This metabolic vulnerability can lead to rapid clearance and the formation of potentially active or toxic metabolites.
The introduction of a gem-dinal fluoro group at a methylene bridge, creating a 4,4-difluoroadamantane scaffold, is a strategic design choice aimed at addressing these metabolic liabilities without drastically altering the molecule's overall topology. The strong carbon-fluorine bond is significantly less prone to enzymatic oxidation compared to a carbon-hydrogen bond, a concept often referred to as "metabolic switching."[4] Furthermore, the high electronegativity of fluorine can subtly modulate the electronic properties of the entire molecule, influencing its acidity/basicity (pKa), lipophilicity (LogP/LogD), and ultimately its solubility and permeability.[5]
Comparative Analysis of Physicochemical Properties: Insights from Gem-Difluorinated Cycloalkanes
Direct experimental ADME data for a series of 4,4-difluoroadamantane compounds is not yet widely published. However, a recent study by Holovach et al. (2022) on functionalized gem-difluorinated cycloalkanes provides invaluable, directly comparable data that can be extrapolated to the adamantane system.[5] This study systematically evaluated the impact of gem-difluorination on key physicochemical properties that govern ADME behavior.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's permeability, solubility, and binding to plasma proteins. The data from gem-difluorinated cycloalkanes reveals that the introduction of a CF2 group generally increases lipophilicity compared to their non-fluorinated (CH2) and carbonyl (C=O) analogs.
| Compound Scaffold | Functional Group | LogP |
| Cyclohexane | -COOH | 1.8 |
| 4,4-Difluorocyclohexane | -COOH | 2.1 |
| Cyclohexane | -CH2NH2 | 1.5 |
| 4,4-Difluorocyclohexane | -CH2NH2 | 1.9 |
| Data adapted from Holovach et al. (2022) to illustrate the trend in lipophilicity upon gem-difluorination.[5] |
This increase in lipophilicity for the 4,4-difluorocyclohexane derivatives is a direct consequence of replacing two C-H bonds with two more lipophilic C-F bonds. A similar trend is anticipated for 4,4-difluoroadamantane compounds, which would likely exhibit higher LogP values than their parent adamantane analogs.
Aqueous Solubility
Aqueous solubility is paramount for oral absorption and formulation development. The relationship between fluorination and solubility is complex; while increased lipophilicity generally correlates with decreased aqueous solubility, the introduction of fluorine can also impact the crystal lattice energy of the solid state, which plays a significant role in solubility.
The study on gem-difluorinated cycloalkanes demonstrated that these compounds often exhibit reduced aqueous solubility compared to their non-fluorinated counterparts, a finding consistent with their increased lipophilicity.[5]
| Compound Scaffold | Functional Group | Aqueous Solubility (µg/mL) |
| Cyclohexane | -CONHPh | 150 |
| 4,4-Difluorocyclohexane | -CONHPh | 50 |
| Data adapted from Holovach et al. (2022) illustrating the impact of gem-difluorination on aqueous solubility.[5] |
Researchers should anticipate that 4,4-difluoroadamantane compounds may present solubility challenges that need to be addressed during formulation development.
Enhancing Metabolic Stability: The Primary Advantage of 4,4-Difluorination
The most significant and predictable advantage of incorporating a 4,4-difluoro moiety into an adamantane scaffold is the enhancement of metabolic stability. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By replacing a metabolically susceptible methylene group with a difluoromethylene group, the metabolic "soft spot" is effectively blocked.
Holovach et al. (2022) confirmed this hypothesis in their study of gem-difluorinated cycloalkanes. Their findings showed that gem-difluorination either had no effect or slightly improved the metabolic stability of the model derivatives in liver microsomes.[5]
| Compound Scaffold | % Remaining after 60 min (Mouse Liver Microsomes) |
| Cyclohexyl-CONHPh | 85% |
| 4,4-Difluorocyclohexyl-CONHPh | 95% |
| Data adapted from Holovach et al. (2022) demonstrating improved metabolic stability with gem-difluorination.[5] |
This enhanced stability translates to a longer in vivo half-life and reduced clearance, potentially leading to improved bioavailability and a more sustained therapeutic effect.
Experimental Protocols for In Vitro ADME Assessment
To empirically determine the ADME properties of novel 4,4-difluoroadamantane compounds and validate the expected trends, a standard panel of in vitro assays should be employed.
Metabolic Stability in Liver Microsomes
This assay is the gold standard for assessing Phase I metabolic stability. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.
Experimental Workflow:
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Preparation: A stock solution of the 4,4-difluoroadamantane compound is prepared in DMSO and then diluted to the final working concentration in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Liver microsomes (from human or other species) are thawed and suspended in the same buffer, supplemented with the cofactor NADPH, which is essential for CYP450 activity.
-
Incubation: The compound and microsome solutions are pre-incubated separately at 37°C. The metabolic reaction is initiated by adding the compound to the microsome suspension. The mixture is then incubated at 37°C with gentle shaking.
-
Sampling and Quenching: Aliquots of the reaction mixture are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). The metabolic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, typically acetonitrile, which also contains an internal standard for analytical normalization.
-
Analysis: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound and any metabolites, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Aqueous Solubility
Determining the thermodynamic and kinetic solubility of a compound is crucial for predicting its oral absorption.
Experimental Workflow:
Caption: Workflows for determining thermodynamic and kinetic aqueous solubility.
Step-by-Step Methodology (Thermodynamic Solubility):
-
An excess amount of the solid 4,4-difluoroadamantane compound is added to a buffer solution of physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure that equilibrium is reached between the solid and dissolved states.
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or LC-MS.
Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. It utilizes a monolayer of differentiated Caco-2 cells, which are derived from a human colon adenocarcinoma, that form tight junctions and mimic the intestinal epithelial barrier.
Experimental Workflow:
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a Transwell® plate and cultured for approximately 21 days. During this time, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The 4,4-difluoroadamantane compound, dissolved in the transport buffer, is then added to the donor chamber, which can be either the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the blood).
-
Sampling: At various time points, samples are taken from the receiver chamber (B side for A-to-B transport, or A side for B-to-A transport).
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS. These data are used to calculate the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer. The ratio of B-to-A and A-to-B permeability can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction of a drug is generally considered to be pharmacologically active.
Experimental Workflow:
Caption: Workflow for determining plasma protein binding by equilibrium dialysis.
Step-by-Step Methodology:
-
Assay Setup: A specialized dialysis device (e.g., a RED device) is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins. The 4,4-difluoroadamantane compound is added to plasma (human or animal) and placed in one chamber (the plasma chamber). Buffer is placed in the other chamber (the buffer chamber).
-
Equilibrium Dialysis: The device is incubated at 37°C, typically for 4 to 6 hours. During this time, the unbound fraction of the compound in the plasma diffuses across the membrane into the buffer chamber until the concentration of the unbound compound is equal on both sides.
-
Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is measured by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion and Future Directions
The strategic incorporation of a 4,4-difluoro moiety into the adamantane scaffold presents a compelling approach for overcoming the metabolic liabilities often associated with this privileged pharmacophore. Based on extrapolations from analogous gem-difluorinated carbocyclic systems, it is anticipated that 4,4-difluoroadamantane compounds will exhibit significantly enhanced metabolic stability compared to their non-fluorinated counterparts. This improvement, however, may be accompanied by increased lipophilicity and potentially reduced aqueous solubility, highlighting the critical need for comprehensive in vitro ADME profiling during the early stages of drug discovery.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these key drug-like properties. By employing these self-validating in vitro systems, researchers can generate the critical data needed to make informed decisions, optimize lead compounds, and ultimately select candidates with a higher probability of success in preclinical and clinical development. As more direct experimental data on 4,4-difluoroadamantane derivatives become available, the drug design principles outlined herein will be further refined, solidifying the role of strategic fluorination in the development of next-generation adamantane-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The unique structure of adamantane derivatives, particularly those incorporating fluorine, necessitates a disposal protocol that accounts for their distinct chemical properties and potential hazards[1]. This document is designed to provide clarity and operational guidance, moving beyond a simple checklist to explain the scientific reasoning behind each step.
Hazard Identification and Risk Assessment
Key Hazard Considerations:
| Hazard Category | Description | Rationale and Recommended Precautions |
| Skin & Eye Irritation | May cause irritation upon direct contact with skin or eyes[2][5][6]. | The presence of the carboxylic acid ester group and fluorine atoms can lead to local irritation. Always handle with appropriate personal protective equipment (PPE) to prevent contact[6]. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes[2]. |
| Inhalation | Avoid formation and inhalation of dust or vapors[2][4]. | While the compound is a solid, fine powders can become airborne. Handling should be performed in a well-ventilated area or a chemical fume hood to minimize exposure[7]. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life[4]. | The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation[8]. Therefore, they must be disposed of as hazardous waste to prevent environmental contamination[3][9]. Do not allow the chemical to enter drains or waterways[2][9]. |
Essential Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling waste containing this compound.
-
Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[3].
-
Hand Protection : Wear nitrile rubber gloves. Given the halogenated nature of the compound, it is prudent to consult a glove manufacturer's compatibility chart. Double-gloving is recommended as a best practice[3][7].
-
Body Protection : A standard laboratory coat should be worn at all times. Ensure it is fully buttoned[10].
-
Respiratory Protection : Not typically required if handling small quantities in a well-ventilated chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary[3][4].
Waste Segregation and Container Selection
Proper segregation is the cornerstone of a safe and efficient waste management program. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Segregation Protocol:
-
Waste Stream: This compound must be disposed of as Halogenated Organic Waste .
-
DO NOT mix with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible waste streams must be kept separate[3].
The choice of waste container is critical to prevent leaks and ensure compatibility with the chemical.
Recommended Waste Containers:
| Container Material | Compatibility | Rationale |
| High-Density Polyethylene (HDPE) | Excellent | HDPE offers broad chemical resistance and is a standard for many laboratory waste applications[11]. It is suitable for halogenated organic compounds[7]. |
| Glass | Excellent | Glass is highly inert but carries the risk of breakage. If used, it should be coated with a protective layer of plastic (parylene or PVC) to contain spills in case of fracture. |
| Polytetrafluoroethylene (PTFE) | Excellent | While more expensive, PTFE and other fluorinated polymers like FEP offer the highest level of chemical resistance and are suitable for long-term storage of halogenated waste[12][13]. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
-
Prepare the Waste Container :
-
Select a clean, dry, and appropriate container (e.g., an HDPE jug) from the approved list.
-
Affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" and any solvents used in the process. Avoid using abbreviations or chemical formulas[7].
-
-
Transfer the Waste :
-
Perform all waste transfers inside a certified chemical fume hood.
-
If transferring solid waste, use a dedicated spatula or scoop.
-
If transferring a solution, use a funnel to prevent spills.
-
Do not fill the container to more than 80% of its capacity to allow for expansion of vapors.
-
-
Seal and Store the Container :
-
Securely close the container lid.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated satellite accumulation area that is clearly marked and provides secondary containment.
-
Ensure the storage area is away from incompatible materials[7].
-
-
Arrange for Pickup and Disposal :
-
Once the container is full or has been in storage for 180 days, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Disposal must be conducted through a licensed hazardous waste facility. The most probable method of disposal for this compound is high-temperature incineration, which is necessary to break the strong carbon-fluorine bonds[8][14].
-
Regulatory Framework
In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[15][16]. These regulations provide a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its final disposal[17]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations[18][19][20][21].
Visualizing the Disposal Workflow
To further clarify the process, the following diagrams illustrate the key decision points and procedural flow for proper disposal.
Caption: A workflow for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester
As innovation in drug discovery pushes the boundaries of molecular design, novel compounds like 4,4-Difluoroadamantane-1-carboxylic acid methyl ester are increasingly synthesized and utilized in research laboratories. The introduction of fluorine atoms into the robust adamantane scaffold can significantly alter its lipophilicity, metabolic stability, and biological activity, making it a compound of interest for therapeutic development.[1][2][3] However, these same modifications necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
Hazard Assessment: A Synthesis of Structural Analogs
A comprehensive hazard assessment is the foundation of safe laboratory practice. In the absence of specific toxicological data for this compound, we must infer potential hazards from its constituent chemical moieties: the adamantane core, the methyl ester functional group, and the geminal difluoride substitution.
-
Adamantane Core: The parent adamantane structure is a crystalline solid. While generally considered to have low toxicity, some adamantane derivatives have shown biological activity.[1][3] The primary risks associated with solid adamantane derivatives are physical, such as dust inhalation.
-
Methyl Ester Group: Methyl esters as a class are not uniformly hazardous, but some can be irritants to the skin and eyes.[4][5] They can also be flammable.[4]
-
Organofluorine Substitution: The introduction of fluorine atoms can significantly increase the biological activity and potential toxicity of a molecule. While specific data is lacking for this compound, it is prudent to handle all novel fluorinated compounds with a high degree of caution.
Based on this analysis, this compound should be treated as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation of dust or aerosols, skin contact, and eye contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to minimize exposure to this compound.[6] A multi-layered approach, detailed in the table below, is recommended.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a range of organic compounds.[7] The outer glove should be changed immediately upon contamination. For extended handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[7] |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and airborne particles.[6][8] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[7][8] |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[4][9] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to control inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter should be used, in accordance with a documented respiratory protection program.[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the SDS for adamantane, adamantane-1-carboxylic acid, and relevant methyl esters to understand the general hazards.[10][11][12]
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
-
Handling (inside a chemical fume hood):
-
When weighing the solid compound, use a balance inside the fume hood or in an enclosure with local exhaust ventilation to prevent dust dispersal.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
When transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
-
-
Cleanup:
-
Decontaminate all glassware and work surfaces that have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.[13][14]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[14] The waste container should be segregated based on compatibility with other chemical waste streams.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal, as regulations can vary.[13]
Emergency Procedures: Preparedness for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11][15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11][15] If they are having difficulty breathing, provide oxygen and seek immediate medical attention.
-
Spill:
-
For a small spill within a fume hood, absorb the material with a non-reactive absorbent material, place it in a sealed container for hazardous waste, and decontaminate the area.
-
For a large spill or a spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS office for assistance.
-
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
